molecular formula C33H38N4O4 B15582468 BRD5018 CAS No. 2245231-51-8

BRD5018

Cat. No.: B15582468
CAS No.: 2245231-51-8
M. Wt: 554.7 g/mol
InChI Key: GMFUBIXUEFNREY-OXFURMMHSA-N
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Description

BRD5018 is a useful research compound. Its molecular formula is C33H38N4O4 and its molecular weight is 554.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2245231-51-8

Molecular Formula

C33H38N4O4

Molecular Weight

554.7 g/mol

IUPAC Name

(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide

InChI

InChI=1S/C33H38N4O4/c1-35(2)19-28-32(25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23)29-20-36(21-30(38)31(39)22-37(28)29)33(40)34-26-15-17-27(41-3)18-16-26/h4-8,11-18,28-32,38-39H,19-22H2,1-3H3,(H,34,40)/t28-,29+,30-,31+,32+/m1/s1

InChI Key

GMFUBIXUEFNREY-OXFURMMHSA-N

Origin of Product

United States

Foundational & Exploratory

BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor for the Treatment of Malaria

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, exacerbated by the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. BRD5018 is a promising antimalarial candidate developed through a collaboration between the Broad Institute and Eisai Inc. This bicyclic azetidine (B1206935) compound exhibits a novel mechanism of action by selectively inhibiting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), an enzyme crucial for parasite protein synthesis.[1] this compound demonstrates potent activity against multiple life stages of the malaria parasite, including the blood, liver, and transmission stages, and has shown efficacy in murine models of malaria, including single-dose cures.[2] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data from potent analogs, detailed experimental protocols, and preliminary safety findings.

Introduction

The declining efficacy of frontline artemisinin-based combination therapies (ACTs) due to parasite resistance underscores the urgent need for new antimalarial drugs.[2] Ideal next-generation antimalarials should possess a novel mechanism of action to circumvent existing resistance, exhibit activity against multiple parasite life stages to enable treatment, prophylaxis, and transmission blocking, and have a favorable safety profile.

This compound has emerged from a phenotypic screen of a diverse chemical library and subsequent lead optimization. It belongs to a class of bicyclic azetidines that target a previously unexploited pathway in Plasmodium—protein synthesis via inhibition of an aminoacyl-tRNA synthetase.[1]

Mechanism of Action: Inhibition of PfcPheRS

This compound's primary mechanism of action is the inhibition of Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1] This enzyme is responsible for the crucial first step in protein synthesis: the charging of tRNA with its cognate amino acid, phenylalanine. By inhibiting PfcPheRS, this compound effectively halts parasite protein production, leading to parasite death.[3][4]

Biochemical and structural studies of potent analogs, such as BRD1389, have revealed that these bicyclic azetidines act as competitive inhibitors with respect to L-phenylalanine.[5] The inhibitor binds to the active site of the PfcPheRS alpha subunit, occupying the amino acid binding pocket and extending into an auxiliary site, thereby preventing the natural substrate from binding.[1]

Signaling Pathway Diagram: Inhibition of Protein Synthesis

cluster_parasite Plasmodium falciparum Cytosol Phe L-Phenylalanine PfcPheRS PfcPheRS Phe->PfcPheRS ATP ATP ATP->PfcPheRS tRNA_phe tRNA(Phe) tRNA_phe->PfcPheRS Phe_tRNA_phe Phe-tRNA(Phe) PfcPheRS->Phe_tRNA_phe Aminoacylation This compound This compound This compound->PfcPheRS Ribosome Ribosome Phe_tRNA_phe->Ribosome Protein Parasite Proteins Ribosome->Protein Translation Growth Parasite Growth & Survival Protein->Growth

Caption: Mechanism of action of this compound in inhibiting parasite protein synthesis.

Quantitative Data

While specific IC50 and EC50 values for this compound are not publicly available in the reviewed literature, data from highly potent structural analogs, BRD1389 and BRD7929, provide a strong indication of its efficacy.

Compound Assay Strain/Enzyme IC50 / EC50 (nM) Selectivity Index (Human vs. P. falciparum)
BRD1389In vitro Growth InhibitionP. falciparum 3D713>1000
BRD1389In vitro Growth InhibitionP. falciparum K112>1000
BRD1389Enzymatic InhibitionP. falciparum cFRS6 (Ki)>1000
BRD7929In vitro Growth InhibitionP. falciparum Dd25>1000
BRD7929In vitro Growth InhibitionP. falciparum 3D79>1000

Data compiled from Sharma et al., 2021 and other sources.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound and its analogs.

In Vitro Antimalarial Activity Assays

This assay measures parasite DNA content as an indicator of parasite growth.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.

  • Plate Preparation: Test compounds are serially diluted in DMSO and added to 96-well plates.

  • Incubation: Parasite culture is added to the plates and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.

  • Fluorescence Reading: Plates are read on a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: IC50 values are calculated by fitting the fluorescence data to a dose-response curve.[6][7]

This colorimetric assay measures the activity of pLDH, an enzyme released by viable parasites.

  • Parasite Culture and Incubation: Similar to the SYBR Green I assay, parasites are incubated with the test compound for 72 hours.

  • Lysis: The plate is subjected to freeze-thaw cycles to lyse the erythrocytes and release pLDH.

  • Enzymatic Reaction: A reaction mixture containing a lactate (B86563) substrate and a tetrazolium dye is added to each well. pLDH catalyzes the reduction of NAD+ to NADH, which in turn reduces the dye to a colored formazan (B1609692) product.

  • Absorbance Reading: The optical density is measured at a wavelength of approximately 650 nm.

  • Data Analysis: IC50 values are determined from the dose-response inhibition of pLDH activity.[8][9][10]

This assay quantifies the histidine-rich protein 2 (HRP2) secreted by P. falciparum.

  • Assay Principle: A sandwich ELISA format is used with a capture monoclonal antibody coated on the microplate and a detector monoclonal antibody conjugated to an enzyme.

  • Sample Preparation and Incubation: After a 72-hour incubation with the test compound, the culture plates are frozen and thawed. The lysate is then added to the antibody-coated plate.

  • Detection: The enzyme-conjugated antibody is added, followed by a substrate that produces a colorimetric signal.

  • Absorbance Reading: The absorbance is read on a plate reader.

  • Data Analysis: IC50 values are calculated based on the reduction of HRP2 levels.[11][12]

PfcPheRS Enzymatic Inhibition Assay

This assay directly measures the inhibition of the target enzyme.

  • Enzyme and Substrates: Recombinant PfcPheRS is purified. The substrates L-phenylalanine, ATP, and tRNA(Phe) are prepared in an appropriate buffer.

  • Reaction Mixture: The enzyme, substrates, and varying concentrations of the inhibitor (this compound or its analogs) are combined in a microplate.

  • Detection of Aminoacylation: The production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction, is measured using a malachite green-based colorimetric assay.

  • Data Analysis: IC50 values are determined by plotting the inhibition of PPi production against the inhibitor concentration.

Experimental Workflow Diagram

cluster_discovery Drug Discovery & Preclinical Development Phenotypic_Screen Phenotypic Screening (Diversity Library) Hit_ID Hit Identification Phenotypic_Screen->Hit_ID Lead_Op Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Op This compound This compound Identified Lead_Op->this compound In_Vitro In Vitro Characterization This compound->In_Vitro In_Vivo In Vivo Efficacy & Pharmacokinetics In_Vitro->In_Vivo Safety Preclinical Safety Assessment In_Vivo->Safety Clinical_Trial Phase I Clinical Trial Nomination Safety->Clinical_Trial

Caption: A generalized workflow for the discovery and preclinical development of this compound.

In Vivo Efficacy and Preclinical Safety

In Vivo Efficacy in Murine Models

This compound has demonstrated significant in vivo antimalarial activity in a SCID mouse model engrafted with human erythrocytes and infected with P. falciparum. A single oral dose of 30 mg/kg resulted in a greater than 99.8% reduction in parasitemia by day 7. The estimated ED90 for a single dose is between 3-10 mg/kg, which compares favorably to standard antimalarials like chloroquine (B1663885) and mefloquine (B1676156) that require multiple doses.[13] While in vivo studies against liver and transmission stages for this compound were not completed, a related earlier lead compound, BRD7929, showed potent efficacy against these stages.[1][13]

Preclinical Safety Assessment

Early safety assessments of this compound have been conducted in rodents and beagle dogs. The primary toxicity observed was gastrointestinal, which was found to be monitorable and reversible.[2][13] No serious systemic toxicities were identified. In an exploratory cardiovascular study in beagle dogs, no significant cardiovascular findings were observed at plasma concentrations up to 2.7 µg/ml.[13] These preliminary safety data support the progression of this compound towards clinical development.

Conclusion and Future Directions

This compound represents a novel and promising class of antimalarial compounds with a distinct mechanism of action that is crucial for overcoming the challenge of drug resistance. Its potent, multi-stage activity and favorable preclinical safety profile highlight its potential as a next-generation antimalarial therapeutic. Further studies are warranted to fully elucidate its efficacy and safety profile in human clinical trials. The successful clinical development of this compound would not only provide a new tool for malaria control and elimination but also validate PfcPheRS as a druggable target for future antimalarial drug discovery efforts.

References

BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor for the Treatment of Malaria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of a Multi-Stage Antimalarial Candidate

Abstract

BRD5018 is a novel antimalarial candidate, a bicyclic azetidine, that has demonstrated potent activity against multiple life stages of the Plasmodium parasite, the causative agent of malaria.[1] Discovered through a collaborative effort between Eisai and the Broad Institute, this compound exerts its parasiticidal effect through a novel mechanism of action: the inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase (PheRS).[1][2] This enzyme is crucial for protein synthesis, and its inhibition leads to parasite death. Preclinical studies have shown that this compound possesses promising drug-like properties, including good in vivo efficacy, a favorable pharmacokinetic profile, and a manageable safety profile, positioning it as a potential candidate for further clinical development.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Rationale

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery and development of new antimalarial agents with novel mechanisms of action. In this context, a series of bicyclic azetidines was identified as potent inhibitors of parasite growth. Through medicinal chemistry optimization of this series, this compound was selected as a development candidate based on its superior in vitro and in vivo efficacy, as well as its favorable absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties.[1]

Mechanism of Action: Inhibition of Phenylalanyl-tRNA Synthetase

This compound targets and inhibits the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), an essential enzyme in the parasite's protein synthesis machinery.[1] PfcPheRS is responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA), a critical step in the translation of the genetic code into proteins. By inhibiting this enzyme, this compound effectively halts protein synthesis, leading to parasite death.

Signaling Pathway: Inhibition of Protein Synthesis

cluster_parasite Plasmodium falciparum This compound This compound PfcPheRS PfcPheRS (Phenylalanyl-tRNA Synthetase) This compound->PfcPheRS Inhibition Phe_tRNA Phenylalanyl-tRNA PfcPheRS->Phe_tRNA Catalyzes Ribosome Ribosome Phe_tRNA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death cluster_workflow PheRS Inhibition Assay Workflow A 1. Prepare reaction mix: - Recombinant PheRS - [3H]-Phenylalanine - ATP, tRNA B 2. Add this compound (or vehicle control) A->B C 3. Incubate at 37°C B->C D 4. Precipitate tRNA (e.g., with trichloroacetic acid) C->D E 5. Filter and wash D->E F 6. Measure radioactivity (scintillation counting) E->F G 7. Calculate % inhibition and determine IC50 F->G cluster_workflow SCID Mouse In Vivo Efficacy Workflow A 1. Engraft SCID mice with human red blood cells B 2. Infect mice with P. falciparum-infected RBCs A->B C 3. Monitor parasitemia (Giemsa-stained blood smears) B->C D 4. Administer single oral dose of this compound or vehicle C->D E 5. Continue daily monitoring of parasitemia D->E F 6. Collect blood samples for pharmacokinetic analysis (optional) D->F G 7. Euthanize mice and calculate % parasitemia reduction E->G

References

BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor with Potent Antiplasmodial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the antiplasmodial activity of BRD5018, a novel antimalarial candidate from the bicyclic azetidine (B1206935) series. This compound exhibits potent efficacy against Plasmodium falciparum by inhibiting parasite protein synthesis through a novel mechanism of action: the targeting of the cytosolic phenylalanyl-tRNA synthetase (cFRS). This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the relevant biological pathways and workflows.

Quantitative Efficacy of this compound and Analogs

The antiplasmodial activity of this compound and its close analogs, such as BRD7929, has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key efficacy data.

Compound Assay Strain/Target IC50/EC50/ED90 Reference
This compoundIn vivo efficacyP. falciparum in SCID mouse modelED90: 3-10 mg/kg[1]
This compoundEnzymatic InhibitionP. vivax cFRSIC50: 0.09 µM[1]
BRD7929Whole-cell activityP. falciparum Dd2EC50: 5 nM[2]
BRD7929Whole-cell activityP. falciparum 3D7EC50: 9 nM[2]
BRD7929Enzymatic InhibitionP. falciparum cFRSIC50: 23 nM[3]

Note: The IC50 of this compound against P. falciparum cFRS is reported to be similar to that against P. vivax cFRS.[1]

Mechanism of Action: Inhibition of Protein Synthesis

This compound and its analogs act by selectively inhibiting the parasite's cytosolic phenylalanyl-tRNA synthetase (cFRS), an enzyme crucial for protein synthesis. This inhibition disrupts the attachment of phenylalanine to its corresponding tRNA, thereby halting the translation process and leading to parasite death. The high selectivity for the parasite enzyme over the human ortholog contributes to the compound's favorable safety profile.[1]

cluster_parasite Plasmodium falciparum Cytosol Phe Phenylalanine cFRS Phenylalanyl-tRNA Synthetase (cFRS) Phe->cFRS ATP ATP ATP->cFRS tRNA_Phe tRNA(Phe) tRNA_Phe->cFRS Phe_tRNA_Phe Phe-tRNA(Phe) cFRS->Phe_tRNA_Phe Aminoacylation Ribosome Ribosome Phe_tRNA_Phe->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->cFRS

Caption: Mechanism of action of this compound in P. falciparum.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the antiplasmodial activity of this compound.

In Vitro Growth Inhibition Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2 strains)

  • Human red blood cells (RBCs)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, add SYBR Green I in lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader (excitation: ~485 nm, emission: ~530 nm).

  • Calculate IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration.

start Start sync Synchronize P. falciparum Culture (Ring Stage) start->sync dilute Prepare Serial Dilutions of this compound in 96-well plate sync->dilute add_parasites Add Parasite Culture (0.5% Parasitemia, 2% Hematocrit) dilute->add_parasites incubate Incubate for 72h at 37°C add_parasites->incubate lyse Add SYBR Green I in Lysis Buffer incubate->lyse incubate_dark Incubate in Dark for 1h lyse->incubate_dark read Measure Fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read calculate Calculate IC50 Value read->calculate end End calculate->end

Caption: Workflow for the in vitro SYBR Green I growth inhibition assay.

In Vivo Efficacy in a Humanized SCID Mouse Model

This model assesses the in vivo efficacy (e.g., ED90) of antimalarial compounds against P. falciparum.

Materials:

  • Severe Combined Immunodeficient (SCID) mice

  • Human red blood cells

  • P. falciparum-infected human RBCs

  • This compound formulated for oral administration

  • Giemsa stain

  • Microscope

Procedure:

  • Engraft SCID mice with human RBCs.

  • Infect the humanized mice with P. falciparum-infected RBCs.

  • Administer a single oral dose of this compound at various concentrations (e.g., 3, 10, 30, 60, 120 mg/kg) to different groups of infected mice.

  • Monitor parasitemia daily by collecting tail blood smears and staining with Giemsa.

  • Determine the percentage reduction in parasitemia at day 7 post-treatment compared to a vehicle-treated control group.

  • Calculate the ED90 (the dose required to inhibit parasite growth by 90%) using dose-response analysis.

start Start engraft Engraft SCID Mice with Human RBCs start->engraft infect Infect Mice with P. falciparum engraft->infect dose Administer Single Oral Dose of this compound infect->dose monitor Monitor Parasitemia Daily (Giemsa-stained blood smears) dose->monitor analyze Determine % Parasitemia Reduction at Day 7 monitor->analyze calculate Calculate ED90 analyze->calculate end End calculate->end

Caption: Workflow for the in vivo efficacy study in a humanized SCID mouse model.

Phenylalanyl-tRNA Synthetase (cFRS) Inhibition Assay (Malachite Green-based)

This biochemical assay measures the inhibition of the aminoacylation activity of cFRS.

Materials:

  • Recombinant P. falciparum cFRS

  • L-phenylalanine

  • ATP

  • tRNA(Phe)

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • This compound

  • Malachite green reagent

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, combine the reaction buffer, recombinant cFRS, L-phenylalanine, ATP, and tRNA(Phe).

  • Add the this compound dilutions to the reaction mixture.

  • Initiate the reaction by adding one of the substrates (e.g., ATP).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent, which detects the pyrophosphate (PPi) released during the aminoacylation reaction.

  • Measure the absorbance at ~620-650 nm.

  • Calculate the IC50 value by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.

start Start prepare_reagents Prepare Reaction Mixture: cFRS, Phe, ATP, tRNA(Phe) start->prepare_reagents add_inhibitor Add Serial Dilutions of this compound prepare_reagents->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate add_malachite Add Malachite Green Reagent to Detect PPi incubate->add_malachite read_absorbance Measure Absorbance (620-650 nm) add_malachite->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the malachite green-based cFRS inhibition assay.

References

chemical structure and properties of BRD5018

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Novel Antimalarial Agent BRD5018, Focusing on its Chemical Structure, Physicochemical Properties, Mechanism of Action, and Preclinical Profile.

This technical guide provides a comprehensive overview of this compound, a promising antimalarial candidate developed through a collaboration between the Broad Institute and Eisai Inc. This compound has demonstrated a novel mechanism of action and shows potent efficacy against multiple stages of the malaria parasite, positioning it as a critical tool in the fight against drug-resistant malaria. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a structurally complex bicyclic azetidine (B1206935) derivative. Its development originated from a diversity-oriented synthesis (DOS) approach, which is designed to generate novel and diverse small-molecule scaffolds. The compound is synthesized as a white crystalline solid through an entirely crystallization-based route, which avoids the need for chromatographic purification, enhancing scalability and quality control.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamideInvivoChem
CAS Number 2245231-51-8InvivoChem
Molecular Formula C₃₃H₃₈N₄O₄[1]
Exact Mass 554.289 g/mol [1]
Physical Form White Crystalline Solid
LogD (pH 7.0) 3.2DoD Report
pKa Values <3, 8.2, 8.9DoD Report
Solubility Poor solubility at neutral pH. May dissolve in DMSO.DoD Report,[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 6[1]
Rotatable Bond Count 7[1]

Mechanism of Action: Inhibition of Phenylalanyl-tRNA Synthetase

This compound employs a novel mechanism of action to exert its antimalarial effects. It selectively inhibits the cytosolic phenylalanyl-tRNA synthetase (cPheRS) of the Plasmodium parasite.[2] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid phenylalanine to its corresponding tRNA molecule. By inhibiting this step, this compound effectively halts protein production, leading to parasite death. A key advantage of this target is its distinction from the human cPheRS enzyme, which this compound weakly inhibits.[2] This selectivity is a critical factor in its favorable safety profile.

BRD5018_Mechanism_of_Action Phe Phenylalanine (Phe) cPheRS Plasmodium cPheRS Phe->cPheRS ATP ATP ATP->cPheRS Complex Phe-AMP-cPheRS Intermediate cPheRS->Complex Activation Charged_tRNA Phe-tRNA(Phe) Complex->Charged_tRNA tRNA Charging tRNA_Phe tRNA(Phe) tRNA_Phe->Complex Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->cPheRS Inhibition BRD5018_Synthesis_Workflow cluster_A Acyclic Core Assembly cluster_B Azetidine Ring Formation cluster_C Diazocene Ring Formation cluster_D Final Product A1 Glycine Ester Claisen Rearrangement A2 Diastereomeric Salt Resolution A1->A2 A3 Diastereoselective Iodolactonization A2->A3 B1 Tandem Aziridine Ring-Opening & Azetidine Ring-Closure A3->B1 C1 Sonogashira Coupling (Diaryl Acetylene Install) B1->C1 C2 Staudinger-aza-Wittig Reaction on Azetidine-Ribose Template C1->C2 D1 This compound (Crystalline Solid) C2->D1

References

An In-depth Technical Guide to the Synthesis of Antimalarial Compound BRD5018

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for the promising antimalarial candidate, BRD5018. Developed as an inhibitor of the Plasmodium falciparum cytosolic phenylalanine-tRNA synthetase (cPheRS), this compound represents a novel class of therapeutics with the potential to overcome existing drug resistance. This document details a robust, crystallization-based synthetic route that avoids chromatographic purification, enhancing its scalability and cost-effectiveness. Included are detailed experimental protocols for key transformations, a tabulated summary of quantitative data for each synthetic step, and visualizations of the synthetic pathway and the compound's mechanism of action, designed to aid researchers in the fields of medicinal chemistry and drug development.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant strains of Plasmodium falciparum necessitating the development of novel therapeutics with new mechanisms of action. This compound is a bicyclic azetidine (B1206935) derivative that has demonstrated potent activity against multiple life stages of the malaria parasite, making it a promising candidate for both treatment and prophylaxis.[1] Its mode of action involves the inhibition of the parasite's cytosolic phenylalanine-tRNA synthetase (cPheRS), an essential enzyme for protein synthesis.[2]

The synthesis of this compound is a complex, 22-step process that has been optimized to be entirely crystallization-based, a significant advantage for large-scale production as it eliminates the need for costly and time-consuming chromatographic separations.[[“]] This guide will provide a detailed exposition of this synthetic route, focusing on the key chemical transformations and providing practical, step-by-step protocols.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into several key stages:

  • Stereoselective formation of the azetidine core: This is achieved through a sequence of reactions including a diastereoselective glycine (B1666218) ester Claisen rearrangement, diastereomeric salt resolution, and a diastereoselective iodolactonization to set the three contiguous stereocenters.[[“]]

  • Installation of the diaryl acetylene (B1199291) moiety: An early-stage Sonogashira coupling is employed to introduce the diaryl acetylene group, a strategy that circumvents a low-yielding, late-stage reaction in earlier synthetic designs.[[“]]

  • Formation of the diazocene ring: The eight-membered diazocene ring is constructed via a sequence involving reductive amination, periodate (B1199274) cleavage, and a final Staudinger-aza-Wittig reaction.[[“]]

A graphical overview of the synthetic pathway is presented below.

G A Starting Materials B Diastereoselective Glycine Ester Claisen Rearrangement A->B C Diastereomeric Salt Resolution B->C D Diastereoselective Iodolactonization C->D E Acyclic Precursor with 3 Contiguous Stereocenters D->E F Sonogashira Coupling E->F G Diaryl Acetylene Intermediate F->G H Tandem Aziridine Ring-Opening/ Azetidine Ring-Closure G->H I All-cis Trisubstituted Azetidine Scaffold H->I J Coupling with D-Ribose Derivative I->J K Reductive Amination J->K L Periodate Cleavage K->L M Staudinger-aza-Wittig Reaction L->M N This compound M->N

Caption: Overall synthetic strategy for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The overall yield for the 22-step synthesis is reported to be 3.2%.[2]

StepReactionStarting MaterialProductYield (%)Purity (%)
1Glycine Ester Claisen RearrangementGlycine Ester & Allylic Alcoholγ,δ-Unsaturated Amino AcidNot specifiedNot specified
2Diastereomeric Salt ResolutionRacemic Amino AcidEnantiopure Amino AcidNot specified>99
3IodolactonizationEnantiopure Amino AcidIodolactoneNot specifiedNot specified
..................
22Staudinger-aza-Wittig ReactionAzido-aldehydeThis compoundNot specified>99

(Note: Detailed step-by-step yields and purity data are typically found in the supporting information of the primary publication and are not fully available in the public domain abstracts.)

Experimental Protocols

Detailed experimental protocols for three key reactions in the synthesis of this compound are provided below. These protocols are based on general procedures for these types of reactions and specific details reported in the synthesis of this compound.[2][[“]]

Diastereoselective Glycine Ester Claisen Rearrangement

This reaction establishes the initial stereochemistry of the acyclic precursor.

  • Reagents and Materials:

    • Appropriate glycine ester derivative

    • Allylic alcohol

    • Lithium diisopropylamide (LDA)

    • Zinc chloride (ZnCl2)

    • 2-Methyltetrahydrofuran (MeTHF)

    • Isopropyl acetate (B1210297) (i-PrOAc)

  • Procedure:

    • A solution of the glycine ester in MeTHF is cooled to -70 °C.

    • LDA (3.0 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.

    • A solution of ZnCl2 (1.5 equivalents) in MeTHF is then added, and the mixture is allowed to warm to 0 °C and stirred for 1 hour.

    • The allylic alcohol (2.0 equivalents) in i-PrOAc is added, and the reaction mixture is heated to 60 °C and stirred for 12 hours.

    • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate.

    • The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by crystallization to yield the γ,δ-unsaturated amino acid.

Diastereoselective Iodolactonization

This step is crucial for the formation of the lactone ring and sets a key stereocenter.

  • Reagents and Materials:

    • γ,δ-Unsaturated amino acid

    • Iodine (I2)

    • Acetonitrile (MeCN)

    • Water

  • Procedure:

    • The γ,δ-unsaturated amino acid is dissolved in a 4:1 mixture of MeCN and water.

    • Iodine (1.4 equivalents) is added in one portion.

    • The reaction mixture is stirred at 25 °C for 4 hours.

    • The reaction is quenched by the addition of saturated aqueous sodium thiosulfate.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

    • The resulting iodolactone is purified by crystallization.

Staudinger-aza-Wittig Reaction

This is the key final step for the formation of the eight-membered diazocene ring.

  • Reagents and Materials:

    • Azido-aldehyde precursor

    • Triphenylphosphine (PPh3)

    • Toluene

  • Procedure:

    • The azido-aldehyde precursor is dissolved in anhydrous toluene.

    • Triphenylphosphine (1.1 equivalents) is added, and the mixture is stirred at room temperature. The progress of the Staudinger reaction can be monitored by the cessation of nitrogen evolution.

    • Once the formation of the iminophosphorane is complete, the reaction mixture is heated to reflux to induce the intramolecular aza-Wittig reaction.

    • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

    • The solvent is removed under reduced pressure, and the crude product is purified by crystallization to afford this compound.

Mechanism of Action: Inhibition of cPheRS

This compound exerts its antimalarial effect by inhibiting the Plasmodium falciparum cytosolic phenylalanine-tRNA synthetase (cPheRS). This enzyme is responsible for attaching the amino acid phenylalanine to its corresponding tRNA, a critical step in protein synthesis. This compound acts as a competitive inhibitor of L-phenylalanine, one of the three substrates for the aminoacylation reaction.[4]

The bicyclic azetidine core of this compound binds to two distinct sub-sites within the catalytic site of cPheRS. It occupies the L-Phe binding site and extends into an adjacent auxiliary cavity, effectively blocking the natural substrate from binding and halting protein synthesis, which ultimately leads to parasite death.[4]

G cluster_0 P. falciparum Cytosol cPheRS cPheRS (Phenylalanine-tRNA Synthetase) Aminoacylation Aminoacylation cPheRS->Aminoacylation L_Phe L-Phenylalanine L_Phe->Aminoacylation ATP ATP ATP->Aminoacylation tRNA_Phe tRNA(Phe) tRNA_Phe->Aminoacylation Phe_tRNA_Phe Phe-tRNA(Phe) Aminoacylation->Phe_tRNA_Phe Protein_Synthesis Protein Synthesis Phe_tRNA_Phe->Protein_Synthesis Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound.

Conclusion

The synthesis of this compound represents a significant achievement in medicinal and process chemistry, providing a scalable and chromatography-free route to a promising new antimalarial agent. The detailed protocols and pathway visualizations provided in this guide are intended to support further research and development in this area. The novel mechanism of action of this compound, targeting a key enzyme in parasite protein synthesis, offers a valuable new strategy in the global fight against malaria.

References

Preclinical Safety and Toxicity Profile of BRD5018: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5018 is a novel bicyclic azetidine (B1206935) antimalarial agent with a unique mechanism of action, targeting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS). This document provides a comprehensive overview of the non-GLP preclinical safety and toxicity profile of this compound, compiled from available study data. In vivo toxicity has been evaluated in mice, rats, and dogs. The predominant safety finding across species was monitorable and reversible gastrointestinal (GI) toxicity, with no severe systemic toxicities identified. This profile suggests a manageable safety window for first-in-human clinical trials.

Introduction

The emergence of resistance to frontline antimalarial therapies necessitates the development of new drugs with novel mechanisms of action. This compound, a potent inhibitor of PfcPheRS, has demonstrated significant in vivo efficacy against blood, liver, and transmission stages of malaria parasites.[1] A thorough understanding of its preclinical safety and toxicity is crucial for its advancement into clinical development. This guide summarizes the key findings from non-GLP toxicology studies and provides detailed insights into the experimental protocols and the compound's mechanism of action.

Quantitative Toxicology Data

The following tables summarize the key quantitative findings from the preclinical safety assessment of this compound in various animal models.

Table 1: Single-Dose Oral Toxicity of this compound in ICR Mice [1]

Dose Level (mg/kg)Number of AnimalsMortalityKey Observations
10030/3Well tolerated
30031/3Gastric ulceration, hepatocellular fatty degeneration
60033/3Gastric ulceration, hepatocellular fatty degeneration

Table 2: 3-Day Repeat-Dose Oral Toxicity of this compound in Sprague Dawley Rats [1]

Dose Level (mg/kg/day)Key Observations
60Tolerated
180Tolerated
200Considered above the maximum tolerated dose; associated with a reversible ~25% body weight loss.

Table 3: 3-Day Repeat-Dose Oral Toxicity of this compound in Beagle Dogs [1]

Dose Level (mg/kg/day)Number of AnimalsMortalityKey Observations
1001 male, 1 female0/2No mortality or changes in clinical pathology or histopathology.
3001 male, 1 female0/2Emesis, abnormal feces, decreased food consumption, and significant body weight loss (up to 20%).

Table 4: Cardiovascular Safety Study of this compound in Telemetered Male Beagle Dogs [1]

Dose Level (mg/kg) (Daily Dose Escalation)Key Observations
30No significant cardiovascular findings.
100Emesis; No significant cardiovascular findings at plasma concentrations up to 2.7 µg/ml.
450Emesis; No significant cardiovascular findings at plasma concentrations up to 2.7 µg/ml.

Experimental Protocols

The following are detailed methodologies for the key preclinical safety and toxicity experiments conducted on this compound.

Single-Dose Acute Oral Toxicity in Mice
  • Test System: Male ICR mice.[1]

  • Administration: Single oral gavage.[1]

  • Dose Levels: 100, 300, and 600 mg/kg.[1]

  • Parameters Evaluated:

    • Mortality: Recorded daily.

    • Clinical Observations: Monitored for signs of toxicity.

    • Gross Necropsy: Performed on all animals to identify macroscopic pathological changes.

    • Histopathology: Tissues, particularly the stomach and liver, were examined for microscopic changes.[1]

3-Day Repeat-Dose Oral Dose Range-Finding (DRF) Study in Rats
  • Test System: Male and female Sprague Dawley rats.[1]

  • Administration: Once daily oral gavage for 3 consecutive days.[1]

  • Dose Levels: 0 (vehicle), 60, and 180 mg/kg/day. A separate study arm utilized 200 mg/kg/day.[1]

  • Parameters Evaluated:

    • Clinical Signs: Observed daily.

    • Body Weights: Measured prior to dosing and at termination.[1]

    • Food Consumption: Monitored throughout the study.[1]

    • Hematology and Clinical Chemistry: Blood samples collected for analysis of standard parameters.[1]

    • Toxicokinetics: Plasma concentrations of this compound were determined on Day 1 and Day 3.[1]

    • Gross Necropsy: Conducted at the end of the study.

    • Organ Weights: Liver weight was recorded.[1]

    • Histopathology: Microscopic examination of relevant tissues.[1]

3-Day Repeat-Dose Oral Toxicity in Dogs
  • Test System: Beagle dogs (1 male, 1 female per group).[1]

  • Administration: Once daily oral gavage for 3 consecutive days.[1]

  • Dose Levels: 100 and 300 mg/kg/day.[1]

  • Observation Period: 7 days post-dosing.[1]

  • Parameters Evaluated:

    • Mortality and Clinical Signs: Monitored daily, with a focus on emesis and feces condition.[1]

    • Food Consumption and Body Weight: Measured regularly.[1]

    • Clinical Pathology: Blood and urine analysis.[1]

    • Histopathology: Microscopic examination of tissues at necropsy.[1]

Exploratory Cardiovascular Safety Study in Dogs
  • Test System: Telemetered male beagle dogs.[1]

  • Administration: Once daily oral administration in a dose escalation regimen.[1]

  • Dose Levels: 0, 30, 100, and 450 mg/kg.[1]

  • Parameters Evaluated:

    • Cardiovascular Parameters: Continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure via telemetry.

    • Clinical Observations: Monitored for adverse effects such as emesis.[1]

    • Plasma Concentrations: Blood samples were taken to correlate cardiovascular findings with drug exposure.[1]

Mechanism of Action and Experimental Workflows

Signaling Pathway: Inhibition of Phenylalanyl-tRNA Synthetase

This compound exerts its antimalarial effect by inhibiting the P. falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS). This enzyme is critical for protein synthesis in the parasite. By blocking the action of PfcPheRS, this compound prevents the charging of tRNA with phenylalanine, leading to a halt in protein translation and subsequent parasite death.[1] The selectivity of this compound for the parasite enzyme over the human ortholog is a key factor in its safety profile.[1]

G cluster_parasite Plasmodium falciparum Cytosol Phe Phenylalanine PfcPheRS PfcPheRS Phe->PfcPheRS ATP ATP ATP->PfcPheRS tRNA_phe tRNA(Phe) tRNA_phe->PfcPheRS Phe_tRNA_phe Phe-tRNA(Phe) PfcPheRS->Phe_tRNA_phe Charging Protein_synthesis Protein Synthesis Phe_tRNA_phe->Protein_synthesis Parasite_death Parasite Death This compound This compound This compound->PfcPheRS Inhibition G start Animal Acclimatization (Sprague Dawley Rats) dosing Daily Oral Gavage (3 Consecutive Days) 0, 60, 180, 200 mg/kg/day start->dosing monitoring In-life Monitoring - Clinical Signs - Body Weight - Food Consumption dosing->monitoring sampling Sample Collection - Blood (Hematology, Clin Chem) - Plasma (Toxicokinetics) monitoring->sampling necropsy Terminal Procedures - Gross Necropsy - Organ Weights - Histopathology sampling->necropsy analysis Data Analysis - Determine MTD - Identify Target Organs necropsy->analysis end Inform Future Study Design analysis->end G start Surgical Implantation of Telemetry Device (Beagle Dogs) acclimatization Post-operative Recovery & Acclimatization start->acclimatization baseline Baseline CV Data Collection (Pre-dose) acclimatization->baseline dosing Oral Dose Escalation 0, 30, 100, 450 mg/kg baseline->dosing monitoring Continuous Telemetry - ECG - Blood Pressure - Heart Rate dosing->monitoring sampling Plasma Sampling for Exposure Analysis dosing->sampling analysis Data Correlation (CV parameters vs. Plasma Conc.) monitoring->analysis sampling->analysis end Cardiovascular Risk Assessment analysis->end

References

In Vivo Efficacy of BRD5018: A Technical Overview for Preclinical Antimalarial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of BRD5018, a novel bicyclic azetidine (B1206935) antimalarial candidate. This compound has demonstrated significant promise in preclinical mouse models, exhibiting potent activity against multiple stages of the Plasmodium parasite lifecycle. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and the workflow of efficacy studies.

Quantitative Efficacy and Pharmacokinetic Data

This compound has undergone preclinical evaluation in mouse models, demonstrating high efficacy in reducing parasitemia. The available data from these studies are summarized below.

Table 1: In Vivo Efficacy of this compound in a SCID Mouse Model of Malaria
Dosage (mg/kg, single oral dose)Parasitemia Reduction at Day 7
3Data not specified
10Data not specified
30>99.8%
60>99.8%
120>99.8%

Data sourced from a preclinical study report.[1]

Table 2: Preliminary Pharmacokinetic Parameters of this compound in Mice
ParameterValue
Bioavailability (F)46%
Gastrointestinal Availability (Fa x Fg)~58%
Plasma ClearanceLow
Volume of DistributionModerate to High
Half-life (t½)11 to 75 hours

This data indicates good oral bioavailability and a long half-life in mice, supporting its potential for infrequent dosing.[1]

Mechanism of Action: Inhibition of Parasite Protein Synthesis

This compound exerts its antimalarial effect through a novel mechanism of action: the inhibition of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[2] This enzyme is crucial for the parasite's protein synthesis. By blocking PfcPheRS, this compound prevents the incorporation of the amino acid phenylalanine into newly forming polypeptide chains, leading to a cessation of protein production and parasite death. This mechanism is distinct from many current antimalarial drugs, suggesting that this compound could be effective against drug-resistant parasite strains.

cluster_parasite Plasmodium falciparum Phenylalanine Phenylalanine PfcPheRS Phenylalanyl-tRNA Synthetase (PfcPheRS) Phenylalanine->PfcPheRS tRNA(Phe) tRNA(Phe) tRNA(Phe)->PfcPheRS Phe-tRNA(Phe) Phenylalanyl-tRNA(Phe) PfcPheRS->Phe-tRNA(Phe) ATP -> AMP + PPi Ribosome Ribosome Phe-tRNA(Phe)->Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Parasite Survival Parasite Survival Protein Synthesis->Parasite Survival This compound This compound This compound->PfcPheRS Inhibition

Mechanism of Action of this compound.

Experimental Protocols for In Vivo Efficacy Studies

While a specific, detailed published protocol for this compound efficacy studies is not publicly available, the following represents a comprehensive methodology based on studies of closely related bicyclic azetidine antimalarials conducted by the Broad Institute and its collaborators.

Mouse Model
  • Strain: Severe Combined Immunodeficient (SCID) mice are utilized.[1] These mice lack functional T and B lymphocytes, which allows for the successful engraftment of human red blood cells and subsequent infection with human Plasmodium falciparum parasites.

  • Humanization: Mice are engrafted with human red blood cells (huRBCs) to support the growth of P. falciparum.

Parasite Strain and Inoculation
  • Parasite: A luciferase-expressing strain of Plasmodium falciparum (e.g., 3D7HLH/BRD) is often used. The luciferase reporter allows for the non-invasive, real-time monitoring of parasite burden through bioluminescence imaging.

  • Inoculation: Mice are inoculated with parasite-infected human red blood cells.

Drug Administration
  • Formulation: this compound is formulated for oral administration (P.O.).

  • Dosing: A single dose is administered at various concentrations (e.g., 3, 10, 30, 60, 120 mg/kg) to determine the dose-dependent efficacy.

Efficacy Assessment
  • Primary Endpoint: The primary measure of efficacy is the reduction in parasitemia. This is quantified at specific time points (e.g., day 7 post-treatment) compared to a vehicle-treated control group.

  • Parasitemia Quantification:

    • Bioluminescence Imaging: For luciferase-expressing parasites, the parasite load is monitored using an in vivo imaging system (IVIS). Bioluminescent intensity is quantified for each mouse over time.

    • Microscopy: Thin blood smears can be prepared from tail blood, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells.

Study Duration and Monitoring
  • Duration: Mice are typically monitored for an extended period (e.g., 30 days) to assess for parasite recrudescence.

  • Monitoring: In addition to parasitemia, animal weight and general health are monitored throughout the study.

cluster_workflow Experimental Workflow for In Vivo Efficacy of this compound Animal_Model SCID Mouse Model Humanization Engraftment with human RBCs Animal_Model->Humanization Infection Inoculation with P. falciparum Humanization->Infection Treatment Single Oral Dose of this compound Infection->Treatment Monitoring Daily Monitoring of Health and Weight Treatment->Monitoring Data_Collection Parasitemia Measurement (Day 7) Monitoring->Data_Collection Analysis Calculate Percent Parasitemia Reduction Data_Collection->Analysis Long_Term_Monitoring Monitor for Recrudescence (up to 30 days) Analysis->Long_Term_Monitoring

In Vivo Efficacy Study Workflow.

Conclusion

This compound is a promising preclinical antimalarial candidate with potent in vivo efficacy in mouse models. Its novel mechanism of action, favorable pharmacokinetic profile, and high efficacy at low single doses highlight its potential as a next-generation antimalarial therapeutic. Further studies to fully elucidate its activity against all parasite life stages and to establish a comprehensive safety profile will be critical for its advancement into clinical development.

References

Unveiling the Novel Mechanism of BRD5018: A Technical Guide to a New Class of Antimalarial

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BRD5018 represents a significant advancement in the fight against malaria, a disease that continues to pose a major global health challenge with rising drug resistance.[2] The compound targets a previously unexploited enzyme in Plasmodium falciparum, the deadliest species of malaria parasite, offering a new strategy to combat resistant strains.

A Novel Mode of Action: Targeting Protein Synthesis

Quantitative Data Summary

The preclinical development of this compound has generated significant quantitative data, underscoring its potential as a drug candidate. The following tables summarize key findings from various assays.

Parameter Species/Cell Line Value Reference
IC50 P. vivax PheRS0.09 µM[6]
Selectivity Dog cPheRSNo significant inhibition[6]
Selectivity Index (SI) Human vs. P. falciparum cPheRS600-1574 (for a related compound)[6]

Table 1: In Vitro Efficacy and Selectivity of this compound

Parameter Species Value Reference
Oral Bioavailability Mouse46%[6]
Rat19%[6]
Dog75%[6]
LogD (pH 7.0) -3.2[6]
Metabolic Stability Liver Microsomes & Hepatocytes (5 species)Excellent[6]

Table 2: Pharmacokinetic Properties of this compound

Signaling Pathway and Mechanism of Action

The inhibitory action of this compound on PfcPheRS disrupts the crucial process of protein synthesis within the malaria parasite. The following diagram illustrates this signaling pathway.

cluster_parasite Plasmodium falciparum Cytosol This compound This compound PfcPheRS PfcPheRS (Phenylalanyl-tRNA Synthetase) This compound->PfcPheRS Inhibits Phe_tRNA_Phe Phe-tRNA(Phe) PfcPheRS->Phe_tRNA_Phe Aminoacylation Phe Phenylalanine Phe->PfcPheRS tRNA_Phe tRNA(Phe) tRNA_Phe->PfcPheRS Ribosome Ribosome Phe_tRNA_Phe->Ribosome Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis Parasite_death Parasite Death Protein_synthesis->Parasite_death Disruption leads to

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay

This biochemical assay is designed to quantify the inhibitory activity of a compound against the PheRS enzyme.

Objective: To determine the IC50 value of this compound against P. falciparum and P. vivax PheRS.

Principle: The assay measures the ATP-PPi exchange reaction, a key step in the aminoacylation of tRNA. The enzymatic activity is monitored by the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

Generalized Protocol:

  • Enzyme and Substrate Preparation: Recombinant PfcPheRS or P. vivax PheRS is purified. A reaction mixture is prepared containing the enzyme, L-phenylalanine, ATP, and [³²P]PPi in a suitable buffer.

  • Compound Incubation: A serial dilution of this compound is added to the reaction mixture and incubated to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrates and incubated at a controlled temperature. The reaction is then quenched by the addition of an acid solution.

  • Detection: The [³²P]ATP formed is separated from the unincorporated [³²P]PPi using charcoal binding and filtration. The radioactivity of the bound [³²P]ATP is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Antiplasmodial Activity Assay

This cell-based assay determines the efficacy of a compound against the blood stages of Plasmodium falciparum.

Objective: To determine the EC50 value of this compound against various strains of P. falciparum.

Principle: The assay measures the proliferation of parasites in cultured human red blood cells in the presence of the test compound. Parasite growth is typically quantified using a DNA-intercalating dye or a lactate (B86563) dehydrogenase (pLDH) assay.

Generalized Protocol:

  • Parasite Culture: P. falciparum is cultured in human red blood cells in a complete medium.

  • Compound Addition: A serial dilution of this compound is added to the parasite culture in a 96-well plate.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) under controlled atmospheric conditions.

  • Growth Measurement: Parasite growth is assessed by adding a lysis buffer followed by a DNA-intercalating dye (e.g., SYBR Green I). The fluorescence is measured using a plate reader.

  • Data Analysis: The EC50 value is calculated by comparing the fluorescence in the treated wells to that of the untreated controls.

In Vivo Efficacy in Mouse Models

This protocol assesses the efficacy of an antimalarial compound in a living organism.

Objective: To evaluate the in vivo efficacy of this compound in clearing Plasmodium infection in mice.

Principle: The 4-day suppressive test is a standard method where mice are infected with Plasmodium berghei and then treated with the test compound over four days. The parasitemia is monitored to determine the compound's ability to suppress parasite growth.

Generalized Protocol:

  • Infection: Mice are inoculated with P. berghei-infected red blood cells.

  • Treatment: this compound is administered orally or via another appropriate route once daily for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated group is compared to that of the vehicle-treated control group to calculate the percentage of parasite growth inhibition.

cluster_workflow Experimental Workflow: In Vivo Efficacy Infection Infection of Mice with P. berghei Treatment_Group Treatment Group: This compound Administration (Days 0-3) Infection->Treatment_Group Control_Group Control Group: Vehicle Administration (Days 0-3) Infection->Control_Group Monitoring Parasitemia Monitoring (Day 4) Treatment_Group->Monitoring Control_Group->Monitoring Data_Analysis Data Analysis: Comparison of Parasitemia Monitoring->Data_Analysis

Caption: Workflow for the 4-day suppressive test in mice.

Conclusion

This compound stands out as a promising antimalarial candidate due to its novel mechanism of action, potent multi-stage activity, and high selectivity. By targeting the essential parasite enzyme PfcPheRS, this compound offers a new avenue to overcome the challenge of drug resistance in malaria. The preclinical data presented in this guide provide a strong rationale for its continued development and progression into clinical trials. Further investigation into this class of compounds could lead to the development of next-generation antimalarial therapies that are crucial for global malaria eradication efforts.

References

BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor for Malaria

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the initial research findings on BRD5018, a promising antimalarial candidate with a novel mechanism of action. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a bicyclic azetidine (B1206935) compound identified as a potent inhibitor of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (cFRS), an enzyme essential for parasite protein synthesis.[1] This novel mechanism of action makes this compound a critical tool in the fight against emerging drug-resistant malaria strains.[2] Preclinical studies have demonstrated its potential for a single-dose cure, with activity against blood, liver, and transmission stages of the malaria parasite.

Mechanism of Action

This compound exerts its antimalarial activity by selectively inhibiting the parasite's cytosolic phenylalanyl-tRNA synthetase (PfcFRS).[2] This inhibition is competitive with respect to L-phenylalanine, one of the substrates for the aminoacylation reaction.[1] By blocking the function of PfcFRS, this compound prevents the charging of tRNA with phenylalanine, thereby halting protein synthesis and leading to parasite death.[1] this compound exhibits high selectivity for the parasite enzyme over the human ortholog, which is a key attribute for its safety profile.

cluster_0 Parasite Cytosol This compound This compound PfcFRS Phenylalanyl-tRNA Synthetase (PfcFRS) This compound->PfcFRS Phe-tRNA^Phe Phe-tRNA^Phe PfcFRS->Phe-tRNA^Phe Aminoacylation L-Phe L-Phe L-Phe->PfcFRS tRNA^Phe tRNA^Phe tRNA^Phe->PfcFRS Protein Synthesis Protein Synthesis Phe-tRNA^Phe->Protein Synthesis Parasite Death Parasite Death Protein Synthesis->Parasite Death

Figure 1: Mechanism of action of this compound.

Data Presentation

In Vitro and In Vivo Efficacy

While the specific IC50 value for this compound against P. falciparum is not publicly available, a related bicyclic azetidine, BRD1389, demonstrates potent low nanomolar activity, suggesting a similar potency for this compound. In vivo studies in a mouse model of malaria have shown excellent efficacy.

ParameterValueSpecies/StrainReference
EC50 (BRD1389) 13 nMP. falciparum 3D7[1]
EC50 (BRD1389) 12 nMP. falciparum K1[1]
ED90 (Single Dose) 3-10 mg/kgSCID mouse
Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties in preclinical species, with good oral bioavailability.

ParameterValueSpeciesReference
Oral Bioavailability 46%Mouse
Oral Bioavailability 19%Rat
Oral Bioavailability 75%Dog
LogD (pH 7.4) 3.2-
pKa <3, 8.2, 8.9-
Toxicology and Safety

Non-GLP toxicology studies have been conducted in mice and dogs, indicating a generally safe profile with monitorable and reversible gastrointestinal effects at higher doses.

StudySpeciesDose(s)Key FindingsReference
Single Dose Toxicity ICR Mice100 mg/kgWell tolerated
300 mg/kgMortality (1/3) with gastric ulceration and hepatocellular fatty degeneration
600 mg/kgMortality (3/3) with gastric ulceration and hepatocellular fatty degeneration
Cardiovascular Study Beagle Dogs30, 100, 450 mg/kgNo significant cardiovascular findings up to plasma concentrations of 2.7 µg/mL. Emesis at 100 and 450 mg/kg.
Mitochondrial Toxicity In vitro (Glu/Gal assay)-Negative for mitochondrial toxicity
Mutagenicity (Ames test) S. typhimurium, E. coli-Not mutagenic

Experimental Protocols

In Vivo Efficacy Study (SCID Mouse Model)
  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Parasite: Plasmodium falciparum.

  • Dosing: Single oral dose of this compound administered at 3, 10, 30, 60, and 120 mg/kg.

  • Parasitemia Monitoring: Blood smears taken at specified intervals (e.g., daily or every other day) for up to 7 days post-treatment.

  • Endpoint: Reduction in parasitemia compared to vehicle-treated control group. The dose resulting in a 99% reduction in parasitemia (ED99) is determined.

Infection Infect SCID mice with P. falciparum Dosing Administer single oral dose of this compound or vehicle Infection->Dosing Monitoring Monitor parasitemia (blood smears) Dosing->Monitoring Analysis Calculate percent reduction in parasitemia Monitoring->Analysis Endpoint Determine ED90 Analysis->Endpoint

Figure 2: In vivo efficacy study workflow.
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay

  • Enzyme: Recombinant purified P. falciparum cytosolic PheRS (PfcFRS) and human cFRS.

  • Assay Principle: A malachite green-based assay can be used to measure the aminoacylation activity of the enzyme. This assay detects the pyrophosphate (PPi) produced during the reaction.

  • Procedure:

    • Incubate the enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding substrates (L-phenylalanine, ATP, and tRNAPhe).

    • Stop the reaction and add malachite green reagent.

    • Measure the absorbance to quantify the amount of PPi produced.

  • Endpoint: Determine the half-maximal inhibitory concentration (IC50) of this compound against PfcFRS and human cFRS to assess potency and selectivity.

Synthesis

An entirely crystallization-based synthetic route for this compound has been developed, which avoids the need for chromatographic purification. This multi-step synthesis involves the stereoselective assembly of a complex bicyclic azetidine scaffold. Key steps include a diastereoselective glycine (B1666218) ester Claisen rearrangement, diastereomeric salt resolution, and a Staudinger-aza-Wittig reaction to form the eight-membered diazocene ring. This optimized route has significantly reduced the cost and waste generation, enhancing the throughput and quality control of the manufacturing process.

Start Starting Materials Claisen Diastereoselective Glycine Ester Claisen Rearrangement Start->Claisen Resolution Diastereomeric Salt Resolution Claisen->Resolution Iodo-lactonization Diastereoselective Iodo-lactonization Resolution->Iodo-lactonization Azetidine_Formation Tandem Aziridine Ring-Opening/ Azetidine Ring-Closure Iodo-lactonization->Azetidine_Formation Ring_Formation Reductive Amination/ Periodate Cleavage/ Staudinger-aza-Wittig Azetidine_Formation->Ring_Formation Final This compound Ring_Formation->Final

Figure 3: Key stages in the synthesis of this compound.

Conclusion

This compound represents a significant advancement in the development of new antimalarial therapies. Its novel mechanism of action, potent activity against multiple life stages of the parasite, and favorable preclinical safety and pharmacokinetic profiles make it a strong candidate for further clinical development. The development of a cost-effective and scalable synthesis route further enhances its potential as a next-generation antimalarial drug. Continued research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound in the global effort to combat malaria.

References

Methodological & Application

Determining the IC50 of BRD5018 Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. BRD5018 is a promising antimalarial candidate that acts through a novel mechanism: the inhibition of parasite protein synthesis.[1][2] Specifically, it targets the parasite's phenylalanyl tRNA synthetase, an enzyme essential for incorporating the amino acid phenylalanine into proteins.[1] This unique mode of action makes this compound a valuable tool in combating drug-resistant malaria. This compound has demonstrated potent activity against the blood, liver, and transmission stages of Plasmodium falciparum.[1][2]

This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum using a SYBR Green I-based fluorescence assay.

Principle of the Assay

The SYBR Green I assay is a widely used method for quantifying parasite growth in vitro.[3][4] SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In its unbound state, the dye exhibits low fluorescence; however, upon binding to DNA, its fluorescence increases significantly. Since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasite DNA, and thus the extent of parasite proliferation. By measuring the fluorescence in the presence of varying concentrations of an antimalarial compound, a dose-response curve can be generated to calculate the IC50 value.

Materials and Reagents

  • Plasmodium falciparum culture (e.g., NF54, 3D7, or drug-resistant strains)

  • Human erythrocytes (O+ blood type)

  • Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Chloroquine or Artemisinin (as a positive control)

  • DMSO (as a negative control)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid gel stain (10,000X concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Phosphate-buffered saline (PBS)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

Experimental Protocol

Parasite Culture Maintenance
  • Maintain a continuous culture of P. falciparum in human erythrocytes at 2-4% hematocrit in complete parasite culture medium.

  • Incubate the culture flasks at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Monitor parasite growth daily by light microscopy of Giemsa-stained thin blood smears.

  • Synchronize the parasite culture to the ring stage using methods such as 5% D-sorbitol treatment.[5]

Preparation of Drug Plates
  • Prepare a serial dilution of this compound in complete culture medium from the stock solution. A common starting concentration is 100 µM, followed by 2-fold or 3-fold serial dilutions.

  • Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.

  • Include wells for a positive control (e.g., chloroquine) and a negative control (medium with the same percentage of DMSO as the highest drug concentration).

Parasite Proliferation Assay
  • Prepare a parasite suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit in complete culture medium.

  • Add 100 µL of the parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL per well.

  • Incubate the plate for 72 hours under the same conditions as the parasite culture maintenance.

Measurement of Parasite Growth
  • After the 72-hour incubation, carefully remove the plates from the incubator.

  • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer (final concentration 2X).

  • Remove 100 µL of the supernatant from each well.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Mix thoroughly by pipetting and incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Data Analysis
  • Subtract the background fluorescence (wells with uninfected red blood cells) from all experimental wells.

  • Normalize the fluorescence values to the negative control (DMSO-treated parasites), which represents 100% growth.

  • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Data Presentation

The quantitative data obtained from the IC50 determination should be summarized in a clear and structured table for easy comparison.

CompoundP. falciparum StrainIC50 (nM) [95% CI]Selectivity Index (CC50/IC50)
This compoundNF543.9 [3.5 - 4.3]>9,400
This compoundDd2 (multidrug-resistant)4.5 [4.1 - 4.9]>8,200
ChloroquineNF54 (sensitive)15.2 [13.8 - 16.7]>3,200
ChloroquineDd2 (resistant)250.6 [225.1 - 278.9]>200

Note: The data presented in this table are hypothetical and for illustrative purposes only. The selectivity index is calculated using the cytotoxic concentration (CC50) against a mammalian cell line (e.g., HepG2), which needs to be determined in a separate experiment.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis parasite_culture 1. P. falciparum Culture (Synchronized Rings) add_parasites 3. Add Parasite Suspension to Drug Plate parasite_culture->add_parasites drug_plate 2. Prepare Drug Dilution Plate (this compound & Controls) drug_plate->add_parasites incubation 4. Incubate for 72 hours (37°C, Gas Mixture) add_parasites->incubation add_sybr 5. Add SYBR Green I Lysis Buffer incubation->add_sybr read_fluorescence 6. Measure Fluorescence (Ex: 485nm, Em: 530nm) add_sybr->read_fluorescence data_analysis 7. Data Analysis (IC50 Calculation) read_fluorescence->data_analysis

Caption: Experimental workflow for determining the IC50 of this compound.

Signaling Pathway Diagram

signaling_pathway cluster_pathway Mechanism of Action of this compound phe Phenylalanine phe_rs Phenylalanyl-tRNA Synthetase (PfPheRS) phe->phe_rs phe_trna Phe-tRNA-Phe phe_rs->phe_trna ATP -> AMP + PPi protein Protein Synthesis trna tRNA-Phe trna->phe_rs ribosome Ribosome phe_trna->ribosome ribosome->protein parasite_death Parasite Death protein->parasite_death This compound This compound This compound->phe_rs Inhibition

Caption: Inhibition of protein synthesis in P. falciparum by this compound.

Conclusion

The protocol described provides a robust and reproducible method for determining the in vitro potency of this compound against P. falciparum. Accurate determination of the IC50 is a critical step in the preclinical development of new antimalarial drugs. The novel mechanism of action of this compound, targeting a key enzyme in parasite protein synthesis, makes it a valuable candidate for further investigation, particularly in the context of increasing resistance to current therapies.

References

Application Notes and Protocols for BRD5018 Administration in Animal Models of Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5018 is a promising preclinical antimalarial candidate from the bicyclic azetidine (B1206935) series, demonstrating a novel mechanism of action through the inhibition of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1][2][3][4][5] This mode of action is distinct from current antimalarial drugs, making this compound a valuable tool in combating drug-resistant malaria.[1][3] In vivo studies in mouse models of malaria have shown that compounds from this series can be curative at a single, low dose and exhibit activity against all parasite life stages.[1][2][3][5]

These application notes provide detailed protocols for the administration of this compound in animal models of malaria, based on currently available data and methodologies for similar compounds.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound and a related bicyclic azetidine, BRD3914.

Table 1: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model

Dose (mg/kg, single oral)Parasitemia Reduction at Day 7Reference
3-[6]
10-[6]
30>99.8%[6]
60>99.8%[6]
120>99.8%[6]

Table 2: In Vivo Efficacy of a Related Bicyclic Azetidine (BRD3914) in a Humanized P. falciparum Mouse Model

CompoundDosing Regimen (oral)OutcomeReference
BRD391425 mg/kg, once daily for 4 daysParasite-free at 30 days[1][3]
BRD391450 mg/kg, once daily for 4 daysParasite-free at 30 days[1][3]
Chloroquine25 mg/kg, once daily for 4 daysRecrudescence in 1 of 2 mice[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol is based on formulations used for other bicyclic azetidines and is expected to be suitable for this compound.[2]

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG400)

  • 5% Dextrose solution in water (D5W)

  • Sterile, amber-colored vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound powder in a sterile vial.

  • Prepare a vehicle solution consisting of 70% PEG400 and 30% D5W. For example, to prepare 10 mL of the vehicle, mix 7 mL of PEG400 with 3 mL of D5W.

  • Add the vehicle solution to the vial containing this compound to achieve the desired final concentration.

  • Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Sterile-filter the final formulation using a 0.22 µm filter into a new sterile, amber-colored vial to protect from light.

  • Store the formulation at 4°C and use within a week of preparation.

Protocol 2: In Vivo Efficacy Assessment in a Humanized P. falciparum Mouse Model

This protocol describes a standard 4-day suppressive test in non-obese diabetic/severe combined immunodeficiency (NOD/SCID) Il2rγ–/– mice engrafted with human erythrocytes (huRBC NSG mice).[1][3][7]

Animal Model:

  • NOD/SCID Il2rγ–/– (NSG) mice, 6-8 weeks old.

  • Human erythrocytes (hRBCs) for engraftment.

Parasite Strain:

  • Plasmodium falciparum 3D7 strain expressing firefly luciferase (3D7HLH/BRD) for bioluminescence imaging.[1][3]

Procedure:

  • Human Erythrocyte Engraftment: Engraft NSG mice with human erythrocytes to support P. falciparum growth. This is typically achieved by daily intraperitoneal or intravenous injections of a hRBC suspension for several days prior to infection.

  • Infection: Inoculate the humanized mice intravenously with approximately 20 x 106P. falciparum-infected erythrocytes.

  • Treatment Initiation: 48 hours post-infection, randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound formulation or vehicle control orally via gavage once daily for four consecutive days.

  • Parasitemia Monitoring:

    • Monitor parasite growth daily using an in vivo imaging system (IVIS) to measure bioluminescence.[1][3]

    • Alternatively, parasitemia can be monitored by collecting a small volume of blood from the tail vein and analyzing it by light microscopy of Giemsa-stained thin blood smears or by flow cytometry.

  • Data Analysis:

    • Quantify bioluminescent intensity from each mouse and plot against time. A significant reduction in bioluminescence in the treated group compared to the control group indicates drug efficacy.

    • If using microscopy, calculate the percentage of infected red blood cells.

    • The efficacy of this compound is determined by the reduction in parasitemia and the absence of recrudescence for up to 30 days post-treatment.[1][3]

Visualizations

Mechanism of Action of this compound

BRD5018_Mechanism cluster_parasite Plasmodium falciparum Cytosol Phe Phenylalanine PfcPheRS Phenylalanyl-tRNA Synthetase (PfcPheRS) Phe->PfcPheRS tRNA_Phe tRNA(Phe) tRNA_Phe->PfcPheRS ATP ATP ATP->PfcPheRS Phe_tRNA_Phe Phe-tRNA(Phe) PfcPheRS->Phe_tRNA_Phe Aminoacylation Protein_Synthesis Protein Synthesis Phe_tRNA_Phe->Protein_Synthesis This compound This compound This compound->Inhibition Inhibition->PfcPheRS Inhibition

Caption: Mechanism of action of this compound in P. falciparum.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow start Start animal_model Prepare Humanized NSG Mouse Model start->animal_model infection Infect Mice with P. falciparum animal_model->infection randomization Randomize Mice into Treatment & Control Groups infection->randomization treatment Administer this compound or Vehicle (Oral, 4 days) randomization->treatment monitoring Monitor Parasitemia Daily (Bioluminescence/Microscopy) treatment->monitoring data_analysis Analyze Parasitemia Data and Survival monitoring->data_analysis end End data_analysis->end

Caption: Workflow for in vivo efficacy testing of this compound.

References

BRD5018 Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5018 is a novel bicyclic azetidine (B1206935) compound that has demonstrated potent in vivo efficacy as an antimalarial agent. Its mechanism of action involves the inhibition of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfPheRS), an essential enzyme for parasite protein synthesis. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound to support preclinical research and development.

Data Presentation

Table 1: In Vivo Toxicity Profile of this compound
SpeciesAdministration RouteDoseObservationsReference
ICR Mice (male)Single Oral Gavage100 mg/kgWell tolerated.[1]
300 mg/kgMortality (1/3), gastric ulceration, hepatocellular fatty degeneration.[1]
600 mg/kgMortality (3/3), gastric ulceration, hepatocellular fatty degeneration.[1]
Sprague Dawley RatsOral Gavage (3 consecutive days)60 mg/kg/dayTolerated.[1]
180 mg/kg/dayTolerated; dose-dependent decreases in body weight and food consumption associated with mucosal hyperplasia in the small intestine (reversible).[1]
200 mg/kg/dayConsidered above the maximum tolerated dose due to ~25% reversible body weight loss.[1]
Beagle DogsOral Gavage (once daily for 3 days)100 mg/kg/dayNo mortality; emesis reported.[1]
300 mg/kg/dayNo mortality; associated with emesis, abnormal feces, decreased food consumption, and significant body weight loss (up to 20%).[1]
Telemetered Male Beagle DogsDaily Dose Escalation (oral)30, 100, 450 mg/kgNo significant cardiovascular findings at plasma concentrations up to 2.7 µg/ml. Emesis at 100 and 450 mg/kg.[1]
Table 2: Pharmacokinetic Profile of this compound
SpeciesAdministration RouteKey FindingsReference
Mouse, Rat, DogIntravenousLow plasma clearance, moderate to high volume of distribution, long half-life (11 to 75 hours).[1]

Signaling Pathway

This compound targets and inhibits phenylalanyl-tRNA synthetase (PheRS), a crucial enzyme in the protein biosynthesis pathway. By blocking the function of PheRS, this compound prevents the charging of tRNA with phenylalanine, leading to the cessation of protein synthesis and subsequent parasite death.

BRD5018_Mechanism_of_Action cluster_translation Protein Synthesis Phenylalanine Phenylalanine PheRS Phenylalanyl-tRNA Synthetase (PheRS) Phenylalanine->PheRS tRNA_Phe tRNA(Phe) tRNA_Phe->PheRS Phe_tRNA_Phe Phe-tRNA(Phe) PheRS->Phe_tRNA_Phe  Aminoacylation Ribosome Ribosome Phe_tRNA_Phe->Ribosome Protein Protein Ribosome->Protein  Translation This compound This compound This compound->PheRS Inhibition

Mechanism of action of this compound.

Experimental Protocols

Formulation of this compound for In Vivo Studies

The following formulations have been reported for bicyclic azetidines, the chemical class of this compound, and are recommended as a starting point for in vivo studies. Note: It is advisable to perform a small pilot study to confirm the solubility and stability of this compound in the chosen vehicle.

Oral Dosing Formulation:

  • Vehicle Composition: 70% PEG400 and 30% aqueous glucose (5% in H₂O).

  • Preparation Protocol:

    • Prepare a 5% aqueous glucose solution by dissolving 5 g of glucose in 95 mL of sterile water.

    • In a sterile container, combine 70 parts of PEG400 with 30 parts of the 5% aqueous glucose solution (v/v).

    • Weigh the required amount of this compound and add it to the vehicle.

    • Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary, but the stability of the compound under these conditions should be verified.

    • Visually inspect the solution for complete dissolution before administration.

Intravenous Dosing Formulation:

  • Vehicle Composition: 10% Ethanol, 4% Tween 80, 86% Saline.

  • Preparation Protocol:

    • In a sterile container, dissolve the required amount of this compound in 10 parts of absolute ethanol.

    • Add 4 parts of Tween 80 and mix thoroughly.

    • Slowly add 86 parts of sterile saline to the mixture while stirring to form a clear solution.

    • Filter the final solution through a 0.22 µm sterile filter before administration.

In Vivo Administration Protocols

Oral Gavage in Mice:

This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.

  • Materials:

    • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice).

    • Syringes.

    • This compound dosing solution.

  • Procedure:

    • Accurately weigh each mouse to determine the correct dosing volume. The typical maximum oral gavage volume for mice is 10 mL/kg.

    • Properly restrain the mouse to ensure its head, neck, and body are in a straight line.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle, which facilitates its passage into the esophagus. Do not force the needle.

    • Once the needle is in the stomach (pre-measured to the last rib), slowly administer the this compound solution.

    • Gently remove the needle.

    • Monitor the animal for any signs of distress post-administration.

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Weigh_Mouse Weigh Mouse Calculate_Volume Calculate Dosing Volume Weigh_Mouse->Calculate_Volume Prepare_Dose Prepare Dosing Solution Calculate_Volume->Prepare_Dose Restrain Restrain Animal Prepare_Dose->Restrain Insert_Needle Insert Gavage Needle Restrain->Insert_Needle Administer Administer Solution Insert_Needle->Administer Remove_Needle Remove Needle Administer->Remove_Needle Monitor Monitor Animal Remove_Needle->Monitor

Workflow for oral gavage in mice.

Intravenous Injection in Rats:

This is a general protocol and should be conducted under approved animal protocols. The lateral tail vein is the most common site for intravenous injections in rats.

  • Materials:

    • Appropriately sized needles (e.g., 27-30 gauge).

    • Syringes.

    • This compound intravenous formulation.

    • A warming device to dilate the tail veins.

  • Procedure:

    • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the rat in a suitable restrainer.

    • Swab the tail with an antiseptic.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Aspirate gently to confirm the needle is in the vein (a small flash of blood should appear in the hub of the needle).

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Disclaimer

The formulation and protocol information provided in this document is intended for guidance purposes only. Researchers should independently validate the suitability of the chosen formulation for this compound and ensure all animal procedures are approved by their institution's animal care and use committee and are performed by trained personnel.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of BRD5018

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5018 is a promising antimalarial candidate belonging to the bicyclic azetidine (B1206935) series of compounds. These compounds have demonstrated potent activity against multiple life stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The primary mechanism of action of this class of compounds is the inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase (cFRS), an essential enzyme for protein synthesis.[1][2] By targeting this crucial cellular process, this compound and its analogs effectively halt parasite growth and replication.

These application notes provide detailed protocols for key cell-based assays to evaluate the in vitro efficacy of this compound and similar antimalarial compounds. The described assays are fundamental for determining the potency of novel drug candidates and understanding their effects on parasite viability and proliferation.

Key Cell-Based Efficacy Assays

A cornerstone for evaluating the efficacy of antimalarial compounds like this compound is the assessment of parasite viability and growth inhibition in red blood cell cultures. The SYBR Green I-based fluorescence assay is a widely used, robust, and high-throughput method for this purpose.[3][4][5][6][7] This assay leverages the intercalation of SYBR Green I dye into the parasite's DNA, where the resulting fluorescence is proportional to the amount of parasitic DNA, and thus, the number of viable parasites.

Protocol 1: P. falciparum Growth Inhibition Assay using SYBR Green I

This protocol details the measurement of the 50% inhibitory concentration (IC50) of this compound against asexual blood-stage P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)

  • This compound stock solution (in DMSO)

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin)

  • SYBR Green I nucleic acid stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well flat-bottom microtiter plates

  • Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage using established methods (e.g., sorbitol treatment).

  • Compound Dilution: Prepare serial dilutions of this compound and standard control drugs in a complete culture medium in a 96-well plate. Ensure the final DMSO concentration does not exceed 0.5%.

  • Assay Plate Preparation: Add the diluted compounds to the assay plate. Include wells for vehicle control (medium with the same final DMSO concentration) and uninfected erythrocytes as a background control.

  • Parasite Addition: Prepare a parasite suspension of 2% parasitemia and 1% hematocrit in a complete culture medium. Add this suspension to each well of the assay plate.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.

  • Lysis and Staining: Following incubation, add lysis buffer containing SYBR Green I (diluted to 2x the final concentration) to each well.

  • Incubation for Lysis: Incubate the plates in the dark at room temperature for 1-2 hours to facilitate cell lysis and DNA staining.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the vehicle control (100% growth). Calculate the IC50 values by fitting the dose-response data to a suitable model using graphing software.

Data Presentation:

The efficacy of this compound is quantified by its IC50 value, which represents the concentration of the compound that inhibits parasite growth by 50%. For comparative purposes, the activity of a close analog, BRD7929, against different P. falciparum strains is presented below.

CompoundP. falciparum StrainEC50 (nM)
BRD79293D79
BRD7929Dd25

Table 1: In vitro activity of BRD7929, a close analog of this compound, against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.[1]

Mechanism of Action and Signaling Pathway

This compound acts by inhibiting the P. falciparum cytosolic phenylalanyl-tRNA synthetase (cFRS). This enzyme is responsible for attaching the amino acid phenylalanine to its corresponding tRNA molecule, a critical step in protein synthesis. By competitively inhibiting the binding of L-phenylalanine to the enzyme, this compound effectively blocks the production of phenylalanyl-tRNA, leading to a global shutdown of protein synthesis. This ultimately results in the cessation of parasite growth and cell death.

Mechanism of action of this compound.

Experimental Workflow

The general workflow for assessing the in vitro efficacy of this compound against P. falciparum is a multi-step process that begins with parasite culture and culminates in data analysis.

Experimental_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Culture 1. P. falciparum Culture & Synchronization Dilution 2. Compound Dilution (this compound & Controls) Culture->Dilution Plating 3. Plating of Compounds & Parasites Dilution->Plating Incubation 4. 72-hour Incubation Plating->Incubation Lysis 5. Lysis & SYBR Green I Staining Incubation->Lysis Reading 6. Fluorescence Reading Lysis->Reading Normalization 7. Data Normalization Reading->Normalization IC50 8. IC50 Calculation Normalization->IC50

Workflow for in vitro efficacy testing.

Downstream Cellular Effects of Protein Synthesis Inhibition

The inhibition of cFRS by this compound leads to a cascade of downstream cellular events within the parasite, ultimately culminating in its death. The immediate effect is the depletion of the pool of charged phenylalanyl-tRNA, which stalls ribosomes during protein translation. This global inhibition of protein synthesis prevents the parasite from producing essential proteins required for its growth, development, and replication. Consequently, the parasite is unable to progress through its intraerythrocytic developmental cycle, particularly arresting development from the ring to the trophozoite stage.[8] This developmental blockade prevents the parasite from multiplying and eventually leads to its clearance.

Downstream_Effects This compound This compound Inhibition Inhibition of Phenylalanyl-tRNA Synthetase This compound->Inhibition Depletion Depletion of Phe-tRNA(Phe) Inhibition->Depletion Stalling Ribosome Stalling Depletion->Stalling Protein_Inhibition Global Inhibition of Protein Synthesis Stalling->Protein_Inhibition Growth_Arrest Parasite Growth & Developmental Arrest Protein_Inhibition->Growth_Arrest Death Parasite Death Growth_Arrest->Death

Downstream effects of this compound action.

Conclusion

The cell-based assays detailed in these application notes are essential tools for the preclinical evaluation of antimalarial drug candidates like this compound. The SYBR Green I-based growth inhibition assay provides a reliable and high-throughput method for determining the in vitro potency of such compounds. Understanding the mechanism of action and the downstream cellular consequences of inhibiting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase is critical for the continued development of this promising class of antimalarials. The provided protocols and conceptual frameworks are intended to guide researchers in the effective assessment of this compound and other novel antimalarial agents.

References

Application Notes and Protocols for Experimental Design of BRD5018 Drug Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5018 is a novel antimalarial agent with a unique mechanism of action, offering a promising new tool in the fight against drug-resistant malaria. It functions by inhibiting the parasite's phenylalanyl tRNA synthetase, a key enzyme in protein synthesis.[1] This distinct mechanism makes this compound an excellent candidate for combination therapies, a cornerstone of modern antimalarial strategies aimed at enhancing efficacy and curtailing the development of resistance.[2][3][4]

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in combination with other antimalarial drugs. The protocols and methodologies outlined herein are intended for researchers in both academic and industrial settings engaged in antimalarial drug discovery and development.

Rationale for Drug Combination Studies

The primary goals of antimalarial drug combination therapy are to achieve a synergistic or additive therapeutic effect, reduce the likelihood of selecting for resistant parasites, and potentially lower the required dose of individual agents to minimize toxicity.[2][5][6] For a novel compound like this compound, combination studies are critical to identify optimal partner drugs and pave the way for future clinical development.

Given this compound's novel mechanism of targeting protein synthesis, rational combination partners would be drugs that act on different parasite pathways.[2][3] Standard-of-care antimalarials for combination therapy often include artemisinin (B1665778) derivatives and other agents with distinct targets.[3][4][7]

Potential Combination Partners for this compound:

  • Artemisinin derivatives (e.g., Artesunate, Dihydroartemisinin): These are fast-acting drugs that generate reactive oxygen species, leading to widespread damage to parasite proteins.[3][4] Combining the rapid parasite clearance of artemisinins with the novel mechanism of this compound could provide a potent and durable therapeutic effect.

  • Drugs targeting folate biosynthesis (e.g., Pyrimethamine, Sulfadoxine): These drugs inhibit dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS) respectively, crucial enzymes in the parasite's folate pathway.[8]

  • Quinolines (e.g., Chloroquine, Mefloquine, Piperaquine): These drugs are thought to interfere with heme detoxification in the parasite's food vacuole.[2][7]

  • Inhibitors of mitochondrial electron transport (e.g., Atovaquone): This drug targets the parasite's mitochondrial cytochrome bc1 complex.[8]

Experimental Design and Protocols

A systematic approach is essential for evaluating drug combinations, progressing from in vitro characterization to in vivo validation.

In Vitro Studies

The initial phase involves assessing the activity of this compound alone and in combination with partner drugs against cultured Plasmodium falciparum parasites.

1. Determination of Single-Agent Activity (IC50)

The half-maximal inhibitory concentration (IC50) for each drug must be determined to establish a dose range for combination studies.

Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

  • Parasite Culture: Maintain asynchronous or synchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum in RPMI-1640 medium supplemented with human serum and erythrocytes.

  • Drug Preparation: Prepare stock solutions of this compound and partner drugs in an appropriate solvent (e.g., DMSO). Create a series of 2-fold serial dilutions for each drug.

  • Assay Plate Preparation: Add the drug dilutions to a 96-well microplate. Include drug-free wells as negative controls and parasite-free wells as background controls.

  • Parasite Addition: Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

2. Drug Combination Assay (Fixed-Ratio Isobologram)

This assay determines the nature of the interaction between this compound and a partner drug (synergy, additivity, or antagonism).

Protocol: In Vitro Combination Assay

  • Drug Ratio Selection: Based on the individual IC50 values, prepare fixed-ratio combinations of this compound and the partner drug (e.g., 4:1, 1:1, 1:4 ratios of their IC50s).

  • Serial Dilutions: Create serial dilutions of these fixed-ratio mixtures.

  • Assay Procedure: Follow the same procedure as the single-agent susceptibility test using the combination dilutions.

  • Data Analysis (Chou-Talalay Method):

    • Calculate the Combination Index (CI) for each fixed-ratio combination at different effect levels (e.g., 50%, 75%, 90% inhibition).

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

    • Generate isobolograms to visualize the interaction.

Data Presentation: In Vitro Results

Quantitative data from in vitro studies should be summarized in clear and concise tables.

Table 1: Single-Agent In Vitro Activity of this compound and Partner Drugs against P. falciparum

DrugStrainIC50 (nM) ± SD
This compound3D7
Dd2
Drug A (e.g., Artesunate)3D7
Dd2
Drug B (e.g., Mefloquine)3D7
Dd2

Table 2: Combination Index (CI) Values for this compound Combinations against P. falciparum (3D7 Strain)

Combination (this compound:Partner)Ratio (IC50:IC50)CI at 50% InhibitionCI at 75% InhibitionCI at 90% InhibitionInteraction
This compound + Drug A1:1
This compound + Drug B1:1
In Vivo Studies

Promising combinations identified in vitro should be validated in a murine malaria model.

1. Murine Malaria Model

The Plasmodium berghei or humanized mouse models with P. falciparum are commonly used.

2. Efficacy and Synergy Assessment (4-day Suppressive Test)

This standard test evaluates the ability of a drug combination to inhibit parasite growth in vivo.

Protocol: 4-day Suppressive Test

  • Animal Model: Use Swiss albino mice.

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Partner drug alone

    • Group 4: this compound + Partner drug combination

  • Drug Administration: Administer the drugs orally once daily for four consecutive days, starting 2-4 hours post-infection.

  • Parasitemia Monitoring: On day 5, prepare thin blood smears from the tail vein of each mouse, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis:

    • Calculate the percent suppression of parasitemia for each treatment group compared to the vehicle control.

    • Assess synergy by comparing the effect of the combination to the individual drugs. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed.

Data Presentation: In Vivo Results

Table 3: In Vivo Efficacy of this compound Combinations in the P. berghei 4-day Suppressive Test

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) ± SD% Suppression
Vehicle Control-0
This compound
Partner Drug A
This compound + Partner Drug A+

Mechanistic Validation

To further understand the synergistic interactions, downstream molecular effects can be investigated.

Protocol: Western Blot Analysis of Protein Synthesis Inhibition

  • Parasite Treatment: Treat synchronous late-stage P. falciparum cultures with this compound, the partner drug, and the combination for a short duration (e.g., 2-4 hours).

  • Metabolic Labeling: Add a labeled amino acid (e.g., ³⁵S-methionine/cysteine or a non-radioactive analog) to the culture medium and incubate for 1-2 hours.

  • Protein Extraction: Lyse the parasites and extract total protein.

  • SDS-PAGE and Autoradiography/Western Blot: Separate the proteins by SDS-PAGE. For radioactive labeling, expose the gel to a phosphor screen or X-ray film. For non-radioactive methods, transfer the proteins to a membrane and detect the incorporated amino acid analog using a specific antibody.

  • Analysis: Quantify the level of newly synthesized proteins. A synergistic combination should show a greater reduction in protein synthesis compared to the individual drugs.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the experimental workflows and the proposed signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation cluster_mechanistic Mechanistic Studies IC50 IC50 Determination (Single Agents) Combo_Assay Combination Assay (Fixed-Ratio) IC50->Combo_Assay Inform Dosing CI_Calc Synergy Analysis (Chou-Talalay) Combo_Assay->CI_Calc Four_Day_Test 4-day Suppressive Test CI_Calc->Four_Day_Test Identify Promising Combinations Mouse_Model Murine Malaria Model (P. berghei) Mouse_Model->Four_Day_Test Parasitemia Parasitemia Assessment Four_Day_Test->Parasitemia Western_Blot Protein Synthesis Assay (Western Blot) Parasitemia->Western_Blot Confirm Synergy Mechanism

Caption: Overall experimental workflow for this compound combination studies.

Signaling_Pathways cluster_this compound This compound Action cluster_partner Partner Drug Action cluster_effect Combined Effect This compound This compound PheRS Phenylalanyl tRNA Synthetase This compound->PheRS Inhibits Protein_Synthesis Protein Synthesis PheRS->Protein_Synthesis Blocks Partner_Drug Partner Drug (e.g., Artemisinin) Partner_Target Parasite Target (e.g., Multiple Proteins) Partner_Drug->Partner_Target Damages Parasite_Death Parasite Death Partner_Target->Parasite_Death Induces Protein_Synthesis->Parasite_Death Leads to

Caption: Proposed mechanism of synergistic action for this compound combinations.

Conclusion

The experimental design and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound in combination with other antimalarial agents. By systematically assessing synergy, efficacy, and mechanism of action, researchers can identify promising combination therapies that could play a crucial role in overcoming antimalarial drug resistance and contributing to global malaria control efforts.

References

Application Notes and Protocols for Assessing BRD5018 Activity on Plasmodium falciparum Gametocyte Stages

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction

The elimination of malaria requires therapeutic agents that not only target the asexual stages of Plasmodium falciparum responsible for clinical symptoms but also the sexual gametocyte stages that mediate transmission to mosquitoes. BRD5018 is a novel antimalarial compound that acts via a distinct mechanism of action: the inhibition of parasite protein synthesis.[1][2] Specifically, this compound and its analogs, bicyclic azetidines, target the cytoplasmic phenylalanyl-tRNA synthetase (cFRS) of P. falciparum.[1][2][3] This mode of action has been shown to be effective against the blood, liver, and transmission stages of the parasite, making this compound a promising candidate for a multi-stage antimalarial drug.[1][3]

These application notes provide a comprehensive guide for researchers to assess the gametocytocidal activity of this compound against different developmental stages of P. falciparum gametocytes. The following sections detail the mechanism of action, protocols for in vitro assays, and a framework for data analysis and presentation.

Mechanism of Action of this compound

This compound acts as a potent and selective inhibitor of the P. falciparum cytoplasmic phenylalanyl-tRNA synthetase (cFRS), an enzyme crucial for protein synthesis.[1][2] This enzyme is responsible for charging tRNA with phenylalanine, a critical step in the translation of genetic code into proteins. By binding to the active site of PfcFRS, this compound competitively inhibits the binding of L-phenylalanine, thereby halting protein synthesis and leading to parasite death.[2] The high selectivity for the parasite enzyme over the human counterpart minimizes potential host toxicity.[1] Given the essential role of continuous protein synthesis for the development and maturation of gametocytes, inhibition of this pathway is a promising strategy for transmission-blocking.

cluster_parasite Plasmodium falciparum Gametocyte cluster_inhibition Inhibition by this compound L_Phenylalanine L-Phenylalanine PfcFRS P. falciparum phenylalanyl-tRNA synthetase (PfcFRS) L_Phenylalanine->PfcFRS ATP ATP ATP->PfcFRS tRNA_Phe tRNA(Phe) Phe_tRNA_Phe Phenylalanyl-tRNA(Phe) tRNA_Phe->Phe_tRNA_Phe Phe_AMP Phenylalanyl-AMP intermediate PfcFRS->Phe_AMP Activation Phe_AMP->Phe_tRNA_Phe Transfer to tRNA(Phe) Protein_Synthesis Protein Synthesis Phe_tRNA_Phe->Protein_Synthesis Gametocyte_Maturation Gametocyte Maturation & Viability Protein_Synthesis->Gametocyte_Maturation This compound This compound This compound->PfcFRS Competitive Inhibition

Figure 1: Mechanism of action of this compound on P. falciparum gametocytes.

Data Presentation

Quantitative data on the gametocytocidal activity of this compound should be summarized in a clear and structured format to allow for easy comparison across different gametocyte stages and against control compounds.

Table 1: Gametocytocidal Activity of this compound against P. falciparum

CompoundTarget StageAssay TypeIncubation Time (h)IC₅₀ (nM) [95% CI]Selectivity Index (SI)*
This compound Asexual (3D7)SYBR Green I72[Insert Data][Insert Data]
Early Gametocytes (Stage I-III)Luciferase-based48[Insert Data][Insert Data]
Late Gametocytes (Stage IV-V)pLDH-based72[Insert Data][Insert Data]
Methylene Blue Early Gametocytes (Stage I-III)Luciferase-based48[Reference Value][Reference Value]
Late Gametocytes (Stage IV-V)pLDH-based72[Reference Value][Reference Value]
Primaquine Late Gametocytes (Stage IV-V)pLDH-based72[Reference Value][Reference Value]

*Selectivity Index (SI) = IC₅₀ in a mammalian cell line (e.g., HepG2) / IC₅₀ in the parasite assay.

Experimental Protocols

Detailed methodologies for key experiments to assess the activity of this compound on P. falciparum gametocytes are provided below. These protocols are adapted from established methods in the field.

Protocol 1: In Vitro Gametocyte Culture and Staging
  • Gametocyte Induction:

    • Initiate a high-density culture of a gametocyte-producing P. falciparum strain (e.g., NF54).

    • Induce gametocytogenesis by methods such as nutrient starvation or the use of conditioned medium.

    • Monitor the culture daily by preparing Giemsa-stained thin blood smears to track gametocyte development and staging (Stage I to V).

  • Purification of Gametocytes:

    • To obtain a pure gametocyte culture for assays, eliminate asexual parasites using N-acetyl-glucosamine (NAG) treatment.

    • For stage-specific assays, mature gametocytes (Stage IV-V) can be enriched from the culture using a Percoll gradient or magnetic-activated cell sorting (MACS).

Protocol 2: Luciferase-Based Viability Assay for Early-Stage Gametocytes

This assay is suitable for high-throughput screening and determining the activity of compounds against early-stage (I-III) gametocytes.[4]

  • Assay Principle: Utilizes a transgenic parasite line expressing luciferase under a gametocyte-specific promoter (e.g., pfs16). Viability is proportional to the luminescent signal.

  • Procedure:

    • On day 4-5 of gametocyte culture (predominantly Stage II-III), dispense the culture into 96- or 384-well plates.

    • Add serial dilutions of this compound (and control compounds) to the wells. Include appropriate positive (e.g., puromycin) and negative (DMSO vehicle) controls.

    • Incubate the plates for 48-72 hours under standard culture conditions.

    • Add the luciferase assay substrate and measure luminescence using a plate reader.

    • Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a non-linear regression model.

Protocol 3: Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay for Late-Stage Gametocytes

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase as an indicator of metabolic activity and viability, particularly in mature, late-stage (IV-V) gametocytes.[5]

  • Assay Principle: Live parasites release pLDH, which catalyzes the conversion of lactate to pyruvate, leading to a color change that can be quantified.

  • Procedure:

    • Use a culture enriched for mature gametocytes (Day 10-12).

    • Plate the gametocytes in 96-well plates and add serial dilutions of this compound and control compounds.

    • Incubate for 72 hours.

    • Lyse the cells to release pLDH.

    • Add a reaction mix containing lactate, the cofactor NAD+, and a tetrazolium dye.

    • Measure the absorbance at the appropriate wavelength (e.g., 650 nm).

    • Determine the IC₅₀ values from the dose-response curves.

Protocol 4: Dual Gamete Formation Assay (DGFA) for Transmission-Blocking Activity

This functional assay assesses the ability of mature gametocytes to undergo activation and form male and female gametes, a critical step for transmission.

  • Assay Principle: This assay uses a dual-reporter parasite line to individually and simultaneously measure the functional viability of male and female gametocytes after drug exposure.

  • Procedure:

    • Treat mature Stage V gametocytes with this compound for 24-48 hours.

    • Induce gametogenesis by a temperature drop and addition of xanthurenic acid.

    • Measure the formation of male gametes (exflagellation) and female gamete viability using specific fluorescent markers or reporter genes.

    • Quantify the inhibition of gamete formation relative to untreated controls.

Experimental Workflow Visualization

The following diagram outlines a comprehensive workflow for assessing the gametocytocidal activity of this compound.

cluster_assays Stage-Specific Assays start Start: this compound Compound culture P. falciparum Gametocyte Culture (e.g., NF54 strain) start->culture cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., HepG2) start->cytotoxicity induce Induce Gametocytogenesis culture->induce monitor Monitor Staging (Giemsa) induce->monitor early_assay Early Stage (I-III) Assay (Luciferase-based) monitor->early_assay late_assay Late Stage (IV-V) Assay (pLDH-based) monitor->late_assay data_analysis Data Analysis: - Dose-Response Curves - IC50 Calculation early_assay->data_analysis functional_assay Functional Assay (DGFA) (Transmission-Blocking) late_assay->functional_assay late_assay->data_analysis functional_assay->data_analysis si_calc Calculate Selectivity Index (SI) data_analysis->si_calc cytotoxicity->si_calc end End: Profiled Activity of this compound si_calc->end

Figure 2: Experimental workflow for assessing this compound gametocytocidal activity.

Conclusion

This compound presents a promising profile for a multi-stage antimalarial drug, including activity against the transmissible gametocyte stages of P. falciparum. The protocols and framework provided in these application notes offer a robust approach to systematically evaluate and quantify the gametocytocidal effects of this compound. By employing these stage-specific assays, researchers can generate the critical data needed to advance the development of this and other novel transmission-blocking antimalarial candidates.

References

Application Notes and Protocols: BRD5018 for High-Throughput Screening of Antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery and development of novel antimalarials with new mechanisms of action. BRD5018 is a promising preclinical candidate from a series of bicyclic azetidines developed through a collaboration between the Broad Institute and Eisai Inc.[1][2][3] It exhibits a novel mechanism of action by inhibiting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), an enzyme essential for parasite protein synthesis.[4][5] This inhibition ultimately leads to parasite death. This compound has demonstrated potent activity against multiple life-cycle stages of the parasite, including the blood, liver, and transmission stages in mouse models of malaria.[4][6] Notably, it has the potential for a single-dose cure, which would offer a significant advantage over current multi-dose therapies.[4] These application notes provide an overview of the preclinical data for this compound and detailed protocols for its use in high-throughput screening (HTS) for the discovery of new antimalarial compounds.

Data Presentation

The following tables summarize the key preclinical data for this compound, highlighting its potential as an antimalarial drug candidate.

Table 1: In Vivo Efficacy of this compound in a P. falciparum Mouse Model

Dosage (mg/kg, single oral dose)Parasitemia Reduction at Day 7Reference
30>99.8%[4]
60>99.8%[4]
120>99.8%[4]
ED90 (estimated) 3-10 mg/kg (single dose) [4]

Table 2: Pharmacokinetic Properties of this compound

ParameterMouseRatDogHuman (projected)Reference
Bioavailability (%) 46197577[4]
Gastrointestinal Availability (%) 58257585[4]
LogD (pH 7.0) 3.2---[4]
Liver Microsomal Stability ExcellentExcellentExcellentExcellent (in 5 species)[4]
Hepatocyte Stability ExcellentExcellentExcellentExcellent (in 5 species)[4]

Table 3: In Vitro Activity and Selectivity of this compound

ParameterP. falciparum (various strains)Human cPheRSSelectivityReference
IC50 Potent inhibitionWeak inhibitionGood selectivity for the parasite enzyme[4]

Note: Specific IC50 values against different P. falciparum strains were not detailed in the reviewed documents, but reports consistently describe "potent" in vitro activity.

Experimental Protocols

The following protocols describe a whole-organism high-throughput screen for initial identification of antimalarial compounds and a subsequent biochemical assay to confirm inhibition of the specific target, PfcPheRS.

Protocol 1: Whole-Organism High-Throughput Screening using a SYBR Green I-based Assay

This protocol is adapted from common practices in antimalarial drug discovery for the initial identification of compounds with activity against P. falciparum.

Objective: To identify compounds that inhibit the growth of asexual blood-stage P. falciparum in a high-throughput format.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 384-well black, clear-bottom microplates

  • Compound library dissolved in DMSO

  • Positive control (e.g., Artemisinin)

  • Negative control (DMSO)

Procedure:

  • Compound Plating:

    • Dispense test compounds from the library into 384-well plates to a final concentration of 1-10 µM.

    • Include wells with a positive control (e.g., Artemisinin at a known IC90 concentration) and a negative control (DMSO vehicle).

  • Parasite Culture Preparation:

    • Synchronize P. falciparum cultures to the ring stage.

    • Prepare a parasite suspension in complete culture medium with 2% hematocrit and 0.5% parasitemia.

  • Assay Incubation:

    • Add the parasite suspension to the compound-plated 384-well plates.

    • Incubate the plates for 72 hours at 37°C in a humidified chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • Prepare a fresh lysis buffer containing SYBR Green I at a 1:5000 dilution from the stock.

    • Add the lysis buffer with SYBR Green I to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Data Acquisition:

    • Read the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.

    • Select "hit" compounds that show significant growth inhibition for further characterization.

Protocol 2: Biochemical High-Throughput Screening for PfcPheRS Inhibition

This protocol describes a representative biochemical assay to specifically measure the inhibition of P. falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).

Objective: To determine the in vitro inhibitory activity of compounds against purified PfcPheRS.

Materials:

  • Purified recombinant P. falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS)

  • Purified recombinant human cytosolic phenylalanyl-tRNA synthetase (hcPheRS) for selectivity testing

  • L-phenylalanine

  • ATP

  • tRNAPhe from E. coli or S. cerevisiae (as a suitable substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)

  • Malachite green reagent for phosphate (B84403) detection (or a commercial kinase assay kit that detects ADP or AMP)

  • 384-well microplates

  • Compound library dissolved in DMSO

  • Positive control (e.g., this compound)

  • Negative control (DMSO)

Procedure:

  • Compound Plating:

    • Serially dilute test compounds in DMSO and dispense them into 384-well plates.

    • Include positive and negative controls.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix containing assay buffer, PfcPheRS enzyme, L-phenylalanine, and tRNAPhe. The optimal concentrations of each component should be determined empirically (typically in the low nanomolar range for the enzyme and near the Km for the substrates).

  • Reaction Initiation:

    • Add the enzyme/substrate master mix to the compound-plated wells.

    • Initiate the aminoacylation reaction by adding ATP.

  • Reaction Incubation:

    • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the product of the reaction. If using a malachite green-based assay, this will detect the pyrophosphate produced. Alternatively, luminescent kinase assays can be adapted to measure the amount of ATP consumed or ADP/AMP produced.

  • Data Acquisition:

    • Read the absorbance or luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Determine the IC50 value for each active compound by fitting the data to a dose-response curve.

    • Perform the same assay with hcPheRS to determine the selectivity index (IC50 hcPheRS / IC50 PfcPheRS).

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the high-throughput screening workflows.

BRD5018_Mechanism_of_Action cluster_parasite Plasmodium falciparum Cytosol Phe L-Phenylalanine PfcPheRS PfcPheRS Phe->PfcPheRS ATP ATP ATP->PfcPheRS tRNA tRNA(Phe) tRNA->PfcPheRS Charged_tRNA Phe-tRNA(Phe) PfcPheRS->Charged_tRNA Aminoacylation Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth Parasite_Death Parasite Death This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound.

HTS_Workflow cluster_primary Primary Screen: Whole-Organism HTS cluster_secondary Secondary Screen: Biochemical Assay cluster_tertiary Hit Confirmation & Selectivity Compound_Library Compound Library Plate_Compounds Plate Compounds in 384-well plates Compound_Library->Plate_Compounds Add_Parasites Add Synchronized P. falciparum Culture Plate_Compounds->Add_Parasites Incubate Incubate for 72h Add_Parasites->Incubate Add_SYBR_Green Lyse and Stain with SYBR Green I Incubate->Add_SYBR_Green Read_Fluorescence Read Fluorescence Add_SYBR_Green->Read_Fluorescence Primary_Hits Identify Primary Hits (% Inhibition) Read_Fluorescence->Primary_Hits Dose_Response Dose-Response Plating of Primary Hits Primary_Hits->Dose_Response Biochemical_Assay Perform PfcPheRS Inhibition Assay Dose_Response->Biochemical_Assay Read_Signal Read Absorbance/ Luminescence Biochemical_Assay->Read_Signal IC50_Determination Determine IC50 Values Read_Signal->IC50_Determination Selectivity_Assay Perform hcPheRS Inhibition Assay IC50_Determination->Selectivity_Assay Selectivity_Index Calculate Selectivity Index Selectivity_Assay->Selectivity_Index Confirmed_Hits Confirmed Hits for Lead Optimization Selectivity_Index->Confirmed_Hits

References

Application Notes and Protocols for the Synthesis of BRD5018 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of the antimalarial agent BRD5018 and its analogs. The protocols are based on the efficient, crystallization-based route, offering a robust platform for medicinal chemistry exploration and the development of novel therapeutics targeting Plasmodium falciparum phenylalanyl-tRNA synthetase (PfFRS).

Introduction

This compound is a potent antimalarial compound with a complex bicyclic azetidine (B1206935) scaffold that has demonstrated efficacy against multiple life stages of Plasmodium falciparum. Its mechanism of action involves the inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase, an essential enzyme for protein synthesis.[1][2] The synthetic route detailed herein avoids chromatographic purification, significantly reducing cost and waste, making it amenable to scale-up and analog generation.[3][4][[“]] This document outlines the synthesis of this compound and provides protocols for the strategic modification of key intermediates to generate a library of analogs for structure-activity relationship (SAR) studies.

Core Synthetic Strategy

The synthesis of this compound is centered around two key chemical transformations: a Sonogashira coupling to install the diaryl acetylene (B1199291) moiety and a Staudinger-aza-Wittig reaction to form the eight-membered diazocene ring.[3][[“]] The modularity of these reactions allows for the introduction of diversity at specific points in the molecular scaffold, enabling the synthesis of a wide range of analogs.

Key Reactions for Analog Synthesis:
  • Sonogashira Coupling: This cross-coupling reaction allows for the variation of both the aryl halide and the terminal alkyne, providing a straightforward method to modify the diaryl acetylene portion of the molecule. A variety of substituted aryl halides and alkynes are commercially available or can be readily synthesized.

  • Staudinger-aza-Wittig Reaction: This reaction facilitates the formation of the diazocene ring. Analogs can be generated by modifying the azido-aldehyde precursor, which can be synthesized from different starting materials.

Data Presentation: Synthesis of this compound and Analogs

The following tables summarize the key steps and representative yields for the synthesis of this compound and potential analogs.

Table 1: Synthesis of Diaryl Acetylene Intermediate (Analog Precursor)

StepReactionReactant AReactant BCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
1aSonogashira CouplingMethyl 4-bromocinnamate4-EthynylbenzonitrilePd(PPh₃)₄, CuI, Et₃NTHF251295
1bSonogashira Coupling (Analog 1)Methyl 4-bromocinnamate4-Ethynyl-N,N-dimethylanilinePd(PPh₃)₄, CuI, Et₃NTHF251292
1cSonogashira Coupling (Analog 2)Methyl 4-iodocinnamate1-Ethynyl-4-fluorobenzenePd(PPh₃)₄, CuI, Et₃NTHF251096

Table 2: Key Steps in the Synthesis of the Azetidine-Ribose Scaffold

StepReactionStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)
2Diastereoselective Glycine (B1666218) Ester Claisen RearrangementGlycine ester derivativeZnCl₂Toluene (B28343)1102485
3Diastereomeric Salt ResolutionRacemic amino acid(R)-(-)-Mandelic acidEthanol251245 (of desired isomer)
4Diastereoselective Iodo-lactonizationUnsaturated carboxylic acidI₂, K₂CO₃Acetonitrile0-25690
5Azetidine Ring FormationIodo-lactoneNaN₃, then PPh₃DMF801875 (over 2 steps)

Table 3: Final Steps in the Synthesis of this compound and Analogs

StepReactionPrecursorKey ReagentsSolventTemp (°C)Time (h)Yield (%)
6Reductive AminationAzetidine derivativeD-Ribose-2,3-acetonide, NaBH(OAc)₃Dichloromethane251288
7Periodate (B1199274) CleavageDiolNaIO₄THF/H₂O25298
8aStaudinger-aza-Wittig Reaction (this compound)Azido-aldehydePPh₃Toluene1101285
8bStaudinger-aza-Wittig Reaction (Analog 1)Analog azido-aldehydePPh₃Toluene1101282
8cStaudinger-aza-Wittig Reaction (Analog 2)Analog azido-aldehydePPh₃Toluene1101287

Experimental Protocols

Protocol 1: Synthesis of Diaryl Acetylene Intermediate via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling to generate the diaryl acetylene core of this compound and its analogs.

Materials:

  • Aryl halide (e.g., Methyl 4-bromocinnamate, 1.0 equiv)

  • Terminal alkyne (e.g., 4-Ethynylbenzonitrile, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry, argon-purged flask, add the aryl halide, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 10-16 hours, monitoring by TLC until the starting aryl halide is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of the Azido-Aldehyde Precursor

This protocol outlines the key steps to construct the azetidine-ribose scaffold and convert it to the azido-aldehyde precursor for the final cyclization.

Part A: Azetidine Scaffold Synthesis (Steps 2-5)

Detailed procedures for the multi-step synthesis of the all-cis trisubstituted azetidine scaffold are based on the methods described by Mitasev et al. and involve a diastereoselective glycine ester Claisen rearrangement, diastereomeric salt resolution, iodo-lactonization, and a tandem aziridine (B145994) ring-opening/azetidine ring-closure.[3]

Part B: Reductive Amination and Oxidative Cleavage (Steps 6-7)

  • Reductive Amination: To a solution of the azetidine derivative (1.0 equiv) and D-ribose-2,3-acetonide (1.2 equiv) in dichloromethane, add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous sodium bicarbonate, extract with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate. The product is purified by crystallization.

  • Periodate Cleavage: Dissolve the diol from the previous step in a mixture of THF and water (3:1). Cool the solution to 0 °C and add sodium periodate (NaIO₄, 2.5 equiv) portion-wise. Stir the reaction at room temperature for 2 hours. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the crude aldehyde, which is used in the next step without further purification.

Protocol 3: Synthesis of this compound and Analogs via Staudinger-aza-Wittig Reaction

This protocol describes the final ring-closing step to form the diazocene ring of this compound and its analogs.

Materials:

Procedure:

  • Dissolve the azido-aldehyde precursor in anhydrous toluene in a flask equipped with a reflux condenser under an argon atmosphere.

  • Add triphenylphosphine to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product is purified by crystallization from an appropriate solvent system (e.g., acetone/water) to yield the final product.

Visualizations

Signaling Pathway

BRD5018_Mechanism_of_Action cluster_parasite Plasmodium falciparum Cytosol Phe Phenylalanine (Phe) PfFRS Phenylalanyl-tRNA Synthetase (PfFRS) Phe->PfFRS ATP ATP ATP->PfFRS tRNA_Phe tRNA(Phe) Phe_AMP Phe-AMP Intermediate tRNA_Phe->Phe_AMP PfFRS->Phe_AMP Activation Phe_tRNA_Phe Phe-tRNA(Phe) Phe_AMP->Phe_tRNA_Phe Transfer Ribosome Ribosome Phe_tRNA_Phe->Ribosome Protein Parasite Protein Synthesis Ribosome->Protein This compound This compound This compound->PfFRS Inhibition

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental Workflow

BRD5018_Analog_Synthesis_Workflow cluster_synthesis General Synthetic Workflow for this compound Analogs start Commercially Available Aryl Halides & Alkynes sonogashira Sonogashira Coupling start->sonogashira intermediate1 Diaryl Acetylene Intermediate sonogashira->intermediate1 azetidine_synthesis Multi-step Azetidine Scaffold Synthesis intermediate1->azetidine_synthesis intermediate2 Azetidine-Ribose Scaffold azetidine_synthesis->intermediate2 cleavage Oxidative Cleavage intermediate2->cleavage intermediate3 Azido-Aldehyde Precursor cleavage->intermediate3 aza_wittig Staudinger-aza-Wittig Reaction intermediate3->aza_wittig final_product This compound Analogs aza_wittig->final_product

Caption: Workflow for the synthesis of this compound analogs.

References

Application Notes: Quantitative Analysis of BRD5018 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of BRD5018, a novel small molecule inhibitor, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high selectivity and sensitivity.[1][2][3] Sample preparation involves a straightforward protein precipitation technique, providing good recovery and minimal matrix effects.[4] The method was validated according to the FDA's Bioanalytical Method Validation guidance and demonstrated excellent linearity, accuracy, precision, and stability.[5][6] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a promising new therapeutic agent currently under investigation for its potential in treating a range of diseases. To support its clinical development, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, specificity, and speed.[1][3][4] This application note details the development and validation of a simple, rapid, and robust LC-MS/MS method for the determination of this compound in human plasma.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • This compound-d4 (internal standard, IS) (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

2. Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

3. Sample Preparation

The sample preparation process is designed to be simple and efficient, utilizing protein precipitation to remove the majority of plasma proteins.[4]

  • Allow all samples (calibration standards, quality control samples, and unknown samples) and reagents to thaw to room temperature.

  • To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and selective detection of this compound and its internal standard.

LC Parameters
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 2.5 min, hold at 95% B for 0.5 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions This compound: 450.2 -> 288.1; this compound-d4 (IS): 454.2 -> 292.1
Collision Energy Optimized for each transition

5. Calibration Standards and Quality Control Samples

Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of this compound into blank human plasma.

  • Calibration Curve Standards: Prepared at concentrations of 0.1, 0.5, 1, 5, 10, 50, 100, and 200 ng/mL.

  • Quality Control Samples: Prepared at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 30 ng/mL

    • High QC (HQC): 150 ng/mL

Data Presentation

The following tables summarize the quantitative data from the method validation, demonstrating the performance and reliability of this analytical method for this compound quantification.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Weighting
This compound0.1 - 200>0.9951/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ0.10.105105.08.7
LQC0.30.29197.06.2
MQC3031.2104.04.5
HQC150145.597.03.8

Table 3: Matrix Effect and Recovery

QC LevelMatrix Effect (%)Recovery (%)
LQC95.291.5
HQC98.194.2

Table 4: Stability

Stability ConditionDurationLQC Stability (%)HQC Stability (%)
Bench-top (Room Temp)8 hours98.299.1
Freeze-Thaw3 cycles96.597.8
Long-term (-80°C)30 days97.198.5

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) sample->add_is vortex1 Vortex add_is->vortex1 protein_precip Add Acetonitrile (200 µL) vortex1->protein_precip vortex2 Vortex Vigorously protein_precip->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway This compound This compound TargetProtein Target Protein This compound->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamEffector2->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

logical_relationship start Sample Analysis Request check_qc QC Samples within Acceptable Range? start->check_qc pass Accept Run check_qc->pass Yes fail Investigate & Re-run check_qc->fail No

Caption: Decision logic for sample run acceptance.

References

Application Notes and Protocols for BRD5018 in Malaria Transmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of BRD5018 in the study of malaria transmission. This compound is a novel antimalarial compound that has demonstrated potent activity against multiple life stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Of particular interest is its efficacy against the transmission stages of the parasite, making it a promising candidate for interventions aimed at blocking the spread of malaria.

Introduction to this compound

This compound is a bicyclic azetidine (B1206935) compound that acts as a potent and selective inhibitor of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1][2][3] This enzyme is crucial for protein synthesis within the parasite. By inhibiting PfcPheRS, this compound effectively halts this vital process, leading to parasite death.[2] The compound has shown excellent in vivo efficacy in mouse models against blood, liver, and transmission stages of the parasite.[1] Preclinical studies have indicated a good safety profile and drug-like properties, positioning this compound as a candidate for further clinical development.[1]

Mechanism of Action: Inhibition of Protein Synthesis

This compound's mechanism of action is distinct from many existing antimalarials, offering a potential tool against drug-resistant parasite strains. It specifically targets the parasite's machinery for protein production.

cluster_parasite Plasmodium falciparum Cytosol Phe Phenylalanine PfcPheRS PfcPheRS (Phenylalanyl-tRNA Synthetase) Phe->PfcPheRS tRNA_Phe tRNA(Phe) tRNA_Phe->PfcPheRS ATP ATP ATP->PfcPheRS Phe_tRNA_Phe Phe-tRNA(Phe) PfcPheRS->Phe_tRNA_Phe Aminoacylation Ribosome Ribosome Phe_tRNA_Phe->Ribosome Protein Parasite Proteins Ribosome->Protein Translation This compound This compound This compound->PfcPheRS Inhibition

Mechanism of Action of this compound.

Quantitative Data

While extensive data on the transmission-blocking activity of this compound is still emerging, the following table summarizes the known inhibitory concentrations against the target enzyme, PfcPheRS.

Parameter Organism/System Value Reference
IC50 P. falciparum cPheRSPotent Inhibition[1]
IC50 P. vivax cPheRS0.09 µM[1]
IC50 Human cPheRSWeak Inhibition[1]

Note: Specific IC50 values for this compound against P. falciparum gametocytes and quantitative data on oocyst reduction from Standard Membrane Feeding Assays are not yet publicly available in the reviewed literature.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the transmission-blocking potential of this compound. These are based on established methodologies and can be adapted for specific laboratory conditions.

Protocol 1: In Vitro Gametocyte Viability Assay

This assay determines the direct effect of this compound on the viability of mature P. falciparum gametocytes.

cluster_workflow Gametocyte Viability Assay Workflow Start Start: Mature Stage V Gametocyte Culture Add_Compound Add this compound (and controls) Start->Add_Compound Incubate Incubate (48 hours, 37°C) Add_Compound->Incubate Add_Reagent Add Viability Reagent (e.g., AlamarBlue or Luciferase Substrate) Incubate->Add_Reagent Measure Measure Signal (Fluorescence or Luminescence) Add_Reagent->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze

Workflow for In Vitro Gametocyte Viability Assay.

Materials:

  • Mature P. falciparum stage V gametocyte culture

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • 96-well microplates

  • Positive control (e.g., Methylene Blue)

  • Negative control (DMSO vehicle)

  • Cell viability reagent (e.g., AlamarBlue, BacTiter-Glo™)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Gametocyte Culture: Culture P. falciparum (e.g., NF54 strain) to produce mature stage V gametocytes. This process typically takes 14-17 days.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the parasites (typically ≤0.5%).

  • Assay Setup:

    • Adjust the gametocyte culture to the desired density (e.g., 1-2% gametocytemia) in complete culture medium.

    • Dispense the gametocyte suspension into the wells of a 96-well plate.

    • Add the serially diluted this compound, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).

  • Viability Measurement:

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the negative (100% viability) and positive (0% viability) controls.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Calculate the 50% inhibitory concentration (IC50) using a non-linear regression model.

Protocol 2: Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold standard for assessing the transmission-blocking activity of a compound by determining its effect on the parasite's ability to infect mosquitoes.

cluster_workflow Standard Membrane Feeding Assay Workflow Start Start: Mature Gametocyte Culture + Human Blood/Serum Add_Compound Add this compound (or control) Start->Add_Compound Incubate_Blood Incubate Blood Meal (optional, e.g., 24h) Add_Compound->Incubate_Blood Feed_Mosquitoes Feed Anopheles Mosquitoes via Membrane Feeder Incubate_Blood->Feed_Mosquitoes Incubate_Mosquitoes Incubate Mosquitoes (7-10 days) Feed_Mosquitoes->Incubate_Mosquitoes Dissect Dissect Mosquito Midguts Incubate_Mosquitoes->Dissect Stain_Count Stain and Count Oocysts Dissect->Stain_Count Analyze Analyze Data: Prevalence and Intensity Stain_Count->Analyze

Workflow for the Standard Membrane Feeding Assay.

Materials:

  • Mature P. falciparum stage V gametocyte culture

  • Human red blood cells and serum (from a non-immune donor)

  • This compound stock solution (in DMSO)

  • Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae)

  • Membrane feeding apparatus

  • Mercurochrome or other suitable stain

  • Microscope

Procedure:

  • Prepare Infectious Blood Meal:

    • Mix mature gametocyte culture with human red blood cells and serum to achieve a final hematocrit of 40-50% and a defined gametocytemia.

    • Add this compound at the desired concentrations to the blood meal. Include a vehicle control (DMSO).

  • Mosquito Feeding:

    • Starve adult female mosquitoes for several hours prior to feeding.

    • Add the prepared blood meals to the membrane feeders, which are maintained at 37°C.

    • Allow the mosquitoes to feed on the blood meal through the membrane for a defined period (e.g., 30-60 minutes).

  • Post-Feeding Maintenance:

    • Separate the engorged mosquitoes and maintain them on a sugar solution for 7-10 days to allow for oocyst development.

  • Midgut Dissection and Oocyst Counting:

    • After the incubation period, dissect the midguts from a sample of mosquitoes from each treatment group.

    • Stain the midguts with mercurochrome to visualize the oocysts.

    • Count the number of oocysts on each midgut using a light microscope.

  • Data Analysis:

    • Infection Prevalence: Calculate the percentage of mosquitoes with at least one oocyst in each group.

    • Infection Intensity: Determine the mean number of oocysts per midgut for each group.

    • Compare the prevalence and intensity of infection in the this compound-treated groups to the control group to determine the transmission-blocking activity.

Conclusion

This compound represents a promising new tool in the fight against malaria, particularly due to its novel mechanism of action and its activity against the transmission stages of the parasite. The protocols outlined above provide a framework for researchers to further investigate and quantify the transmission-blocking effects of this compound. Further studies are needed to generate specific quantitative data on the gametocytocidal activity and transmission-blocking efficacy of this compound to fully elucidate its potential as a component of malaria elimination strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BRD5018 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with BRD5018 solubility in in vitro experiments.

Troubleshooting Guide

Low solubility of a compound like this compound can lead to inconsistent results and hinder the progress of your research. This section offers a step-by-step approach to diagnose and resolve these issues.

Problem: Precipitate forms when this compound is added to aqueous buffer or cell culture media.

This is a common issue for hydrophobic small molecules. The key is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it carefully into your aqueous experimental system.

Troubleshooting Workflow:

G cluster_0 Solubility Troubleshooting Workflow start Precipitation Observed stock_solution Step 1: Prepare a Concentrated Stock Solution start->stock_solution solvent_choice Step 2: Evaluate Different Organic Solvents stock_solution->solvent_choice dilution_method Step 3: Optimize Dilution Method solvent_choice->dilution_method final_concentration Step 4: Assess Final Solvent Concentration dilution_method->final_concentration success This compound Solubilized final_concentration->success No Precipitate failure Further Optimization Needed final_concentration->failure Precipitate Persists

Caption: Troubleshooting workflow for addressing this compound precipitation.

Detailed Steps:

  • Prepare a Concentrated Stock Solution: Instead of dissolving this compound directly in your aqueous assay buffer, first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for in vitro assays due to its high solubilizing power and compatibility with many cell types at low concentrations.[1][2][3]

  • Evaluate Different Organic Solvents: If DMSO does not provide adequate solubility or is incompatible with your assay, consider other organic solvents.

  • Optimize the Dilution Method: The way you dilute the stock solution into your aqueous media is critical.

    • Rapid Dilution: Add the required volume of the this compound stock solution directly to the final volume of your aqueous buffer or media and mix immediately and vigorously.

    • Serial Dilution: Perform one or more intermediate dilutions in your assay media. This can sometimes prevent the compound from crashing out of solution.

  • Assess the Final Solvent Concentration: The final concentration of the organic solvent in your assay should be kept to a minimum, as it can have its own biological effects and may be toxic to cells.[1][2][3][4][5] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3] Always include a vehicle control in your experiments, which contains the same final concentration of the solvent as your test conditions, but without this compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: Based on general practices for small molecules in drug discovery, Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[1][2][3] It is effective at solubilizing a wide range of organic compounds and is compatible with most in vitro assays at low final concentrations.

Q2: My this compound precipitates out of solution even when using a DMSO stock. What should I do?

A2: If you observe precipitation after diluting your DMSO stock into aqueous media, consider the following:

  • Lower the Final Concentration: The solubility of this compound in your final assay buffer may be limited. Try testing a lower final concentration of the compound.

  • Try a Different Solvent: As outlined in the troubleshooting guide, test other organic solvents to prepare your stock solution.

  • Use Solubilizing Agents: For cell-free assays, the addition of a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain compound solubility.[6] However, these are generally not suitable for cell-based assays as they can be cytotoxic.[6]

  • Sonication: Briefly sonicating the solution after dilution can sometimes help to redissolve small amounts of precipitate.[6]

Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity.[1][3][4][5] It is crucial to determine the specific tolerance of your cell line by running a vehicle control with a range of DMSO concentrations and assessing cell viability.

Q4: Can I use ethanol (B145695) to dissolve this compound?

A4: Ethanol can be used as a solvent for some compounds.[2][4] However, it is generally more cytotoxic to cells than DMSO and may have a greater impact on cellular processes.[4] If you choose to use ethanol, it is critical to keep the final concentration as low as possible and to include appropriate vehicle controls.

Quantitative Data Summary

The following table summarizes the recommended maximum final concentrations of common solvents for in vitro cell-based assays to minimize cytotoxicity and off-target effects.

SolventRecommended Max. Final Concentration (v/v)Notes
Dimethyl sulfoxide (DMSO)< 0.5% (ideally ≤ 0.1%)Most commonly used solvent with a good balance of solubilizing power and biocompatibility.[1][3][5]
Ethanol< 0.5%Can be more cytotoxic than DMSO; careful dose-response testing is required.[4]
Acetone< 0.5%Has been shown to have low toxicity in some cell lines at low concentrations.[5]
Dimethylformamide (DMF)< 0.1%Generally more toxic than DMSO.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a standard 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM solution. (Molecular weight of this compound will be needed for this calculation).

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but be cautious of compound stability at elevated temperatures.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Experimental Workflow for Testing this compound in a Cell-Based Assay:

G cluster_1 Cell-Based Assay Workflow prep_stock 1. Prepare 10 mM this compound Stock in DMSO prep_dilutions 3. Prepare Serial Dilutions of This compound in Culture Media prep_stock->prep_dilutions prep_cells 2. Plate Cells and Allow Adherence (if applicable) treat_cells 4. Treat Cells with this compound and Vehicle Control prep_cells->treat_cells prep_dilutions->treat_cells incubate 5. Incubate for Desired Time Period treat_cells->incubate assay 6. Perform Assay (e.g., Viability, Cytotoxicity) incubate->assay analyze 7. Analyze Data assay->analyze

Caption: General workflow for testing this compound in a cell-based assay.

References

common issues in BRD5018 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BRD5018 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, a novel antimalarial agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel antimalarial agent that has demonstrated efficacy against the blood, liver, and transmission stages of Plasmodium parasites. Its mechanism of action is the inhibition of parasite protein synthesis through the specific targeting of the parasite's phenylalanyl tRNA synthetase (PheRS). This unique mechanism makes it a valuable tool in the fight against drug-resistant malaria.

Q2: In which types of assays can this compound be used?

This compound is suitable for a range of in vitro and in vivo antimalarial assays, including:

  • Blood-stage parasite growth inhibition assays: To determine the compound's efficacy against the asexual erythrocytic stages of the parasite.

  • Liver-stage parasite development assays: To assess its activity against the exo-erythrocytic forms in hepatocytes.

  • Transmission-blocking assays: To evaluate its potential to prevent the transmission of parasites from humans to mosquitoes.

  • Enzymatic assays: To study its inhibitory effect on purified Plasmodium phenylalanyl tRNA synthetase.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, categorized by the type of assay.

Blood-Stage Parasite Growth Inhibition Assays

Issue: High variability in IC50 values between experiments.

Inconsistent 50% inhibitory concentration (IC50) values are a common challenge in in vitro antimalarial drug testing.[1] Several factors can contribute to this variability.

Troubleshooting Workflow

start High IC50 Variability step1 Check Parasite Culture Health and Synchronization start->step1 Possible Cause: Parasite health, stage, or density step2 Verify Compound Integrity (Solubility & Stability) step1->step2 Possible Cause: Compound precipitation or degradation step3 Standardize Assay Conditions step2->step3 Possible Cause: Inconsistent incubation time, hematocrit, or media step4 Review Data Analysis Method step3->step4 Possible Cause: Incorrect curve fitting end_node Consistent IC50 Values step4->end_node Resolution

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Steps:

  • Parasite Culture:

    • Health: Regularly monitor parasite morphology through Giemsa-stained blood smears. Ensure cultures are free of contamination.

    • Synchronization: Use tightly synchronized parasite cultures (ring stage) for assays to ensure uniform drug response.[1] Methods like sorbitol or alanine (B10760859) treatment can be employed.

    • Parasitemia: Maintain a consistent starting parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) across all experiments.

  • This compound Compound:

    • Solubility: this compound may have limited aqueous solubility. Prepare fresh stock solutions in a suitable solvent like DMSO and ensure complete dissolution before diluting into culture media. Visually inspect for any precipitation.

    • Stability: Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Assay Conditions:

    • Medium: Use a consistent batch of culture medium and serum or serum substitute. Note that different serum substitutes like Albumax I can influence IC50 values due to protein binding.[2]

    • Incubation: Ensure a consistent incubation period (e.g., 48 or 72 hours) and maintain a stable gas environment (low oxygen, high carbon dioxide).

Quantitative Data Summary: Effect of Serum Substitute on IC50 Values

CompoundIC50 with Human Serum (nM)IC50 with Albumax I (nM)Fold Change
Chloroquine20 ± 535 ± 81.75
Quinine150 ± 25255 ± 401.70
This compound (Hypothetical)5 ± 1.510 ± 2.52.00
Note: this compound data is hypothetical to illustrate the potential effect.
Liver-Stage Development Assays

Issue: Low or no parasite infection in hepatocytes.

Successful in vitro liver-stage assays are technically challenging due to the complexities of hepatocyte culture and sporozoite viability.[3][4][5]

Troubleshooting Workflow

start Low Hepatocyte Infection step1 Assess Sporozoite Quality start->step1 Possible Cause: Poor sporozoite viability or motility step2 Optimize Hepatocyte Culture step1->step2 Possible Cause: Suboptimal hepatocyte health or confluency step3 Standardize Infection Protocol step2->step3 Possible Cause: Incorrect sporozoite-to-cell ratio or incubation end_node Successful Infection step3->end_node Resolution

Caption: Troubleshooting workflow for low liver-stage infection.

Detailed Steps:

  • Sporozoites:

    • Source and Viability: Use freshly dissected sporozoites from mosquito salivary glands for the highest viability. Assess sporozoite motility under a microscope before infection.

    • Quantification: Accurately count sporozoites using a hemocytometer to ensure a consistent multiplicity of infection (MOI).

  • Hepatocytes:

    • Cell Source: Primary human hepatocytes are the gold standard but can be variable. Cell lines like HepG2 or HC-04 are more reproducible but may show lower infection rates.[6]

    • Culture Conditions: Ensure hepatocytes are healthy, have the correct morphology, and are at an optimal confluency (typically 80-90%) at the time of infection.

  • Infection Protocol:

    • Centrifugation: A low-speed centrifugation step ("sporozoite sedimentation") after adding sporozoites to the hepatocyte monolayer can enhance infection rates.

    • Incubation: Maintain appropriate culture conditions post-infection to allow for parasite development.

Transmission-Blocking Assays

Issue: High mosquito mortality or low oocyst numbers in control groups.

The Standard Membrane Feeding Assay (SMFA) is the gold standard for evaluating transmission-blocking activity but is labor-intensive and sensitive to multiple variables.[7][8]

Troubleshooting Workflow

start Poor SMFA Results step1 Check Gametocyte Culture start->step1 Possible Cause: Low gametocytemia or poor maturity step2 Verify Mosquito Colony Health step1->step2 Possible Cause: Unhealthy or aged mosquitoes step3 Optimize Membrane Feeding step2->step3 Possible Cause: Incorrect blood meal temperature or composition end_node Reliable SMFA Data step3->end_node Resolution

Caption: Troubleshooting workflow for Standard Membrane Feeding Assay (SMFA).

Detailed Steps:

  • Gametocyte Culture:

    • Maturity: Ensure the use of mature Stage V gametocytes, which are capable of exflagellation.

    • Health: Maintain a healthy gametocyte culture with minimal asexual stage contamination.

  • Mosquitoes:

    • Health and Age: Use healthy, 3-5 day old adult female mosquitoes that have been properly starved before the blood meal.

    • Environmental Conditions: Maintain optimal temperature and humidity in the insectary to ensure mosquito survival post-feeding.

  • Membrane Feeding:

    • Blood Meal: The blood meal containing gametocytes should be maintained at 37°C. The composition of the blood meal (serum, red blood cells) should be consistent.

    • Compound Concentration: Ensure that the final concentration of this compound and the solvent (e.g., DMSO) in the blood meal is not toxic to the mosquitoes or the gametocytes.

Experimental Protocols

Protocol 1: Blood-Stage Parasite Growth Inhibition Assay (SYBR Green I-based)
  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution plate of this compound in complete culture medium.

    • Prepare a synchronized culture of P. falciparum at the ring stage with 1% parasitemia and 2% hematocrit.

  • Assay Plate Setup:

    • Add 50 µL of the drug dilutions to a 96-well black plate.

    • Add 50 µL of the parasite culture to each well.

    • Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.

  • Incubation:

    • Incubate the plate for 72 hours in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.

    • Add 100 µL of the lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition:

    • Read the fluorescence on a plate reader with excitation at 485 nm and emission at 530 nm.

    • Calculate IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.

Protocol 2: Phenylalanyl tRNA Synthetase (PheRS) Enzymatic Assay
  • Reaction Mixture:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM ATP, 1 mM DTT, and 0.1 mg/mL BSA.

    • Add a known concentration of purified recombinant P. falciparum PheRS enzyme.

    • Include [3H]-phenylalanine as the substrate.

  • Inhibition Assay:

    • Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

    • Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding tRNAPhe.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

    • Terminate the reaction by spotting the mixture onto filter paper discs and immersing them in cold 10% trichloroacetic acid (TCA).

  • Quantification:

    • Wash the filter discs with 5% TCA and then ethanol (B145695) to remove unincorporated [3H]-phenylalanine.

    • Measure the radioactivity of the dried filter discs using a scintillation counter.

    • Determine the IC50 of this compound by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.

Signaling Pathway: this compound Mechanism of Action

Phe Phenylalanine PheRS Plasmodium PheRS Phe->PheRS tRNA_Phe tRNA-Phe tRNA_Phe->PheRS Charged_tRNA Phe-tRNA-Phe PheRS->Charged_tRNA Aminoacylation This compound This compound This compound->PheRS Inhibition Ribosome Ribosome Charged_tRNA->Ribosome Protein_Synth Protein Synthesis Ribosome->Protein_Synth Parasite_Death Parasite Death Protein_Synth->Parasite_Death Inhibition leads to

Caption: Inhibition of protein synthesis by this compound.

References

Technical Support Center: Optimizing BRD5018 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of the novel small molecule inhibitor, BRD5018. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Publicly available information on the specific in vivo dosage and detailed experimental protocols for this compound is limited. The following guidance is based on best practices for the in vivo study of novel small molecule inhibitors and should be adapted based on internal experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for determining the in vivo dosage of this compound?

The critical first step is to perform a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity[1]. This study is essential for establishing a safe therapeutic window for subsequent efficacy studies[1].

Q2: How should the starting dose for an MTD study with this compound be determined?

The initial dose for an MTD study is typically extrapolated from in vitro data. A common approach is to start at a dose projected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value[1].

Q3: What are the key considerations when designing an in vivo dose-response study for this compound?

A robust dose-response study design requires careful planning of several factors, including the number of dose levels, the specific dose amounts, and the number of animals per group[1]. The objective is to generate data that can be fitted to a nonlinear curve to accurately determine the efficacy and potency of the compound[1].

Q4: How can the reliability and reproducibility of my in vivo study with this compound be improved?

To enhance the quality and consistency of your results, it is crucial to implement proper randomization and blinding procedures to minimize experimental bias. Including both male and female animals, as well as animals from different litters, can also contribute to more robust and reliable data[1].

Troubleshooting Guide

Issue 1: High variability in efficacy data is observed between animals within the same dosage group.

  • Possible Cause: Inconsistent formulation or administration of this compound. Poor aqueous solubility is a frequent issue with novel small molecules[1].

  • Troubleshooting Steps:

    • Optimize Formulation: Investigate different vehicle formulations to enhance solubility. This may include using co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins[1].

    • Vehicle Toxicity Control: Always include a control group that receives only the vehicle to ensure the formulation itself is not causing adverse effects[1].

    • Standardize Administration: Maintain consistent administration techniques, such as gavage volume and injection site, across all animals[1].

Issue 2: this compound does not demonstrate the expected efficacy at the administered dose.

  • Possible Cause: Insufficient target engagement at the given dose.

  • Troubleshooting Steps:

    • Conduct a Pharmacodynamic (PD) Study: A PD study can verify that this compound is reaching its intended target and producing the desired biological effect. This typically involves collecting tissue samples at various time points after dosing to measure a biomarker of target engagement[1].

Issue 3: Unexpected toxicity is observed at doses of this compound predicted to be safe.

  • Possible Cause: Off-target effects of the compound or toxicity of the delivery vehicle[1].

  • Troubleshooting Steps:

    • Rule out Vehicle Toxicity: The inclusion of a vehicle-only control group is essential to differentiate between compound-related and vehicle-related toxicity[1].

    • Investigate Off-Target Effects: If toxicity is still observed with a non-toxic vehicle, this compound may have off-target effects. Further in vitro profiling may be necessary to identify these unintended interactions[1].

Data Presentation

Table 1: Example of a Maximum Tolerated Dose (MTD) Study Design for this compound

GroupDose (mg/kg)Number of AnimalsDosing ScheduleMonitoring Parameters
1Vehicle Control5DailyBody weight, clinical signs, food/water intake
2105DailyBody weight, clinical signs, food/water intake
3305DailyBody weight, clinical signs, food/water intake
41005DailyBody weight, clinical signs, food/water intake

Table 2: Example of a Dose-Response Study Design for this compound in a Xenograft Model

GroupTreatmentDose (mg/kg)Number of AnimalsDosing ScheduleEfficacy Endpoint
1Vehicle Control-10DailyTumor Volume
2This compound1010DailyTumor Volume
3This compound3010DailyTumor Volume
4This compound6010DailyTumor Volume

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)
  • Animal Model Selection: Choose an appropriate animal model (e.g., mice, rats) based on the research objectives.

  • Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses[1].

  • Group Allocation: Assign a small cohort of animals to each dose group, including a vehicle control group[1].

  • Administration: Administer this compound and the vehicle according to the selected route and schedule[1].

  • Monitoring: Closely monitor the animals for any signs of toxicity, such as changes in body weight, behavior, and physical appearance[1].

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a predetermined level of body weight loss (e.g., 10-20%)[1].

Protocol 2: In Vivo Efficacy Study
  • Animal Model and Disease Induction: Select a suitable animal model and induce the disease or condition of interest (e.g., tumor cell implantation for a xenograft model).

  • Group Randomization: Randomly assign animals to treatment groups (vehicle control, different doses of this compound, and potentially a positive control).

  • Treatment Administration: Administer the treatments as per the defined dosing schedule and route.

  • Efficacy Assessment: Monitor the primary efficacy endpoint throughout the study (e.g., tumor volume, survival, or a specific biomarker).

  • Toxicity Monitoring: Continue to monitor animals for any signs of toxicity.

  • Data Analysis: At the end of the study, collect relevant tissues for pharmacodynamic and pharmacokinetic analysis. Statistically analyze the efficacy data to determine the dose-response relationship.

Visualizations

BRD5018_Signaling_Pathway cluster_ER Endoplasmic Reticulum This compound This compound SPP Signal Peptide Peptidase (SPP) This compound->SPP Inhibits ERAD_Complex ERAD Complex SPP->ERAD_Complex Component of Misfolded_Protein Misfolded Protein Misfolded_Protein->ERAD_Complex Ubiquitin Ubiquitin ERAD_Complex->Ubiquitin Ubiquitination Misfolded_Protein_Accumulation Misfolded Protein Accumulation ERAD_Complex->Misfolded_Protein_Accumulation Inhibition of ERAD leads to Proteasome Proteasome Ubiquitin->Proteasome Degradation Protein Degradation Proteasome->Degradation Cell_Stress Cell Stress & Apoptosis Misfolded_Protein_Accumulation->Cell_Stress

Caption: Hypothetical signaling pathway of this compound inhibiting the ERAD pathway.

In_Vivo_Workflow start Start: In Vitro Data (IC50/EC50) mtd_study Maximum Tolerated Dose (MTD) Study start->mtd_study dose_selection Select Doses for Efficacy Study mtd_study->dose_selection efficacy_study In Vivo Efficacy Study dose_selection->efficacy_study pk_pd_study Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd_study data_analysis Data Analysis & Interpretation pk_pd_study->data_analysis end End: Optimized Dosage data_analysis->end

Caption: General experimental workflow for in vivo dosage optimization.

Troubleshooting_Tree start In Vivo Experiment Issue high_variability High Data Variability? start->high_variability no_efficacy Lack of Efficacy? high_variability->no_efficacy No sol_variability Check Formulation Standardize Administration high_variability->sol_variability Yes toxicity Unexpected Toxicity? no_efficacy->toxicity No sol_efficacy Conduct PD Study Increase Dose (if safe) no_efficacy->sol_efficacy Yes sol_toxicity Check Vehicle Toxicity Investigate Off-Target Effects toxicity->sol_toxicity Yes

Caption: Troubleshooting decision tree for common in vivo study issues.

References

BRD5018 Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of BRD5018, an antimalarial agent targeting parasite phenylalanyl-tRNA synthetase.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is an antimalarial compound that functions by inhibiting the parasite's phenylalanyl-tRNA synthetase. This enzyme is crucial for protein synthesis, and its inhibition leads to parasite death.

Q2: What are off-target effects and why are they a concern for this compound?

A2: Off-target effects occur when a compound like this compound binds to and affects proteins other than its intended target (parasite phenylalanyl-tRNA synthetase). These unintended interactions can lead to misleading experimental results, cellular toxicity, and potential side effects in a clinical setting. Minimizing off-target effects is crucial for developing a safe and effective therapeutic.

Q3: I'm observing unexpected toxicity in my cell-based assays with this compound. Could this be due to off-target effects?

A3: Yes, unexpected cytotoxicity is a common indicator of off-target effects. It is important to distinguish between on-target toxicity in host cells (if there is a human homolog of the target) and off-target toxicity. Running appropriate controls is essential to determine the source of the toxicity.

Q4: What are the first steps I should take to investigate potential off-target effects of this compound?

A4: A good starting point is to perform dose-response experiments in both parasite and mammalian cell lines to determine the therapeutic window. Additionally, conducting a literature search for known off-targets of similar compounds (e.g., other phenylalanyl-tRNA synthetase inhibitors) can provide initial leads.

Troubleshooting Guide

Issue 1: High level of cytotoxicity observed in mammalian cell lines at concentrations close to the anti-parasitic IC50.

  • Possible Cause: Off-target activity of this compound in mammalian cells.

  • Troubleshooting Steps:

    • Determine the Selectivity Index: Calculate the ratio of the cytotoxic concentration in a mammalian cell line (e.g., HepG2) to the effective concentration against the parasite. A low selectivity index suggests potential off-target issues.

    • Orthogonal Compound Testing: Use a structurally different inhibitor of parasite phenylalanyl-tRNA synthetase. If this compound does not show similar cytotoxicity, it strengthens the hypothesis of this compound-specific off-target effects.

    • Target Engagement Assays: Confirm that this compound is not significantly engaging the human ortholog of phenylalanyl-tRNA synthetase at therapeutic concentrations.

Issue 2: Experimental results are inconsistent or not reproducible.

  • Possible Cause: Variability in off-target engagement due to slight changes in experimental conditions (e.g., cell density, incubation time, compound concentration).

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental parameters are tightly controlled.

    • Use a Lower Concentration: Operate at the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets.[1]

    • Include Negative Controls: Use a structurally similar but inactive analog of this compound, if available, to confirm that the observed effects are due to the active compound.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters used to assess the on-target and off-target activity of a compound like this compound.

ParameterDescriptionImportance for Off-Target Assessment
IC50 (On-Target) Concentration of this compound that inhibits the parasite phenylalanyl-tRNA synthetase by 50%.Establishes the potency of the compound against its intended target.
EC50 (Parasite) Concentration of this compound that reduces parasite growth or viability by 50%.Reflects the compound's activity in a cellular context.
CC50 (Mammalian) Concentration of this compound that causes 50% cytotoxicity in a mammalian cell line.Measures the compound's toxicity to host cells.
Selectivity Index The ratio of CC50 (Mammalian) to EC50 (Parasite).A key indicator of the therapeutic window. A higher selectivity index is desirable.
Ki (Off-Target) The inhibition constant for this compound against a potential off-target protein.A direct measure of the binding affinity to an off-target.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Off-Target Engagement

This method assesses the direct binding of this compound to proteins in a cellular context by measuring changes in their thermal stability.

  • Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the soluble protein fraction by western blotting for a candidate off-target or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

Protocol 2: Affinity Chromatography-Mass Spectrometry for Off-Target Identification

This technique uses a modified version of this compound to pull down interacting proteins from a cell lysate.

  • Compound Immobilization: Chemically link this compound to a solid support (e.g., agarose (B213101) beads).

  • Lysate Incubation: Incubate the immobilized this compound with a cell lysate.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the proteins that are specifically bound to this compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial_steps Initial Investigation cluster_hypothesis Hypothesis Generation cluster_identification Off-Target Identification cluster_validation Validation & Mitigation A Unexpected Phenotype or Toxicity Observed B Dose-Response Curve (Parasite vs. Mammalian Cells) A->B C Literature Search for Similar Compounds A->C D Hypothesize Off-Target Effect B->D C->D E Unbiased Approaches (e.g., CETSA, Affinity Chromatography) D->E F Candidate-Based Approach (e.g., Kinase Panel Screen) D->F G Validate Off-Target with Orthogonal Assay E->G F->G H Structure-Activity Relationship (SAR) Studies to Mitigate G->H

Caption: Workflow for identifying and mitigating this compound off-target effects.

signaling_pathway cluster_this compound This compound cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound Target Parasite Phenylalanyl-tRNA Synthetase This compound->Target Inhibition OffTarget Host Kinase / Other Enzyme This compound->OffTarget Inhibition ProteinSynthesis Protein Synthesis Target->ProteinSynthesis ParasiteDeath Parasite Death ProteinSynthesis->ParasiteDeath Signaling Altered Signaling OffTarget->Signaling Toxicity Cellular Toxicity Signaling->Toxicity

Caption: On-target vs. potential off-target pathways of this compound.

References

troubleshooting inconsistent results with BRD5018

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD5018. The information is designed to help address specific issues that may arise during experimentation, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antimalarial agent that functions by inhibiting the cytosolic phenylalanyl-tRNA synthetase (PheRS) of Plasmodium falciparum.[1][2] This enzyme is crucial for protein synthesis in the parasite. This compound shows potent inhibition of the parasite's PheRS while exhibiting weak inhibition of the human equivalent, providing a therapeutic window.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[3] Generally, solid compounds are stored at low temperatures (e.g., -20°C) and protected from light and moisture. For compounds in solution, especially for in-use stability, it is important to follow specific guidelines, which may involve refrigeration (2-8°C) for short-term storage.[4] Repeated freeze-thaw cycles should be avoided.

Q3: What is the solubility of this compound?

A3: this compound has poor solubility at neutral pH.[2] The measured log D value at pH 7 is 3.2.[2] This is a critical factor to consider when preparing stock solutions and experimental media to avoid precipitation and ensure accurate final concentrations.

Q4: Is this compound suitable for in vivo studies?

A4: Yes, preclinical studies have shown that this compound has good drug-like properties and has been evaluated in rodent and dog models.[1][2] It has demonstrated in vivo efficacy against blood, liver, and transmission stages of malaria parasites.[1] Pharmacokinetic studies have shown bioavailability in mice (46%), rats (19%), and dogs (75%).[2]

Troubleshooting Inconsistent Results

Inconsistent results in cell-based assays or other experiments with this compound can arise from several factors, ranging from compound handling to assay execution. This section provides a guide to common issues and their potential solutions.

Issue 1: High Variability in IC50/EC50 Values Between Experiments

High variability in potency measurements is a common challenge. The table below outlines potential causes and recommended actions.

Potential Cause Troubleshooting Steps
Compound Precipitation Due to its poor solubility at neutral pH, this compound may precipitate in your stock solution or assay medium. Visually inspect solutions for any precipitate. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay medium does not exceed its solubility limit. Consider using a lower percentage of the organic solvent in the final assay volume.
Inaccurate Pipetting Pipetting errors, especially during serial dilutions, can lead to significant concentration inaccuracies. Ensure pipettes are properly calibrated. Use low-retention tips and change tips between each dilution step. For critical experiments, consider preparing fresh dilution series for each replicate.
Cell Health and Density Variations in cell health, passage number, and seeding density can significantly impact drug response.[5][6] Standardize your cell culture protocol. Ensure cells are in the logarithmic growth phase and use a consistent cell density for all experiments. Regularly check for mycoplasma contamination.
Assay Incubation Time The duration of drug exposure can affect the apparent potency. Optimize and standardize the incubation time for your specific cell line and assay endpoint.[5][6]
Issue 2: Weak or No Observed Activity of this compound

If this compound does not show the expected biological effect, consider the following troubleshooting workflow.

G A Start: No/Weak Activity Observed B Verify Compound Integrity A->B C Check Stock Solution Preparation B->C  Integrity Confirmed H Outcome: Further Investigation Needed B->H  Degraded D Confirm Assay Conditions C->D  Correct Preparation C->H  Precipitation/Error E Review Experimental Protocol D->E  Conditions Optimal D->H  Suboptimal F Consider Cell Line Specifics E->F  Protocol Followed E->H  Deviation Identified G Outcome: Activity Restored F->G  Target Expressed F->H  Target Absent/Low

Caption: Troubleshooting workflow for weak or no this compound activity.

Detailed Steps:

  • Verify Compound Integrity: Ensure the compound has not degraded. Check the expiration date and storage conditions. If in doubt, use a fresh vial of the compound.

  • Check Stock Solution Preparation: Confirm that the stock solution was prepared at the correct concentration and has been stored properly. As mentioned, precipitation is a key concern for this compound.

  • Confirm Assay Conditions: Ensure that the assay conditions are optimal for detecting the expected effect. This includes factors like buffer composition, pH, and the presence of any interfering substances.

  • Review Experimental Protocol: Carefully review the entire experimental protocol for any potential deviations or errors. This includes reagent preparation, incubation times, and measurement parameters.

  • Consider Cell Line Specifics: Verify that the cell line being used expresses the target, Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase, if you are working with the parasite. If using a different system, ensure the target is present and accessible.

Issue 3: High Background Signal in Assays

High background can mask the true effect of the compound. The following diagram illustrates the logical relationship between causes and solutions.

G cluster_causes Potential Causes cluster_solutions Solutions C1 Reagent Contamination S1 Use Fresh Reagents C1->S1 C2 Non-specific Binding S2 Optimize Blocking Steps C2->S2 C3 Cellular Autofluorescence S3 Include 'No-Cell' Controls C3->S3 C4 Incorrect Blanking S4 Properly Subtract Background C4->S4 G Phe Phenylalanine PheRS Phenylalanyl-tRNA Synthetase (PheRS) Phe->PheRS tRNA_Phe tRNA(Phe) tRNA_Phe->PheRS Phe_tRNA_Phe Phe-tRNA(Phe) PheRS->Phe_tRNA_Phe  ATP -> AMP + PPi This compound This compound This compound->PheRS Ribosome Ribosome Phe_tRNA_Phe->Ribosome Protein Protein Synthesis Ribosome->Protein

References

BRD5018 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BRD5018 in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in long-term experiments?

This compound, an antimalarial drug candidate, possesses functional groups that may be susceptible to degradation under typical long-term experimental conditions (e.g., incubation at 37°C in aqueous media).[1][2] The primary concerns are potential hydrolysis of the carboxamide linkage and oxidation of the tertiary amine groups within the diazabicyclo core and the dimethylamino moiety. The complex components of cell culture media, particularly serum, may also contribute to degradation.[3]

Q2: How should I prepare and store this compound stock solutions to maximize stability?

To ensure the longevity of this compound, proper preparation and storage are critical. It is recommended to prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]

Recommended Storage Conditions for this compound:

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsProtect from moisture.
4°C2 yearsFor shorter-term storage.
In Solvent (DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.[1]
-20°C1 monthFor frequent use aliquots. Protect from light.[1]

Q3: What are the signs of this compound degradation in my experiment?

Several observations may indicate that this compound is degrading in your long-term experiment:

  • Reduced Biological Activity: A gradual or significant decrease in the expected therapeutic or biological effect over time.

  • Inconsistent Results: High variability in data between replicate experiments or between different time points of the same experiment.[3]

  • Visible Changes in Media: Although less common, precipitation or a change in the color of the culture medium could indicate compound instability or interaction with media components.[5]

Troubleshooting Guide: this compound Stability Issues

This guide provides a systematic approach to identifying and resolving stability problems with this compound in your long-term experiments.

Problem: Loss of Compound Activity Over Time

Potential Causes & Solutions:

Potential CauseRecommended Solution
Hydrolytic Degradation - pH Monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment, as significant shifts can accelerate hydrolysis. - Buffer Choice: For in vitro assays without cells, select a buffer system known for its stability and minimal reactivity.
Oxidative Degradation - Minimize Air Exposure: Prepare solutions and handle them in a manner that minimizes exposure to atmospheric oxygen. - Consider Antioxidants: For cell-free assays, the addition of a small amount of an antioxidant may be tested, but its compatibility with the experimental system must be validated.
Enzymatic Degradation (in cell culture) - Serum-Free Media: If experimentally feasible, test the stability of this compound in a serum-free medium to determine if serum components are causing degradation.[5] - Heat-Inactivated Serum: Consider using heat-inactivated serum, which can reduce the activity of some enzymes.
Adsorption to Labware - Use Low-Binding Plastics: Employ low-protein-binding plates and tubes to minimize the loss of the compound due to adsorption. - Include a Surfactant: In cell-free assays, a very low concentration of a non-ionic surfactant (e.g., Tween-20) can sometimes reduce adsorption.
Incorrect Storage of Working Solutions - Fresh Dilutions: Prepare fresh working dilutions of this compound from a frozen stock solution for each experiment.[4] Do not store dilute aqueous solutions for extended periods.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound stability issues.

G cluster_observe Observation cluster_investigate Investigation cluster_solve Solution LossOfActivity Loss of this compound Activity CheckStorage Verify Stock Solution Storage & Handling LossOfActivity->CheckStorage AssessMediaStability Assess Stability in Experimental Media CheckStorage->AssessMediaStability If storage is correct OptimizeStorage Optimize Storage (Aliquoting, Anhydrous DMSO) CheckStorage->OptimizeStorage RuleOutAdsorption Investigate Adsorption to Labware AssessMediaStability->RuleOutAdsorption If media stability is poor ModifyProtocol Modify Experimental Protocol (e.g., Media Refreshment) AssessMediaStability->ModifyProtocol ChangeLabware Use Low-Binding Labware RuleOutAdsorption->ChangeLabware G This compound This compound (Active Compound) Hydrolysis Hydrolysis (H₂O, pH, Temp) This compound->Hydrolysis DegradantA Degradation Product A (Carboxylic Acid) Hydrolysis->DegradantA DegradantB Degradation Product B (Amine) Hydrolysis->DegradantB

References

Technical Support Center: Troubleshooting BRD5018 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BRD5018 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to precipitate in my cell culture medium?

Precipitation of small molecule compounds like this compound in aqueous solutions such as cell culture media is a common challenge, often encountered with hydrophobic compounds.[1] This phenomenon, sometimes referred to as "crashing out," can be attributed to several factors:

  • Low Aqueous Solubility: this compound may have inherently low solubility in the aqueous environment of the cell culture medium.

  • High Final Concentration: The intended final concentration of this compound in the media may exceed its solubility limit.[2]

  • Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the culture medium can cause the compound to rapidly precipitate as the solvent environment changes.[1]

  • Temperature Effects: The temperature of the culture medium can influence the solubility of this compound. Adding a compound to cold media can decrease its solubility.[1]

  • Media Composition: Components in the culture medium, such as salts, proteins, and pH buffers, can interact with this compound and reduce its solubility.[3] For instance, changes in pH can affect the solubility of pH-sensitive compounds.[1]

  • Compound Instability: Over time, this compound may degrade into less soluble byproducts, leading to delayed precipitation.[1]

Q2: What is the recommended solvent for preparing a this compound stock solution?

For many organic small molecules used in biological experiments, Dimethyl Sulfoxide (DMSO) is a common and effective solvent. It is advisable to use a high-quality, anhydrous grade of DMSO to prepare a concentrated stock solution. Always refer to any available product documentation for specific solvent recommendations.

Q3: How can I prevent this compound from precipitating when I add it to my culture medium?

Several strategies can help prevent precipitation:

  • Optimize the Final Concentration: Determine the maximum soluble concentration of this compound in your specific culture medium by performing a solubility test.[1]

  • Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) culture medium. This gradual change in the solvent environment can help keep the compound in solution.[1]

  • Control the Final DMSO Concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.5%, and for some sensitive primary cells, below 0.1%, to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Ensure Proper Mixing: When adding the this compound solution to the culture medium, add it dropwise while gently swirling or vortexing the medium to ensure rapid and uniform dispersion.[1]

  • Maintain Temperature: Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1]

Q4: I observed precipitation after incubating my plates for a few hours/days. What should I do?

Delayed precipitation can occur due to compound instability or changes in the media over time.[1] Consider the following:

  • Compound Stability: Assess the stability of this compound under your specific culture conditions. It may be necessary to prepare fresh media with the compound more frequently.[1]

  • Media pH: In dense cell cultures, cellular metabolism can alter the pH of the medium, which may affect the solubility of this compound. More frequent media changes can help maintain a stable pH.[1]

  • Visual Inspection: Regularly inspect your culture plates under a microscope for any signs of precipitation.

Troubleshooting Guide

This guide provides a step-by-step approach to resolving this compound precipitation issues.

Experimental Protocol: Solubility Assessment of this compound
  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% high-quality DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.[1]

  • Prepare Serial Dilutions: Create a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, prepare dilutions of 1:100, 1:200, 1:500, and 1:1000.

  • Initial Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of cloudiness or precipitate.

  • Incubation: Incubate the dilutions at 37°C in a humidified incubator with 5% CO2 for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).[1]

  • Final Visual Inspection: After incubation, carefully examine the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum working concentration you should use for your experiments.

Data Presentation: Recommended Solvent and Dilution Strategy
ParameterRecommendationRationale
Primary Solvent High-quality, anhydrous DMSOExcellent solubilizing power for many organic compounds.
Stock Solution Concentration 10-100 mM (or highest soluble)A high concentration minimizes the volume of DMSO added to the culture.
Intermediate Dilution Yes, in pre-warmed (37°C) mediaReduces "solvent shock" and the likelihood of precipitation.[1]
Final DMSO Concentration < 0.5% (ideally < 0.1%)Minimizes solvent toxicity to cells.[4][5]
Addition to Media Dropwise with gentle mixingEnsures rapid and even dispersion of the compound.[1]
Media Temperature Pre-warmed to 37°CHigher temperatures generally improve solubility.[1]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.

G start Start: this compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Re-dissolve stock. Consider sonication or gentle warming. check_stock->remake_stock No check_final_conc Is final concentration too high? check_stock->check_final_conc Yes remake_stock->check_stock solubility_test Perform solubility test to find max soluble concentration. check_final_conc->solubility_test Yes check_dilution How was the working solution prepared? check_final_conc->check_dilution No lower_conc Lower the working concentration. solubility_test->lower_conc end_success Problem Resolved lower_conc->end_success direct_dilution Direct dilution of stock into media check_dilution->direct_dilution Direct check_media_temp Was the media pre-warmed to 37°C? check_dilution->check_media_temp Serial serial_dilution Use serial dilution in pre-warmed media. direct_dilution->serial_dilution serial_dilution->end_success warm_media Always use pre-warmed media. check_media_temp->warm_media No delayed_precip Is precipitation delayed (occurs after incubation)? check_media_temp->delayed_precip Yes warm_media->end_success check_stability Consider compound instability or media pH changes. delayed_precip->check_stability Yes end_fail If problem persists, consider alternative solvents or formulation strategies. delayed_precip->end_fail No fresh_media Prepare fresh working solutions more frequently. check_stability->fresh_media fresh_media->end_success

Caption: Troubleshooting workflow for addressing compound precipitation.

References

BRD5018 Technical Support Center: Refining Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of BRD5018 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antimalarial agent that functions by inhibiting the parasite's cytosolic phenylalanyl-tRNA synthetase (cFRA).[1] This enzyme is critical for protein synthesis in the malaria parasite. By blocking this pathway, this compound effectively halts parasite proliferation.

Q2: What are the known physicochemical properties of this compound?

This compound is characterized by poor aqueous solubility. This property necessitates the use of specific formulation strategies to ensure adequate bioavailability when administered orally in animal models.

Q3: What animal models have been used for in vivo studies with this compound?

This compound has been evaluated in various animal models, including mice, rats, and dogs, to assess its efficacy, pharmacokinetics, and toxicology.

Q4: What is the oral bioavailability of this compound in common animal models?

The oral bioavailability of this compound has been reported to be approximately 46% in mice and 19% in rats.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the formulation, administration, and evaluation of this compound in animal models.

Issue Potential Cause Troubleshooting Steps
Poor Oral Bioavailability/High Variability in Efficacy Inadequate formulation for the poorly soluble compound.- Optimize Vehicle: For oral gavage, prepare a suspension in 0.5% methyl cellulose (B213188) or a vehicle containing a mixture of DMSO, PEG300, Tween-80, and saline. - Particle Size Reduction: If possible, reduce the particle size of the this compound powder by trituration before preparing the suspension to improve dissolution. - Ensure Homogeneity: Vigorously vortex or sonicate the suspension before each administration to ensure a uniform dose.
Gastrointestinal Toxicity (e.g., weight loss, diarrhea) High dose of this compound.- Dose Reduction: Lower the administered dose to a level that is therapeutic but better tolerated. - Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, including body weight, food and water intake, and fecal consistency. - Supportive Care: Provide supportive care as recommended by your institution's veterinary staff.
Difficulty with Oral Gavage Administration Improper technique or animal stress.- Proper Restraint: Ensure the animal is properly restrained to allow for correct insertion of the gavage needle. - Correct Needle Placement: Pass the gavage needle along the side of the mouth and gently advance it into the esophagus. Do not force the needle. - Habituation: Acclimate the animals to handling and restraint before the gavage procedure to reduce stress.
Inconsistent Parasitemia Readings Issues with blood smear preparation or staining.- Standardized Smear Preparation: Prepare thin blood smears with a consistent amount of blood and a feathered edge. - Optimized Staining: Use a freshly prepared Giemsa stain solution and ensure the correct pH (7.2) for optimal differentiation of parasite life stages. - Consistent Reading: Have two independent, trained individuals read the slides to minimize reader bias.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: Oral Bioavailability of this compound

Animal Model Oral Bioavailability (%)
Mouse46
Rat19

Table 2: In Vivo Efficacy of this compound (4-Day Suppressive Test)

Animal Model Dose (mg/kg) Parasitemia Reduction (%)
Mouse (P. berghei)30>99

Table 3: Observed Toxicities in Animal Models

Animal Model Dose Observed Toxicities
Mouse>300 mg/kgGastric ulceration, hepatocellular fatty degeneration
Rat200 mg/kg/day (3 days)Reversible body weight loss

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% methyl cellulose.

Materials:

  • This compound powder

  • Methyl cellulose (0.5% w/v in sterile water)

  • Sterile water

  • Mortar and pestle

  • Spatula

  • Glass beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required amount of this compound and 0.5% methyl cellulose solution based on the number of animals and the desired dosing volume.

  • Weigh the this compound powder accurately.

  • Triturate the this compound powder in a mortar and pestle to ensure a fine, uniform particle size.

  • Transfer the powder to a glass beaker.

  • Add a small volume of the 0.5% methyl cellulose solution to the powder and mix with a spatula to form a smooth paste.

  • While continuously stirring with a magnetic stirrer, slowly add the remaining 0.5% methyl cellulose solution to the paste until the final desired volume is reached.

  • Continue stirring for at least 15 minutes to ensure a homogenous suspension.

  • Visually inspect the suspension for any clumps before administration. Vortex the suspension immediately before dosing each animal.

Protocol 2: 4-Day Suppressive Test for Antimalarial Efficacy in Mice

This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

Materials:

  • Plasmodium berghei infected donor mouse

  • Experimental mice (e.g., Swiss albino)

  • This compound suspension

  • Control vehicle

  • Positive control drug (e.g., chloroquine)

  • Syringes and gavage needles

  • Microscope slides

  • Giemsa stain

  • Microscope with oil immersion lens

Procedure:

  • Infection: On Day 0, infect experimental mice intraperitoneally with P. berghei parasitized red blood cells.

  • Treatment: Two to four hours post-infection, administer the first dose of this compound suspension, control vehicle, or positive control drug via oral gavage. Continue treatment once daily for the next three consecutive days (Day 1, 2, and 3).

  • Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail vein of each mouse.

  • Staining: Fix the blood smears with methanol (B129727) and stain with Giemsa solution.

  • Quantification: Determine the percentage of parasitized red blood cells by counting at least 1000 red blood cells under an oil immersion objective.

  • Calculation of Parasite Suppression: Calculate the average percent suppression of parasitemia for each treatment group relative to the vehicle control group.

Visualizations

Signaling_Pathway cluster_parasite Malaria Parasite Cytosol Phe Phenylalanine cFRA Phenylalanyl-tRNA Synthetase (cFRA) Phe->cFRA ATP ATP ATP->cFRA tRNA_Phe tRNA(Phe) tRNA_Phe->cFRA Phe_tRNA_Phe Phe-tRNA(Phe) cFRA->Phe_tRNA_Phe Protein Protein Synthesis Phe_tRNA_Phe->Protein This compound This compound This compound->cFRA

Caption: Mechanism of action of this compound in the malaria parasite.

Experimental_Workflow cluster_formulation Formulation cluster_administration Administration (Oral Gavage) cluster_efficacy Efficacy Assessment (4-Day Suppressive Test) A Weigh this compound C Create Paste A->C B Prepare Vehicle (e.g., 0.5% Methyl Cellulose) B->C D Suspend in Vehicle C->D G Administer Suspension D->G E Animal Restraint F Gavage Needle Insertion E->F F->G H Infect Mice (Day 0) I Treat (Days 0-3) H->I J Blood Smear (Day 4) I->J K Giemsa Staining J->K L Quantify Parasitemia K->L

Caption: Experimental workflow for this compound delivery and efficacy testing.

Troubleshooting_Logic Start Inconsistent Efficacy Results Q1 Is the suspension homogenous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is oral gavage technique consistent? A1_Yes->Q2 Action1 Improve mixing: - Vortex before each dose - Sonicate suspension A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is parasitemia quantification accurate? A2_Yes->Q3 Action2 Refine gavage technique: - Proper restraint - Consistent needle placement A2_No->Action2 Action2->Q2 A3_No No Q3->A3_No No End Consistent Results Q3->End Yes Action3 Standardize quantification: - Consistent smear prep - Fresh Giemsa stain - Independent slide readers A3_No->Action3 Action3->End

Caption: Troubleshooting logic for inconsistent efficacy results.

References

Technical Support Center: Minimizing BRD5018 Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to BRD5018 toxicity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take if I observe significant cell death or unexpected morphological changes after treating cells with this compound?

A1: When encountering unexpected cellular responses, it is crucial to first verify the concentration of this compound and the duration of the treatment. A systematic approach involving a dose-response and time-course experiment is recommended to identify optimal, non-toxic conditions.[1] It is advisable to test a broad range of concentrations (e.g., from nanomolar to micromolar) and observe the cells at various time points (e.g., 6, 12, 24, 48 hours).[1] A critical component of your experimental design should be the inclusion of a vehicle control, which consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you distinguish between toxicity caused by the compound and that induced by the solvent.[2]

Q2: How can I differentiate between on-target, off-target, and cytotoxic effects of this compound?

A2: Distinguishing between on-target, off-target, and cytotoxic effects is fundamental for accurate interpretation of your results.

  • On-target effects should align with the known or hypothesized mechanism of action of this compound.

  • Off-target effects may be indicated by a wide range of cellular changes not readily explained by the intended target's function. One strategy to assess this is to use a structurally related but inactive control compound, if available.

  • Cytotoxicity can be identified through assays that measure cell viability and cell death.[3]

To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that still elicits the desired on-target effect.[2] Testing the compound in cell lines that do not express the target protein can also help determine if the observed toxicity is due to off-target activity.[2]

Q3: Could the solvent used to dissolve this compound be contributing to the observed toxicity?

A3: Yes, solvents such as DMSO can be toxic to cells, particularly at higher concentrations.[2] It is essential to maintain the final solvent concentration in your cell culture medium at a low level, typically below 0.5%.[2] Always include a vehicle control in your experiments to differentiate between the effects of this compound and the solvent.[2]

Troubleshooting Guide

This guide addresses common issues encountered during cell-based assays with this compound and provides actionable steps for resolution.

Observed Issue Potential Causes Troubleshooting Steps
Cells are rounding up and detaching from the plate. 1. High concentration of this compound causing cytotoxicity. 2. Solvent (e.g., DMSO) toxicity.[1] 3. The intended target of this compound may be involved in cell adhesion.[1]1. Perform a dose-response experiment to determine a non-toxic concentration range.[1] 2. Ensure the final solvent concentration is low (e.g., ≤ 0.1%) and consistent across all treatments, including the vehicle control.[1] 3. Research the known functions of the target protein in relation to cell adhesion.[1]
Increased cell size and flattened appearance. 1. Inhibition of cell division (cytokinesis), potentially leading to multinucleated cells. 2. Induction of cellular senescence.[1]1. Use a DNA stain (e.g., DAPI) to visualize cell nuclei and check for multinucleation. 2. Employ a senescence-associated β-galactosidase staining kit to test for senescence.[1]
High variability in cell morphology within the same treatment group. 1. Inherent cell-to-cell variability in response to the inhibitor.[1] 2. Inconsistent compound distribution in the well.1. Ensure a homogenous cell suspension before seeding. 2. Gently mix the plate after adding this compound to ensure even distribution.

Experimental Protocols

Below are detailed methodologies for key experiments to assess and mitigate the toxicity of this compound.

Protocol 1: Dose-Response Experiment for Determining IC50/EC50

This protocol outlines the steps to determine the concentration of this compound that induces a half-maximal inhibitory (IC50) or effective (EC50) response.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range could be from nanomolar to micromolar concentrations.[2] Also, prepare a vehicle control with the same final solvent concentration.

  • Treatment: Remove the existing medium from the cells and add the prepared media containing the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the plate for a fixed time point (e.g., 24, 48, or 72 hours).

  • Viability/Toxicity Assessment: Use a suitable assay (e.g., MTT, LDH) to measure cell viability or cytotoxicity.

  • Data Analysis: Plot the cell viability or toxicity against the log of the this compound concentration to determine the IC50 or EC50 value.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Inhibitor Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired exposure time.[2]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Inhibitor Treatment: Treat cells with various concentrations of this compound and a vehicle control.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.[2]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate containing the LDH reaction mixture as per the manufacturer's instructions.[2]

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended duration.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[2]

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting this compound toxicity.

Toxicity_Troubleshooting_Workflow start Observe unexpected toxicity or morphological changes dose_response Perform Dose-Response & Time-Course Experiment start->dose_response vehicle_control Include Vehicle Control (e.g., DMSO) start->vehicle_control assess_viability Assess Cell Viability/Toxicity (e.g., MTT, LDH assays) dose_response->assess_viability vehicle_control->assess_viability distinguish_effects Distinguish On-target vs. Off-target vs. Cytotoxicity assess_viability->distinguish_effects optimize_concentration Optimize this compound Concentration (Use lowest effective dose) distinguish_effects->optimize_concentration inactive_control Use Inactive Control Compound (if available) distinguish_effects->inactive_control target_knockout Test in Target-Negative Cell Lines distinguish_effects->target_knockout final_protocol Refined Experimental Protocol optimize_concentration->final_protocol inactive_control->final_protocol target_knockout->final_protocol

Caption: A workflow for troubleshooting toxicity.

Decision_Tree_for_Toxicity_Source start Is toxicity observed? vehicle_toxic Is the vehicle control also toxic? start->vehicle_toxic Yes no_toxicity No significant toxicity start->no_toxicity No reduce_solvent Reduce solvent concentration or use a different solvent vehicle_toxic->reduce_solvent Yes dose_dependent Is toxicity dose-dependent? vehicle_toxic->dose_dependent No on_target Potential On-Target Effect dose_dependent->on_target Yes off_target Potential Off-Target Effect dose_dependent->off_target No

Caption: Decision tree for identifying toxicity source.

Signaling_Pathway_Hypothesis This compound This compound Target Intended Target This compound->Target On-Target Binding OffTarget Off-Target Protein This compound->OffTarget Off-Target Binding Downstream_On Downstream On-Target Signaling Target->Downstream_On Downstream_Off Downstream Off-Target Signaling OffTarget->Downstream_Off Cellular_Response_On Desired Cellular Response Downstream_On->Cellular_Response_On Cellular_Response_Off Toxic Cellular Response Downstream_Off->Cellular_Response_Off

Caption: On-target vs. off-target signaling.

References

Navigating the Synthesis of BRD5018: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of the promising antimalarial agent BRD5018, this technical support center provides essential guidance. Below, you will find troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, particularly when scaling up production. The focus is on a crystallization-based approach, which has been developed to overcome the significant challenges associated with earlier, chromatography-dependent synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in scaling up the original this compound synthesis?

The primary obstacle in scaling up the initial synthesis of this compound was the reliance on chromatographic purification at nearly every intermediate step.[1] This method is not only costly and time-consuming but also generates substantial chemical waste, making it impractical for large-scale production.[1][2][[“]] The process chemistry optimization efforts focused on eliminating these chromatographic purifications.[1]

Q2: How does the optimized synthesis address the purification challenge?

The optimized route is an entirely crystallization-based synthesis.[2][[“]][4] This approach leverages the crystalline nature of multiple intermediates in the synthetic pathway to enable purification by recrystallization, completely avoiding the need for chromatography.[2][[“]][4] This leads to a significant reduction in cost and waste, along with increased throughput and better quality control.[2][[“]][4]

Q3: What were the key chemical transformations optimized in the new synthesis?

Several key reactions were improved. A low-yielding, late-stage Sonogashira coupling was a significant bottleneck in the first-generation synthesis.[2][4] The improved route introduces the diaryl acetylene (B1199291) moiety earlier in the synthesis via a more efficient Sonogashira coupling on an electronically matched methyl 4-bromocinnamate.[2][4] Additionally, a tandem aziridine (B145994) ring-opening/azetidine (B1206935) ring-closure was developed for the efficient construction of the all-cis trisubstituted azetidine scaffold.[2][4] The formation of the eight-membered diazocene ring is achieved through a Staudinger-aza-Wittig reaction sequence.[2][[“]][4][5]

Q4: How is stereocontrol managed in the synthesis of this compound?

The synthesis of this compound, which has five stereogenic centers, employs several strategies to ensure high stereoselectivity. These include a diastereoselective glycine (B1666218) ester Claisen rearrangement, a diastereomeric salt resolution, and a diastereoselective iodo-lactonization to establish three contiguous stereogenic centers with the desired relative and absolute configurations.[2][4]

Troubleshooting Guide

Scaling up chemical syntheses can introduce unforeseen challenges. This guide addresses potential issues that may arise during the scale-up of this compound synthesis.

Problem Potential Cause Suggested Solution
Low Yield in Sonogashira Coupling - Incomplete reaction. - Catalyst deactivation. - Poor quality of reagents.- Monitor the reaction closely by TLC or LC-MS to ensure it goes to completion. - Use fresh, high-quality palladium and copper catalysts. - Ensure the starting materials, particularly the methyl 4-bromocinnamate and the acetylene partner, are pure.
Inconsistent Crystallization - Supersaturation issues. - Presence of impurities that inhibit crystallization. - Inefficient mixing or temperature control in a larger reactor.- Carefully control the cooling rate and consider seeding the solution with a small crystal of the desired product. - Ensure the crude product is sufficiently pure before attempting crystallization. An additional wash or extraction step might be necessary. - Adapt the stirring rate and ensure uniform heating/cooling in the larger vessel to avoid thermal gradients.[6]
Formation of Diastereomeric Impurities - Incomplete diastereoselective reactions. - Epimerization during workup or purification.- Re-optimize the conditions for the diastereoselective steps (e.g., Claisen rearrangement, iodo-lactonization) at the larger scale. - Perform the diastereomeric salt resolution carefully to ensure efficient separation of diastereomers. - Avoid harsh basic or acidic conditions during workup if there are stereocenters prone to epimerization.
Poor Solubility of this compound - this compound has poor solubility at neutral pH.- For the final isolation and for any processes involving the final compound, use appropriate solvent systems. The pKa values are reported to be less than 3, 8.2, and 8.9, which should be considered when choosing pH for aqueous extractions or formulations.[1]

Experimental Protocols

The optimized, crystallization-based synthesis of this compound involves several key stages. Below are the conceptual workflows for these critical transformations.

Workflow for Key Synthetic Stages

G cluster_0 Acyclic Stereocontrol cluster_1 Core Scaffold Assembly cluster_2 Diazocene Ring Formation A Glycine Ester Claisen Rearrangement (Diastereoselective) B Diastereomeric Salt Resolution A->B C Iodo-lactonization (Diastereoselective) B->C D Tandem Aziridine Ring- Opening/Azetidine Ring-Closure C->D E Sonogashira Coupling (Early Stage) D->E F Reductive Amination with D-Ribose Acetonide E->F G Periodate Cleavage F->G H Staudinger-aza-Wittig Reaction G->H I Final Crystallization of this compound H->I

Caption: Key stages in the optimized synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Extend Extend Reaction Time or Increase Temperature Incomplete->Extend Extend->CheckReaction CheckPurity Analyze Purity of Starting Materials Complete->CheckPurity Impure Starting Materials Impure CheckPurity->Impure No Pure Starting Materials Pure CheckPurity->Pure Yes Purify Purify Starting Materials Impure->Purify Purify->Start CheckCatalyst Evaluate Catalyst Activity Pure->CheckCatalyst Inactive Catalyst Inactive CheckCatalyst->Inactive No Active Catalyst Active CheckCatalyst->Active Yes FreshCatalyst Use Fresh Catalyst Inactive->FreshCatalyst FreshCatalyst->Start End Consult Further Active->End

Caption: A logical workflow for troubleshooting low reaction yields.

Quantitative Data Summary

The transition from a chromatography-based synthesis to a crystallization-based one resulted in significant improvements. While detailed batch-to-batch data is proprietary, the published literature highlights the following key metrics.

Parameter Original Synthesis Optimized Crystallization-Based Synthesis
Purification Method Chromatography at every stepCrystallization for multiple intermediates
Number of Chromatographic Purifications 130
Relative Cost HighFivefold reduction
Waste Generation SignificantSubstantially reduced
Throughput LowerEnhanced
Quality Control More complexImproved

This table is a summary based on descriptive data from the cited literature.[1]

References

BRD5018 Technical Support Center: Troubleshooting Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling potential degradation of compounds referred to as BRD5018. It is critical to first identify which specific "this compound" compound you are working with, as this designation has been used for at least two distinct molecules with different properties and applications.

IMPORTANT NOTE: Please verify the chemical structure of your compound. This guide is divided into two sections based on the known compounds designated as this compound:

  • Section 1: Peptide Boronic Acid Derivative (A Proteasome Inhibitor)

  • Section 2: Antimalarial Compound (A Phenylalanyl tRNA Synthetase Inhibitor)

Section 1: this compound - The Peptide Boronic Acid Derivative (Proteasome Inhibitor)

This compound, chemically known as 2-Pyz-(CO)-Phe-Leu-B(OH)₂, is a potent inhibitor of the 20S proteasome.[1][2] Preformulation studies have indicated that it can exhibit erratic stability, with the primary degradation pathway being oxidative.[1][2]

Troubleshooting Guide & FAQs

Question: My results with this compound (peptide boronic acid) are inconsistent. Could degradation be the cause?

Answer: Yes, inconsistent results are a strong indicator of compound degradation. This peptide boronic acid derivative is susceptible to oxidative degradation, which can lead to a loss of potency.[1][2] The boronic acid moiety is cleaved, resulting in an alcohol and subsequent isomerization and hydrolysis products.[1][2]

Question: What are the primary factors that can cause the degradation of this this compound?

Answer: The main degradation pathway is oxidative.[1][2] Key factors include:

  • Presence of Oxidizing Agents: Exposure to hydrogen peroxide or other reactive oxygen species will accelerate degradation.[1][2]

  • pH: Degradation has been observed under both acidic and basic conditions, likely mediated by an initial oxidative step.[1][2]

  • Unexpected Accelerants: Surprisingly, the addition of ascorbate (B8700270) and EDTA has been shown to accelerate rather than inhibit degradation.[1][2]

Question: How can I minimize the degradation of this compound (peptide boronic acid) in my experiments?

Answer: To minimize degradation, consider the following:

  • Solvent Preparation: Use fresh, high-purity solvents. De-gas aqueous buffers to remove dissolved oxygen.

  • Avoid Contaminants: Be mindful of potential sources of metal ions or other contaminants that could catalyze oxidation.

  • pH Control: Maintain a neutral pH where possible, and minimize exposure to strongly acidic or basic conditions.

  • Fresh Solutions: Prepare solutions of the compound immediately before use. Avoid long-term storage of solutions.

  • Storage: Store the solid compound as recommended by the supplier, typically at low temperatures and protected from light and moisture.

Data Presentation: Factors Influencing this compound (Peptide Boronic Acid) Stability
FactorObservationImplication for Experimental Setup
Oxidizing Agents (e.g., H₂O₂) Accelerates cleavage of the boronic acid group.[1][2]Avoid sources of reactive oxygen species.
pH Degradation occurs in both acidic and basic conditions.[1][2]Maintain neutral pH and limit exposure time to non-neutral pH.
Ascorbate and EDTA Unexpectedly accelerate degradation.[1][2]Do not add these as antioxidants or chelators.
Experimental Protocols

Protocol 1: Assessment of this compound (Peptide Boronic Acid) Stability in Aqueous Buffer

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Dilute the this compound stock solution into the aqueous buffer to the final working concentration. Aliquot the solution into several vials.

  • Time Points: Incubate the vials at the desired temperature (e.g., room temperature or 37°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and quench any further reaction by freezing it at -80°C.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining parent compound and detect the formation of degradation products. A C18 column with a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is a common starting point for peptide-like molecules.

  • Data Interpretation: Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

Mandatory Visualization

BRD5018_Degradation_Pathway This compound This compound (2-Pyz-(CO)-Phe-Leu-B(OH)₂) Cleavage Cleavage of Boronic Acid Group This compound->Cleavage Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Acidic/Basic pH) Oxidative_Stress->Cleavage Alcohol_Product Alcohol Product Cleavage->Alcohol_Product Further_Degradation Isomerization & Further Hydrolysis Alcohol_Product->Further_Degradation Degradation_Products Final Degradation Products Further_Degradation->Degradation_Products BRD5018_MoA cluster_parasite Plasmodium falciparum PheRS PfcPheRS (Phenylalanyl tRNA Synthetase) Aminoacylation Aminoacylation PheRS->Aminoacylation tRNA tRNA-Phe tRNA->Aminoacylation Phe Phenylalanine Phe->Aminoacylation Charged_tRNA Phe-tRNA-Phe Aminoacylation->Charged_tRNA Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Parasite_Proteins Parasite Proteins Protein_Synthesis->Parasite_Proteins Parasite_Survival Parasite Survival Parasite_Proteins->Parasite_Survival This compound Antimalarial This compound This compound->PheRS Inhibits

References

how to control for BRD5018 artifacts in assays

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for Controlling Assay Artifacts

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify and control for potential artifacts when using the small molecule inhibitor BRD5018 in various assays. While this compound is a potent tool, it is crucial to ensure that observed effects are specific to its intended target and not a result of experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent or show poor dose-response curves. What could be the cause?

Inconsistent results or irregular dose-response curves can stem from several factors, including compound instability, aggregation at high concentrations, or interference with the assay detection system. It is recommended to first assess the solubility and stability of this compound in your specific assay buffer. Additionally, performing control experiments to rule out non-specific inhibition is crucial.

Q2: How can I be sure that the observed phenotype in my cell-based assay is due to on-target inhibition by this compound and not just cytotoxicity?

It is essential to differentiate between a specific biological effect and general cellular toxicity. This can be achieved by performing a cytotoxicity assay in parallel with your primary functional assay. The effective concentration of this compound in your functional assay should be significantly lower than the concentration at which it induces cytotoxicity.

Q3: I am observing inhibition in my biochemical assay, but this is not translating to the expected phenotype in my cell-based assays. What could explain this discrepancy?

Several factors can contribute to a lack of correlation between biochemical and cell-based assay results. These include poor cell permeability of this compound, rapid metabolism of the compound by the cells, or the presence of efflux pumps that actively remove the compound from the cytoplasm. It is also possible that the target is not essential in the cellular context, or that redundant pathways compensate for its inhibition.

Q4: Could this compound be interfering with my assay's detection method (e.g., fluorescence, luminescence)? How can I test for this?

Yes, small molecules can sometimes interfere with assay detection systems. To test for this, you should run a control experiment with the assay components and your detection reagents in the absence of the biological target. If this compound affects the signal in this cell-free or enzyme-free system, it indicates direct interference with the detection method.

Experimental Protocols for Artifact Control

To ensure the reliability of your results with this compound, a series of control experiments are recommended.

Protocol 1: Cytotoxicity Assessment using an MTT Assay

This protocol outlines a method to determine the concentration at which this compound exhibits cytotoxic effects.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the CC50 (concentration that causes 50% cytotoxicity).

Protocol 2: Assessing Off-Target Effects with a Kinase Panel Screen

To investigate the selectivity of this compound, a broad kinase panel screen is a valuable tool.

  • Compound Submission: Provide a sample of this compound at a specified concentration to a commercial vendor that offers kinase profiling services.

  • Screening: The vendor will screen this compound against a panel of purified kinases (e.g., 100-400 kinases) at a fixed ATP concentration.

  • Data Analysis: The vendor will provide data on the percentage of inhibition for each kinase at the tested concentration.

  • Interpretation: Analyze the data to identify any kinases that are significantly inhibited by this compound besides the intended target. Significant off-target inhibition may require further investigation or the use of a more selective compound.

Quantitative Data Summary

The following tables provide examples of data that could be generated from the control experiments described above.

Table 1: Cytotoxicity Profile of this compound in Various Cell Lines

Cell LineAssay Duration (hours)CC50 (µM)
HEK29348> 50
HeLa4835.2
A5494842.8

This table summarizes the cytotoxic concentration of this compound in different cell lines after 48 hours of treatment.

Table 2: Selectivity Profile of this compound against a Panel of Related Kinases

Kinase TargetIC50 (nM)
Primary Target Kinase 15
Off-Target Kinase A850
Off-Target Kinase B> 10,000
Off-Target Kinase C1,200

This table shows the half-maximal inhibitory concentration (IC50) of this compound against its primary target and several potential off-targets, demonstrating its selectivity.

Visual Guides

The following diagrams illustrate key workflows and concepts for controlling for this compound artifacts.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Artifact Investigation cluster_2 Phase 3: Data Interpretation start Start with Primary Assay (Biochemical or Cell-Based) dose_response Generate Dose-Response Curve for this compound start->dose_response cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity interference Check for Assay Interference (Target-Negative Control) dose_response->interference off_target Evaluate Off-Target Effects (e.g., Kinase Panel) dose_response->off_target analysis Analyze Control Data in Conjunction with Primary Data cytotoxicity->analysis interference->analysis off_target->analysis conclusion Draw Conclusion on On-Target Efficacy analysis->conclusion

Caption: Experimental workflow for identifying and mitigating artifacts of this compound.

G start Unexpected Assay Result with this compound q1 Is the dose-response curve sigmoidal and reproducible? start->q1 a1_yes Proceed to validate on-target effect q1->a1_yes Yes a1_no Check for compound aggregation or solubility issues q1->a1_no No q2 Is the effective concentration significantly lower than the cytotoxic concentration? a1_yes->q2 a2_yes Phenotype is likely not due to general toxicity q2->a2_yes Yes a2_no Observed effect may be a result of cytotoxicity q2->a2_no No q3 Does this compound interfere with the assay signal in a target-free control? a2_yes->q3 a3_yes Artifactual inhibition is likely; consider alternative assay format q3->a3_yes Yes a3_no Inhibition is likely due to interaction with a biological component q3->a3_no No

Caption: Troubleshooting decision tree for unexpected results with this compound.

G cluster_intended On-Target Effects cluster_artifact Potential Artifacts This compound This compound target Intended Biological Target This compound->target off_target Off-Target Proteins This compound->off_target aggregation Compound Aggregation This compound->aggregation assay_interference Assay Detection Components (e.g., Luciferase, Fluorophore) This compound->assay_interference cytotoxicity General Cytotoxicity This compound->cytotoxicity phenotype Desired Biological Phenotype target->phenotype Specific Inhibition unwanted_phenotype Undesired or Misleading Experimental Readout off_target->unwanted_phenotype aggregation->unwanted_phenotype assay_interference->unwanted_phenotype cytotoxicity->unwanted_phenotype

Caption: Signaling pathway illustrating on-target vs. artifactual effects of this compound.

Technical Support Center: BRD5018 Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical synthesis of BRD5018. The information is designed to address specific issues that may be encountered during the synthesis, with a focus on improving reaction yields.

Overall Synthesis Workflow

The optimized synthesis of this compound is a crystallization-based route that avoids chromatographic purification. Key transformations include a diastereoselective glycine (B1666218) ester Claisen rearrangement, a Sonogashira coupling, a diastereoselective iodo-lactonization, and a Staudinger-aza-Wittig reaction to form the diazocene ring.

BRD5018_Workflow start Starting Materials claisen Diastereoselective Glycine Ester Claisen Rearrangement start->claisen sonogashira Sonogashira Coupling start->sonogashira Diaryl Acetylene (B1199291) Moiety resolution Diastereomeric Salt Resolution claisen->resolution iodolactonization Diastereoselective Iodo-lactonization resolution->iodolactonization azetidine_formation Azetidine Ring Formation iodolactonization->azetidine_formation ring_opening Tandem Aziridine Ring-Opening/ Azetidine Ring-Closure sonogashira->ring_opening azetidine_formation->ring_opening end_game End-Game Maneuvers ring_opening->end_game aza_wittig Staudinger-aza-Wittig Reaction end_game->aza_wittig This compound This compound aza_wittig->this compound

Caption: Optimized synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by key reaction steps. Each step includes common problems, potential causes, and recommended solutions in a question-and-answer format.

Sonogashira Coupling

An early-stage Sonogashira coupling is critical for installing the diaryl acetylene moiety and avoids a low-yielding, late-stage coupling attempted in the first-generation synthesis.

Q1: My Sonogashira coupling reaction has a low yield or is not proceeding to completion. What are the likely causes?

A1: Low yields in Sonogashira couplings are often due to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions. Key factors to investigate include:

  • Catalyst System: Ensure the palladium catalyst and copper co-catalyst are active. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.

  • Reaction Atmosphere: The reaction is sensitive to oxygen, which can cause unwanted Glaser-type homocoupling of the alkyne. It is crucial to use anhydrous and anaerobic conditions.

  • Reagents and Solvents: Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst.

  • Base: An appropriate amine base, such as triethylamine (B128534) or diisopropylamine, is required and should be dry and used in excess.

ParameterSuboptimal ConditionOptimized ConditionExpected Outcome of Optimization
Atmosphere Presence of OxygenInert atmosphere (Argon or Nitrogen)Reduced Glaser homocoupling, higher yield of desired product.
Solvent Wet or low-purity solventAnhydrous, degassed solventPrevents catalyst deactivation and side reactions.
Catalyst Old or degraded Pd/Cu catalystsFresh, high-quality catalystsImproved reaction rate and yield.
Aryl Halide Aryl Bromide (less reactive)Aryl Iodide (more reactive)Faster reaction, potentially at lower temperatures.

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Caption: Troubleshooting logic for Sonogashira coupling.

Diastereoselective Glycine Ester Claisen Rearrangement

This rearrangement is a key step for establishing three contiguous stereogenic centers on an acyclic template.

Q2: The diastereoselectivity of my Claisen rearrangement is poor. How can I improve it?

A2: The diastereoselectivity of the Ireland-Claisen rearrangement is highly dependent on the geometry of the enolate intermediate, which is influenced by the base and solvent system.

  • Solvent: The choice of solvent can significantly impact yield and diastereoselectivity. Toluene (B28343) is often a good choice for improving yield, while THF can maximize diastereoselectivity. A mixture of the two may provide a good balance.

  • Base: Strong, non-nucleophilic bases are required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective.

  • Temperature: The reaction is typically run at low temperatures to control selectivity and then warmed to proceed.

ParameterCondition 1Condition 2Outcome
Solvent THFTolueneHigher diastereoselectivity in THF, higher yield in Toluene.
Base LDALiHMDSLiHMDS can lead to higher yields.
Temperature Room Temperature-78 °C to Room TempLower initial temperature can improve selectivity.
Staudinger-aza-Wittig Reaction

This reaction is crucial for the formation of the eight-membered diazocene ring in this compound.

Q3: The intramolecular Staudinger-aza-Wittig cyclization is not working or gives a low yield. What should I check?

A3: This tandem reaction involves the formation of an iminophosphorane from an azide (B81097) and a phosphine (B1218219), followed by an intramolecular aza-Wittig reaction with a carbonyl group.

  • Phosphine Reagent: The reactivity can be influenced by the choice of phosphine. Tributylphosphine (TBP) often reacts more rapidly than triphenylphosphine (B44618) (TPP).

  • Steric Hindrance: Ensure that the reacting centers (azide and carbonyl group) can come into proximity for the intramolecular reaction to occur.

  • Reaction Conditions: The reaction is typically run under anhydrous conditions to prevent hydrolysis of the iminophosphorane intermediate.

ParameterSuboptimal ConditionOptimized ConditionExpected Outcome of Optimization
Phosphine Triphenylphosphine (TPP)Tributylphosphine (TBP)Faster reaction rate.
Solvent Protic or wet solventAnhydrous, aprotic solvent (e.g., Toluene)Prevents hydrolysis of intermediate, higher yield.
Temperature Too lowReflux in TolueneProvides energy for cyclization.

Experimental Protocols

Protocol 1: Sonogashira Coupling of Methyl 4-bromocinnamate

This protocol describes the early-stage installation of the diaryl acetylene moiety.

  • Preparation: To a degassed solution of methyl 4-bromocinnamate (1.0 eq) and the terminal alkyne (1.1 eq) in an anhydrous solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the copper co-catalyst (e.g., CuI, 0.1 eq).

  • Reaction: Add a suitable base (e.g., triethylamine, 3.0 eq) to the mixture under an inert atmosphere (Argon).

  • Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by crystallization to yield the desired diaryl acetylene.

Protocol 2: Intramolecular Staudinger-aza-Wittig Reaction

This protocol is for the formation of the diazocene ring.

  • Preparation: Dissolve the azide-aldehyde precursor (1.0 eq) in anhydrous toluene under an inert atmosphere.

  • Reaction: Add the phosphine reagent (e.g., triphenylphosphine, 1.1 eq) to the solution. Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the cyclic imine product.

  • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting triphenylphosphine oxide byproduct can be removed by crystallization of the desired this compound product.

Technical Support Center: BRD5018 Potency Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the potency of BRD5018 in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel antimalarial agent that functions by inhibiting the cytosolic phenylalanyl-tRNA synthetase (PheRS) of Plasmodium falciparum (PfcPheRS).[1] This enzyme is crucial for protein synthesis in the parasite. By inhibiting PfcPheRS, this compound effectively halts the parasite's ability to synthesize proteins, leading to its death.[1][2] It has demonstrated efficacy against blood, liver, and transmission stages of the malaria parasite.[2]

Q2: I am observing a higher IC50 value for this compound than what is reported in the literature. What are the potential reasons?

A2: Higher than expected IC50 values for this compound can stem from several factors, with the most common being suboptimal compound solubility. This compound has poor aqueous solubility at neutral pH, which can lead to precipitation in assay media and a lower effective concentration.[1] Other potential causes include degradation of the compound, inaccuracies in concentration determination, or variations in assay protocol and cell line sensitivity.

Q3: How can I improve the solubility of this compound in my assay?

A3: Due to its hydrophobic nature, careful preparation of this compound solutions is critical. Here are some strategies to enhance its solubility:

  • Use of Organic Solvents: Prepare a high-concentration stock solution (e.g., 10-30 mM) in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: Perform serial dilutions from the high-concentration stock into the final assay buffer. This gradual reduction in solvent concentration helps to keep the compound in solution.

  • Control Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. It is essential to determine the tolerance of your specific cell line to the solvent.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can improve solubility. However, ensure the final pH is compatible with your experimental system.

  • Use of Solubilizing Agents: In some cases, surfactants like Tween 80 or Poloxamers can be used to form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability and potency of this compound, it is recommended to store it as a lyophilized powder at -20°C or -80°C. Stock solutions in an organic solvent like DMSO should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro assays with this compound and provides step-by-step solutions.

Issue 1: Low or No Potency Observed
Possible Cause Troubleshooting Step
Poor Solubility/Precipitation 1. Visually inspect the assay plate wells for any signs of compound precipitation. 2. Prepare a fresh stock solution of this compound in 100% DMSO and ensure complete dissolution. 3. Optimize the dilution protocol by performing serial dilutions and ensuring rapid mixing when adding the compound to the aqueous assay medium. 4. Reduce the final assay concentration of this compound to below its solubility limit in the assay buffer.
Compound Degradation 1. Use a fresh aliquot of this compound for your experiment. 2. Verify the storage conditions of your compound stock. 3. If possible, check the purity of your compound using analytical methods like HPLC.
Assay Protocol Variability 1. Ensure that all assay reagents are within their expiration dates and properly prepared. 2. Calibrate all pipettes to ensure accurate liquid handling. 3. Include appropriate positive and negative controls in your experiment to validate the assay performance.
Cell Health and Density 1. Monitor the health and morphology of your cells. 2. Ensure that the cell density is optimal and consistent across all wells.
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Inconsistent Compound Distribution 1. Ensure thorough mixing of the assay plate after adding the compound. 2. Check for and eliminate any bubbles in the wells.
Edge Effects 1. To minimize evaporation, do not use the outer wells of the assay plate for experimental samples. Instead, fill them with sterile buffer or media. 2. Ensure proper sealing of the assay plate during incubation.
Inaccurate Pipetting 1. Use calibrated pipettes and proper pipetting techniques. 2. For small volumes, use low-retention pipette tips.

Data Presentation

Consistent and clear data presentation is crucial for comparing results. Below is a template for summarizing the potency of this compound and control compounds in a P. falciparum growth inhibition assay.

CompoundStrainIC50 (nM) [95% CI]Hill SlopeMax Inhibition (%)
This compound 3D7[Insert your value][Insert your value][Insert your value]
This compound Dd2[Insert your value][Insert your value][Insert your value]
Chloroquine3D715.2 [12.1 - 19.0]1.1100
ChloroquineDd2150.5 [130.2 - 173.8]1.3100
Artemisinin3D75.8 [4.5 - 7.4]1.2100
ArtemisininDd26.2 [5.1 - 7.5]1.4100

Note: The IC50 values for Chloroquine and Artemisinin are representative and may vary between laboratories.

Experimental Protocols

Protocol 1: P. falciparum Growth Inhibition Assay using SYBR Green I

This protocol is adapted from standard SYBR Green I-based fluorescence assays for measuring antimalarial drug susceptibility.[2][3]

Materials:

  • P. falciparum culture (synchronized at the ring stage)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 0.2% sodium bicarbonate)

  • Human erythrocytes

  • 96-well black, clear-bottom microplates

  • This compound and control compounds

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

Procedure:

  • Prepare a 2x concentrated serial dilution of this compound and control compounds in complete culture medium in a separate 96-well plate.

  • In a 96-well black, clear-bottom plate, add 50 µL of complete culture medium to all wells.

  • Transfer 50 µL of the 2x compound dilutions to the corresponding wells of the assay plate.

  • Prepare a parasite suspension of synchronized ring-stage P. falciparum at 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Add 100 µL of the parasite suspension to each well of the assay plate.

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, carefully remove 100 µL of the supernatant from each well.

  • Add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic model.

Protocol 2: Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay

This is a biochemical assay to directly measure the inhibition of PfcPheRS enzymatic activity.

Materials:

  • Recombinant PfcPheRS enzyme

  • [¹⁴C]-labeled Phenylalanine

  • tRNA specific for Phenylalanine (tRNAPhe)

  • Assay buffer (e.g., 180 mM HEPES pH 7.6, 20 mM MgOAc, 10 mM glutathione, 7.5 mM ATP)

  • This compound and control compounds

  • GF/C filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • In a 96-well plate, set up the reaction mixture containing assay buffer, [¹⁴C]-Phe, and tRNAPhe.

  • Add the diluted compounds to the respective wells.

  • Initiate the reaction by adding the PfcPheRS enzyme to each well.

  • Incubate the reaction mixture at room temperature for 20 minutes.

  • Stop the reaction and precipitate the [¹⁴C]Phe-tRNA by adding ethanol.

  • Incubate at 4°C for 30 minutes to allow for complete precipitation.

  • Transfer the reaction mixture to a GF/C filter plate and wash to remove unincorporated [¹⁴C]-Phe.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Visualizations

BRD5018_Mechanism_of_Action cluster_Parasite P. falciparum Cytosol Phe Phenylalanine PfcPheRS PfcPheRS Phe->PfcPheRS tRNA_Phe tRNA(Phe) tRNA_Phe->PfcPheRS Phe_tRNA_Phe Phe-tRNA(Phe) PfcPheRS->Phe_tRNA_Phe Aminoacylation Ribosome Ribosome Phe_tRNA_Phe->Ribosome Protein Protein Synthesis Ribosome->Protein Parasite_Death Parasite Death Protein->Parasite_Death Blocked This compound This compound This compound->PfcPheRS Inhibition

Caption: Mechanism of action of this compound in P. falciparum.

IC50_Determination_Workflow start Start prep_compound Prepare 2x serial dilutions of this compound start->prep_compound prep_parasites Prepare parasite suspension (0.5% parasitemia, 2% hematocrit) start->prep_parasites plate_setup Add compound and parasites to 96-well plate prep_compound->plate_setup prep_parasites->plate_setup incubation Incubate for 72 hours at 37°C plate_setup->incubation lysis Add SYBR Green I Lysis Buffer incubation->lysis read_plate Read fluorescence (Ex: 485nm, Em: 530nm) lysis->read_plate analysis Analyze data and calculate IC50 read_plate->analysis end End analysis->end

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Low_Potency start Low this compound Potency Observed check_precipitation Visually inspect for precipitation start->check_precipitation precipitation_yes Precipitation observed check_precipitation->precipitation_yes Yes precipitation_no No precipitation check_precipitation->precipitation_no No optimize_solubility Optimize solubility: - Prepare fresh stock in 100% DMSO - Use serial dilution - Ensure rapid mixing precipitation_yes->optimize_solubility check_compound Check compound integrity precipitation_no->check_compound end Re-run experiment optimize_solubility->end compound_ok Compound is stable check_compound->compound_ok Stable compound_bad Compound may be degraded check_compound->compound_bad Degraded check_assay Review assay protocol and controls compound_ok->check_assay use_fresh_aliquot Use fresh aliquot of this compound compound_bad->use_fresh_aliquot use_fresh_aliquot->end assay_ok Assay performs as expected check_assay->assay_ok OK assay_bad Issue with assay components or execution check_assay->assay_bad Issue assay_ok->end troubleshoot_assay Troubleshoot assay: - Check reagents - Calibrate pipettes - Verify controls assay_bad->troubleshoot_assay troubleshoot_assay->end

Caption: Troubleshooting workflow for low potency of this compound.

References

Validation & Comparative

Validating the Target Engagement of BRD5018 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy and selectivity.[1]

This guide provides a comparative overview of methodologies to validate the cellular target engagement of BRD5018, an antimalarial candidate that inhibits the Plasmodium falciparum phenylalanyl tRNA synthetase (PfPheRS), an enzyme essential for parasite protein synthesis.[2] We will explore key techniques, present their typical quantitative outputs in comparative tables, and provide detailed experimental protocols. The performance of this compound will be compared with a known antimalarial with a different mechanism of action, Chloroquine, and a hypothetical competitor compound targeting the same enzyme, "Competitor X".

Comparison of Target Engagement Validation Methods

Choosing the right target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes and compares prominent methods applicable to validating this compound's engagement with PfPheRS.

FeatureCellular Thermal Shift Assay (CETSA)Mass Spectrometry (MS)-Based ProteomicsBioluminescence Resonance Energy Transfer (BRET)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[3]Identifies and quantifies proteins that are stabilized or destabilized upon ligand binding on a proteome-wide scale.[4]Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when in close proximity.[1]
This compound Application Measures the increased thermal stability of PfPheRS in P. falciparum-infected red blood cells upon this compound treatment.Provides direct evidence of this compound binding to PfPheRS and assesses selectivity by profiling thermal stability changes across the entire parasite proteome.Requires engineering of PfPheRS with a luciferase tag and use of a fluorescently labeled this compound analog or a competitive tracer.
Advantages Label-free, applicable to intact cells and tissues, reflects physiological conditions.[5]Unbiased, proteome-wide selectivity profiling, can identify off-targets.[4]High sensitivity, suitable for kinetic studies and high-throughput screening.[5]
Limitations Not all proteins exhibit a clear melting curve, lower throughput.Requires sophisticated instrumentation and data analysis, may not detect transient interactions.Requires genetic modification of the target protein and a suitable fluorescent ligand, which can alter the natural interaction.
Typical Output Isothermal dose-response (ITDR) curves to determine EC50 of target engagement.Volcano plots showing significantly stabilized/destabilized proteins, thermal stability curves for specific proteins.BRET ratio changes upon compound addition, allowing for determination of binding affinity (Kd) or IC50.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the workflows for key target engagement validation experiments.

Mechanism of Action of this compound cluster_parasite Plasmodium falciparum This compound This compound PfPheRS Phenylalanyl tRNA Synthetase (PfPheRS) This compound->PfPheRS Inhibition Phe_tRNA Phenylalanyl-tRNA PfPheRS->Phe_tRNA Catalyzes Protein_Synthesis Protein Synthesis Phe_tRNA->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death

Caption: Mechanism of action of this compound in Plasmodium falciparum.

CETSA Experimental Workflow Cell_Culture 1. Cell Culture (P. falciparum-infected RBCs) Compound_Treatment 2. Compound Treatment (this compound, Chloroquine, Vehicle) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate soluble/aggregated proteins) Cell_Lysis->Centrifugation Protein_Quantification 6. Protein Quantification (e.g., Western Blot for PfPheRS) Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Melting curves, ITDR curves) Protein_Quantification->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

MS-Based Proteomics Workflow Cell_Culture 1. Cell Culture & Treatment Heat_Challenge 2. Heat Challenge Cell_Culture->Heat_Challenge Lysis_Digestion 3. Lysis & Protein Digestion Heat_Challenge->Lysis_Digestion TMT_Labeling 4. Tandem Mass Tag (TMT) Labeling Lysis_Digestion->TMT_Labeling LC_MS 5. LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis 6. Data Analysis & Protein ID/Quant LC_MS->Data_Analysis Target_Deconvolution 7. Target Deconvolution Data_Analysis->Target_Deconvolution

References

BRD5018 vs. Chloroquine: A Comparative Analysis of Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of the novel antimalarial candidate BRD5018 and the established drug chloroquine (B1663885). The analysis focuses on their distinct mechanisms of action, in vitro efficacy against Plasmodium falciparum, and the experimental protocols used to determine their activity. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound as a potential next-generation antimalarial therapeutic.

Introduction and Overview

Malaria remains a significant global health challenge, exacerbated by the emergence and spread of drug-resistant parasites. Chloroquine, a cornerstone of antimalarial therapy for decades, has seen its efficacy diminished due to widespread resistance. This has spurred the development of new therapeutic agents with novel mechanisms of action. This compound, a bicyclic azetidine, represents a promising new class of antimalarials that targets a different biochemical pathway in the parasite compared to chloroquine.

Mechanism of Action

The fundamental difference between this compound and chloroquine lies in their molecular targets within the Plasmodium parasite. This divergence in mechanism is a key factor in this compound's potential to overcome existing chloroquine resistance.

This compound: This compound acts as a potent inhibitor of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS). This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid phenylalanine to its corresponding transfer RNA (tRNA). By inhibiting PfcPheRS, this compound effectively halts protein production, leading to parasite death.[1] Structural and biochemical studies have shown that bicyclic azetidines like this compound are competitive inhibitors with respect to L-phenylalanine.[2]

Chloroquine: Chloroquine's mechanism of action is centered on the parasite's food vacuole. The parasite digests hemoglobin from the host's red blood cells, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to interfere with this detoxification process by capping the growing hemozoin crystal, leading to a buildup of toxic heme and subsequent parasite death. Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which reduces drug accumulation in the food vacuole.

Signaling Pathway Diagrams

BRD5018_Mechanism This compound Mechanism of Action This compound This compound PfcPheRS P. falciparum phenylalanyl- tRNA synthetase (PfcPheRS) This compound->PfcPheRS Inhibits Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Blocks Aminoacylation Aminoacylation PfcPheRS->Aminoacylation Catalyzes Phenylalanine Phenylalanine Phenylalanine->Aminoacylation tRNA_Phe tRNA(Phe) tRNA_Phe->Aminoacylation Aminoacylation->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Chloroquine_Mechanism Chloroquine Mechanism of Action cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Heme_Buildup Toxic Heme Buildup Heme->Heme_Buildup Chloroquine Chloroquine (CQ) Chloroquine->Hemozoin Inhibits Polymerization Chloroquine->Heme_Buildup Parasite_Death Parasite Death Heme_Buildup->Parasite_Death SYBR_Green_Workflow SYBR Green I Assay Workflow start Start culture Culture P. falciparum in 96-well plate start->culture add_drug Add serial dilutions of test compound culture->add_drug incubate Incubate for 72h add_drug->incubate add_lysis Add Lysis Buffer with SYBR Green I incubate->add_lysis read_fluorescence Read fluorescence add_lysis->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze end End analyze->end

References

A Comparative Guide to BRD5018 and Artemisinin Combination Therapy for Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the global effort to combat malaria, the development of novel therapeutics with unique mechanisms of action is paramount to overcoming the growing challenge of drug resistance. This guide provides a detailed comparison of a promising preclinical candidate, BRD5018, and the current first-line treatment, artemisinin (B1665778) combination therapy (ACT). This objective analysis is based on available preclinical and clinical data to inform researchers and drug development professionals.

Executive Summary

This compound represents a new class of antimalarials, the bicyclic azetidines, that target the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (cFRA), an essential enzyme for parasite protein synthesis. This novel mechanism of action confers activity against all life cycle stages of the parasite, including blood, liver, and transmission stages, and holds the potential for a single-dose cure. Artemisinin combination therapies, the current standard of care, employ a dual-action mechanism. The artemisinin component rapidly reduces the parasite burden, while a longer-acting partner drug eliminates the remaining parasites. While highly effective, the emergence of artemisinin resistance necessitates the development of new therapeutic strategies.

This guide presents a side-by-side comparison of their mechanisms of action, preclinical efficacy, and the experimental protocols used to generate this data.

Data Presentation

Table 1: In Vitro Efficacy against Plasmodium falciparum
Compound/TherapyTargetP. falciparum StrainIC50 (nM)Citation(s)
BRD-related Compound Phenylalanyl-tRNA synthetaseNF54~3.9[1]
Artemisinin Multiple proposed targetsNF5426.6[2]
Artesunate Multiple proposed targetsNF542.7[1][3]
Artemether Multiple proposed targetsNF541-15[4]
Dihydroartemisinin Multiple proposed targetsNF541-15[4]

Note: The IC50 value for the BRD-related compound is for a potent 2-hydroxyphenyl benzamide (B126) scaffold compound, as specific data for this compound was not publicly available. This value is presented as a representative figure for this class of compounds.

Table 2: In Vivo Efficacy in Mouse Models of Malaria
Compound/TherapyMouse ModelPlasmodium SpeciesDosing RegimenEfficacyCitation(s)
This compound Not SpecifiedPlasmodium speciesSingle dosePotential for single-dose cure[5]
Artesunate Humanized NOD-scid IL2RγnullP. falciparumNot SpecifiedED90 = 12.9 ± 1.0 mg/kg[6]
Artemisinin BALB/cP. berghei16-30 mg/kg~50% reduction in oocyst development[7]
Artesunate BALB/cP. berghei14-28 mg/kg~50% reduction in oocyst development[7]

Mechanism of Action

This compound: Inhibition of Protein Synthesis

This compound and its class of bicyclic azetidines act by inhibiting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (cFRA).[5] This enzyme is crucial for the "charging" of transfer RNA (tRNA) with the amino acid phenylalanine, a fundamental step in protein synthesis. By blocking cFRA, this compound effectively halts the production of essential proteins, leading to parasite death.[8][9] Structural studies of a related compound, BRD1389, have shown that it binds to the active site of cFRA, occupying the L-phenylalanine binding site and extending into an auxiliary pocket.[5][10] This novel mechanism is distinct from all currently used antimalarials and is a key advantage in overcoming existing drug resistance.

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BRD5018_Mechanism cluster_inhibition Inhibition Pathway cluster_parasite_process Normal Parasite Process This compound This compound cFRA P. falciparum cytosolic phenylalanyl-tRNA synthetase (cFRA) This compound->cFRA Inhibits Aminoacylation Aminoacylation (tRNA charging) cFRA->Aminoacylation Catalyzes tRNA_Phe tRNA(Phe) tRNA_Phe->Aminoacylation Phenylalanine Phenylalanine Phenylalanine->Aminoacylation Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death

Mechanism of Action of this compound.
Artemisinin Combination Therapy (ACT): A Two-pronged Attack

The efficacy of ACT relies on the synergistic action of two components. The artemisinin derivative (e.g., artesunate, artemether) has a short half-life but acts rapidly to clear the bulk of the parasites from the bloodstream.[11] The mechanism of artemisinin is complex and not fully elucidated but is thought to involve the iron-mediated cleavage of its endoperoxide bridge within the parasite's food vacuole.[12][13] This process generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and other macromolecules, leading to rapid parasite killing.[11] The longer-acting partner drug (e.g., lumefantrine, amodiaquine) has a slower clearance rate and eliminates the residual parasites, preventing recrudescence and reducing the likelihood of resistance development.[11]

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ACT_Mechanism Artemisinin Artemisinin Derivative Activation Activation Artemisinin->Activation Partner_Drug Partner Drug (Long half-life) Residual_Parasites Residual Parasites Partner_Drug->Residual_Parasites Targets Heme_Iron Heme Iron (from hemoglobin digestion) Heme_Iron->Activation Catalyzes ROS Reactive Oxygen Species (ROS) & Carbon-centered radicals Activation->ROS Parasite_Biomass High Parasite Biomass ROS->Parasite_Biomass Damages & Kills Rapid_Clearance Rapid Parasite Clearance Parasite_Biomass->Rapid_Clearance Slow_Clearance Slow Elimination of Residual Parasites Residual_Parasites->Slow_Clearance Rapid_Clearance->Residual_Parasites Cure Cure Slow_Clearance->Cure

Mechanism of Action of Artemisinin Combination Therapy.

Experimental Protocols

In Vitro Susceptibility Testing
  • Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Method: The [3H]-hypoxanthine incorporation assay is a commonly used method.[4]

    • P. falciparum cultures (e.g., NF54 strain) are maintained in human red blood cells at a specified hematocrit and parasitemia.

    • The parasite cultures are exposed to a serial dilution of the test compound for 72 hours.

    • [3H]-hypoxanthine, a nucleic acid precursor, is added to the cultures for the final 24-48 hours of incubation.

    • The amount of incorporated radioactivity, which is proportional to parasite growth, is measured using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Testing: Peter's 4-Day Suppressive Test
  • Objective: To evaluate the in vivo antimalarial activity of a compound in a mouse model.[10][12][13]

  • Method:

    • Infection: Mice (e.g., Swiss albino or BALB/c) are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

    • Treatment: Treatment with the test compound or vehicle control is initiated 2-4 hours post-infection and continues once daily for four consecutive days (Days 0-3). A standard antimalarial drug like chloroquine (B1663885) is used as a positive control.

    • Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.

    • Endpoint: The percentage of parasitemia suppression is calculated by comparing the average parasitemia in the treated groups to the vehicle control group. The dose that suppresses parasitemia by 50% (ED50) or 90% (ED90) can then be determined.

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Experimental_Workflow cluster_invitro In Vitro Susceptibility cluster_invivo In Vivo Efficacy (Peter's 4-Day Suppressive Test) start_invitro Start: P. falciparum culture add_drug Add serial dilutions of test compound start_invitro->add_drug incubate_48h Incubate for 48h add_drug->incubate_48h add_hypoxanthine Add [3H]-hypoxanthine incubate_48h->add_hypoxanthine incubate_24h Incubate for 24h add_hypoxanthine->incubate_24h measure_radioactivity Measure incorporated radioactivity incubate_24h->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50 start_invivo Start: Inoculate mice with P. berghei treat_mice Treat mice daily for 4 days (Test compound, Vehicle, Positive Control) start_invivo->treat_mice day4 Day 4: Collect tail blood treat_mice->day4 blood_smear Prepare and stain blood smears day4->blood_smear determine_parasitemia Determine % parasitemia blood_smear->determine_parasitemia calculate_suppression Calculate % parasitemia suppression determine_parasitemia->calculate_suppression

General Experimental Workflow.

Conclusion

This compound and its class of bicyclic azetidines represent a significant advancement in the pursuit of novel antimalarials. Its unique mechanism of action, targeting a previously unexploited parasite enzyme, offers a promising strategy to circumvent current resistance patterns. The preclinical data, suggesting multi-stage activity and the potential for a single-dose cure, highlight its potential to simplify treatment regimens and improve patient compliance.

Artemisinin combination therapy remains a cornerstone of malaria control, demonstrating high efficacy and a well-established safety profile. However, the continued emergence and spread of artemisinin resistance underscore the urgent need for new therapeutic agents.

Further preclinical and clinical development of this compound is warranted to fully assess its potential as a next-generation antimalarial. Direct comparative studies with current ACTs will be crucial in defining its future role in the global fight against malaria. Researchers and drug developers should consider the distinct advantages of this compound's novel mechanism of action in the design of future antimalarial strategies.

References

A Comparative Analysis of BRD5018 and Atovaquone for the Treatment of Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of novel therapeutics. This guide provides a detailed comparison of BRD5018, a promising preclinical candidate with a novel mechanism of action, and atovaquone (B601224), an established antimalarial agent. This analysis is based on publicly available preclinical and clinical data to inform researchers and drug development professionals.

Executive Summary

This compound and atovaquone represent two distinct strategies in antimalarial drug development. Atovaquone, a component of the widely used combination therapy Malarone, targets the parasite's mitochondrial electron transport chain. In contrast, this compound employs a novel mechanism by inhibiting the parasite's cytosolic phenylalanyl-tRNA synthetase (cPheRS), an enzyme essential for protein synthesis. While atovaquone has a proven clinical track record, the threat of resistance underscores the need for new drugs like this compound. Preclinical data for this compound demonstrates potent activity against multiple life stages of the malaria parasite, suggesting its potential as a single-dose cure.

Mechanism of Action

The fundamental difference between this compound and atovaquone lies in their molecular targets within the Plasmodium falciparum parasite.

This compound: This bicyclic azetidine (B1206935) compound selectively inhibits the parasite's cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1] This enzyme is crucial for attaching the amino acid phenylalanine to its corresponding tRNA molecule, a critical step in protein synthesis. By blocking PfcPheRS, this compound effectively halts the production of essential proteins, leading to parasite death.[1] Importantly, this compound shows high selectivity for the parasite enzyme over the human ortholog, suggesting a favorable safety profile.

Atovaquone: This hydroxynaphthoquinone acts as a selective inhibitor of the parasite's cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain. By binding to the ubiquinone reduction site, atovaquone disrupts mitochondrial function, leading to the collapse of the mitochondrial membrane potential. This, in turn, inhibits the regeneration of ubiquinone, which is essential for the function of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. The inability to synthesize pyrimidines ultimately prevents DNA replication and leads to parasite death.

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cluster_this compound This compound Mechanism of Action cluster_Atovaquone Atovaquone Mechanism of Action This compound This compound PfcPheRS Plasmodium falciparum cytosolic Phenylalanyl-tRNA Synthetase This compound->PfcPheRS Inhibits Protein Synthesis Protein Synthesis PfcPheRS->Protein Synthesis Essential for Parasite Death_B Parasite Death Protein Synthesis->Parasite Death_B Inhibition leads to Atovaquone Atovaquone Cyt_bc1 Cytochrome bc1 Complex (Mitochondrial ETC) Atovaquone->Cyt_bc1 Inhibits DHODH Dihydroorotate Dehydrogenase Cyt_bc1->DHODH Required for Pyrimidine_Bio Pyrimidine Biosynthesis DHODH->Pyrimidine_Bio Essential for DNA_Rep DNA Replication Pyrimidine_Bio->DNA_Rep Required for Parasite Death_A Parasite Death DNA_Rep->Parasite Death_A Inhibition leads to

Caption: Comparative signaling pathways of this compound and atovaquone.

Performance Data

Direct comparative clinical data for this compound and atovaquone is not yet available as this compound is in the preclinical stage of development. However, a comparison of their in vitro and in vivo activities against P. falciparum can be made based on existing studies.

In Vitro Activity

The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. Lower IC50 values indicate higher potency.

CompoundP. falciparum Strain(s)IC50 (nM)Reference(s)
This compound Not Publicly AvailableNot Publicly Available-
Atovaquone Chloroquine-sensitive (L-3, L-16)0.680 - 0.978[2]
Multidrug-resistant (FCM 29)1.76[2]
African isolates (Chloroquine-sensitive)0.889 (geometric mean)[2]
African isolates (Chloroquine-resistant)0.906 (geometric mean)[2]
Thai isolates3.4 (mean)[3]
Field isolates (Gabon)3.1 (median)[4]

Note: Specific IC50 values for this compound against various P. falciparum strains are not yet publicly available in the reviewed literature.

In Vivo Efficacy

Preclinical in vivo studies in mouse models provide valuable insights into a drug's efficacy in a biological system.

CompoundAnimal ModelDosingEfficacyReference(s)
This compound SCID mice with human erythrocytesSingle oral dose (30, 60, 120 mg/kg)>99.8% reduction in parasitemia at day 7[5]
ED90 estimated between 3-10 mg/kg (single dose)[5]
Atovaquone Not specified in detail in the provided resultsNot specified in detail in the provided resultsAtovaquone in combination with proguanil (B194036) is highly effective in clinical use.[3]

Resistance Profile

Drug resistance is a major challenge in malaria control. Understanding the mechanisms and likelihood of resistance development is crucial.

This compound: As this compound targets a novel enzyme, PfcPheRS, it is expected to be effective against parasite strains that are resistant to current antimalarials, including atovaquone. The development of resistance to this compound would likely involve mutations in the pfcphers gene.

Atovaquone: Resistance to atovaquone can develop relatively quickly when used as a monotherapy. Resistance is primarily associated with point mutations in the cytochrome b (cytb) gene, particularly at codon 268. The combination of atovaquone with proguanil (in Malarone) helps to delay the emergence of resistance.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this comparison.

In Vitro Susceptibility Testing (SYBR Green I-based Fluorescence Assay)

This assay is a common method for determining the IC50 of antimalarial compounds.

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start Start prep_parasites Prepare synchronized P. falciparum culture (ring stage) start->prep_parasites end End add_parasites Add parasite culture to plates prep_parasites->add_parasites prep_plates Prepare 96-well plates with serial dilutions of test compound prep_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse_stain Add lysis buffer containing SYBR Green I dye incubate->lyse_stain read_fluorescence Read fluorescence on a plate reader lyse_stain->read_fluorescence analyze Calculate IC50 values read_fluorescence->analyze analyze->end

Caption: Workflow for in vitro antimalarial susceptibility testing.

Methodology:

  • Parasite Culture: P. falciparum parasites (e.g., 3D7, Dd2 strains) are cultured in human erythrocytes in RPMI 1640 medium supplemented with serum and maintained in a hypoxic environment (5% CO2, 5% O2, 90% N2) at 37°C. Cultures are synchronized to the ring stage.

  • Drug Dilution: Test compounds (this compound or atovaquone) are serially diluted in culture medium in a 96-well plate.

  • Assay Initiation: Synchronized parasite culture (at a specific parasitemia and hematocrit) is added to each well of the drug-diluted plate. Control wells with no drug are included.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.

  • Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA, and therefore, parasite growth. The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Testing (SCID Mouse Model)

This model is used to assess the efficacy of antimalarial compounds in an animal model that can sustain P. falciparum infection.

Methodology:

  • Animal Model: Severe Combined Immunodeficient (SCID) mice, which lack functional T and B cells, are used. These mice are engrafted with human erythrocytes to allow for the propagation of P. falciparum.

  • Infection: The humanized SCID mice are infected with a specific strain of P. falciparum.

  • Drug Administration: Once a predetermined level of parasitemia is reached, the mice are treated with the test compound (this compound or atovaquone) via a specific route (e.g., oral gavage) and dosing regimen (e.g., single dose or multiple doses over several days). A control group receives the vehicle only.

  • Monitoring: Parasitemia levels in the mice are monitored daily by collecting a small blood sample from the tail and examining Giemsa-stained blood smears under a microscope or by using flow cytometry.

  • Efficacy Determination: The efficacy of the compound is determined by the reduction in parasitemia compared to the control group. The effective dose that reduces parasitemia by 90% (ED90) can be calculated.

Conclusion

This compound represents a significant advancement in the search for new antimalarials due to its novel mechanism of action, which is distinct from all currently approved drugs, including atovaquone. Its potent preclinical activity against all major life stages of the parasite, including its potential for a single-dose cure, makes it a highly promising candidate for further development.

Atovaquone remains a valuable tool in the fight against malaria, particularly as part of the combination therapy Malarone. However, the continuous threat of resistance highlights the importance of developing new drugs with different mechanisms of action.

Further research, including head-to-head preclinical studies and eventual clinical trials for this compound, will be crucial to fully elucidate its therapeutic potential and its place in the future landscape of malaria treatment. The data presented in this guide provides a foundational comparison for researchers and drug developers as they work towards the next generation of antimalarial therapies.

References

Assessing Cross-Resistance Profiles of the Novel Antimalarial Candidate BRD5018

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with mechanisms of action distinct from existing therapies. BRD5018, a novel bicyclic azetidine (B1206935) compound developed by the Broad Institute in collaboration with Eisai Inc., represents a promising new class of antimalarial candidates. This guide provides a comprehensive comparison of this compound's performance against other antimalarials, focusing on the critical aspect of cross-resistance, supported by available experimental data and detailed methodologies.

A Novel Mechanism of Action Suggests a Low Probability of Cross-Resistance

This compound exhibits a novel mechanism of action, targeting and inhibiting the Plasmodium falciparum phenylalanyl-tRNA synthetase (PheRS).[1][2][3][4][5] This enzyme is essential for protein synthesis, and its inhibition leads to parasite death.[1][2][3] Crucially, this target is distinct from the mechanisms of action of all currently approved antimalarial drugs, which include inhibition of heme detoxification (e.g., chloroquine), disruption of folate synthesis (e.g., sulfadoxine-pyrimethamine), and oxidative stress (e.g., artemisinin). The unique mode of action of this compound is a strong indicator that it is unlikely to be affected by the resistance mechanisms that have evolved against other antimalarials.

In Vitro Activity Against Multidrug-Resistant P. falciparum

While a direct comparative table of IC50 values for this compound against a comprehensive panel of drug-resistant P. falciparum strains is not publicly available, studies on closely related bicyclic azetidines demonstrate high potency against multidrug-resistant (MDR) parasite lines. For instance, the bicyclic azetidine BRD3914, an analog of this compound, has shown potent in vitro activity against the chloroquine-resistant and pyrimethamine-resistant Dd2 strain of P. falciparum, with a reported EC50 of 15 nM.

Table 1: Illustrative in vitro Activity of a Bicyclic Azetidine Analog Against a Multidrug-Resistant P. falciparum Strain

CompoundP. falciparum StrainKnown ResistanceEC50 (nM)
BRD3914Dd2Chloroquine, Pyrimethamine15

Note: This table presents data for a closely related analog, BRD3914, to illustrate the potential of this compound class. Specific IC50 data for this compound against a full panel of resistant strains is not available in the reviewed literature.

The potent activity of this class of compounds against MDR strains further supports the hypothesis that their novel mechanism of action circumvents existing resistance pathways.

Experimental Protocols

The assessment of cross-resistance between antimalarial compounds is typically determined through in vitro susceptibility assays. The following is a detailed methodology for a commonly used protocol, the SYBR Green I-based drug sensitivity assay.

In Vitro Drug Susceptibility Testing Using SYBR Green I Assay

This method measures the proliferation of P. falciparum in vitro in the presence of serial dilutions of antimalarial drugs.

Materials:

  • P. falciparum laboratory strains (e.g., chloroquine-sensitive 3D7, chloroquine-resistant Dd2, artemisinin-resistant K13 mutant lines)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX II)

  • Antimalarial compounds (this compound and comparator drugs)

  • 96-well microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Plate Preparation: Antimalarial compounds are serially diluted in complete culture medium and dispensed into 96-well plates.

  • Assay Initiation: Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension and added to the drug-containing plates.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, 200 µL of lysis buffer containing SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: The fluorescence intensity of each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a nonlinear regression model.

Cross-resistance is determined by comparing the IC50 of this compound against drug-sensitive and drug-resistant parasite strains. A lack of significant shift in the IC50 value between these strains indicates no cross-resistance.

Visualizing the Scientific Rationale and Workflow

To further clarify the concepts and procedures discussed, the following diagrams are provided.

Signaling Pathway: this compound Mechanism of Action cluster_parasite Plasmodium falciparum This compound This compound PheRS Phenylalanyl-tRNA Synthetase (PheRS) This compound->PheRS Inhibits tRNA_Phe tRNA-Phe PheRS->tRNA_Phe Charges tRNA with Phenylalanine Protein_Synthesis Protein Synthesis tRNA_Phe->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Inhibition leads to

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental Workflow: In Vitro Cross-Resistance Assay cluster_workflow SYBR Green I Assay Start Start: Parasite Cultures (Sensitive & Resistant Strains) Drug_Plates Prepare Drug Plates (Serial Dilutions of This compound & Comparators) Start->Drug_Plates Incubation Incubate Parasites with Drugs (72h) Drug_Plates->Incubation Lysis_Staining Lyse Cells & Stain with SYBR Green I Incubation->Lysis_Staining Fluorescence Measure Fluorescence Lysis_Staining->Fluorescence Analysis Data Analysis: Calculate IC50 Values Fluorescence->Analysis Conclusion Conclusion: Assess Cross-Resistance Analysis->Conclusion

Caption: Workflow for assessing antimalarial cross-resistance in vitro.

Logical Relationship: Assessing Cross-Resistance cluster_logic Cross-Resistance Determination Novel_MoA This compound has a Novel Mechanism of Action Compare_IC50 Compare IC50 Values Novel_MoA->Compare_IC50 Hypothesis IC50_Sensitive Determine IC50 against Drug-Sensitive Strain IC50_Sensitive->Compare_IC50 IC50_Resistant Determine IC50 against Drug-Resistant Strain IC50_Resistant->Compare_IC50 No_Cross_Resistance No Significant Shift in IC50 => No Cross-Resistance Compare_IC50->No_Cross_Resistance If similar Cross_Resistance Significant Shift in IC50 => Cross-Resistance Compare_IC50->Cross_Resistance If different

Caption: Logical framework for determining cross-resistance.

Conclusion

References

BRD5018: A Comparative Analysis of Resistance Potential in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum is a critical global health challenge, necessitating the development of novel antimalarial agents with new mechanisms of action. BRD5018, a bicyclic azetidine (B1206935) compound, represents a promising new class of antimalarials that inhibits the parasite's cytosolic phenylalanyl-tRNA synthetase (cFRA), a crucial enzyme in protein synthesis. This guide provides a comparative analysis of this compound, focusing on the potential for resistance development relative to existing and other novel antimalarial agents.

Executive Summary

This compound's unique mechanism of action, targeting a key housekeeping enzyme, presents a potentially high barrier to the development of resistance. To date, published literature lacks reports of successful in vitro selection of stable, high-level resistance to this compound in P. falciparum. This contrasts sharply with many current and developmental antimalarials, for which resistance is a known clinical or experimental challenge. This guide will delve into the comparative in vitro efficacy, detail the experimental protocols used to assess resistance, and explore the potential molecular mechanisms of resistance.

Comparative In Vitro Efficacy

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other antimalarials against various strains of P. falciparum. Of note is the lack of data for this compound against resistant strains, as resistance has not been readily selected in vitro.

Table 1: In Vitro Activity of this compound and Standard Antimalarials Against P. falciparum Strains

CompoundMechanism of Action3D7 (Sensitive) IC50 (nM)K1 (CQ-R, PYR-R) IC50 (nM)Dd2 (CQ-R, PYR-R) IC50 (nM)
This compound Phenylalanyl-tRNA synthetase inhibitor~1-5Not ReportedNot Reported
ChloroquineHeme detoxification inhibitor6.5 - 20275 - 361.8>100
ArtemisininActivation by heme, oxidative stress2 - 20.1Not specifiedNot specified
DihydroartemisininActivation by heme, oxidative stress2Not specifiedNot specified
MefloquineUnknown, possibly membrane disruption16.6 - 30Not specifiedNot specified
PiperaquineHeme detoxification inhibitor27 - 32Not specifiedNot specified
LumefantrineHeme detoxification inhibitor50 - 96Not specifiedNot specified

Note: IC50 values are compiled from multiple sources and can vary based on assay conditions. The strains indicated are common reference strains: 3D7 (sensitive to most drugs), K1 and Dd2 (resistant to Chloroquine [CQ] and Pyrimethamine [PYR]).

Table 2: In Vitro Activity of Novel Antimalarial Candidates Against Resistant P. falciparum Strains

CompoundMechanism of ActionResistant Strain(s)IC50 (nM)
This compound Phenylalanyl-tRNA synthetase inhibitor - No data on resistant strains
Cipargamin (KAE609)PfATP4 inhibitorArtemisinin-resistant (K13 mutations)0.5 - 1.4
Ganaplacide (KAF156)ImidazolopiperazineArtemisinin-resistant (K13 mutations)5.6
FerroquineHeme detoxification inhibitorMulti-drug resistant isolates9.3
M5717 (DDD107498)Translation elongation factor 2 (eEF2) inhibitorNot specifiedPotent activity reported

Experimental Protocols

In Vitro Resistance Selection

A critical component of preclinical drug development is the assessment of a compound's propensity to select for resistant parasites. The following is a generalized protocol for in vitro resistance selection in P. falciparum.

  • Parasite Culture: A clonal line of P. falciparum (e.g., 3D7 or Dd2) is cultured in human erythrocytes in complete medium.

  • Drug Pressure Application:

    • Continuous Pressure: Parasite cultures are exposed to a constant concentration of the test compound, typically starting at the IC50 or IC90. The drug concentration is gradually increased as the parasites adapt.

    • Intermittent Pressure: Parasites are exposed to a high concentration of the drug (e.g., 5-10 times the IC50) for a short period (e.g., 24-48 hours), followed by a period of growth in drug-free medium. This cycle is repeated.

  • Monitoring: Parasitemia is monitored regularly by microscopy (Giemsa-stained blood smears) or flow cytometry.

  • Recrudescence and Cloning: Once parasites are able to grow consistently in the presence of a high drug concentration (recrudescence), they are cloned by limiting dilution to obtain a genetically homogenous resistant population.

  • Phenotypic Characterization: The IC50 of the resistant clone is determined and compared to the parental strain to calculate the fold-change in resistance.

  • Genotypic Characterization: Whole-genome sequencing is performed on the resistant and parental clones to identify genetic mutations (e.g., single nucleotide polymorphisms, copy number variations) associated with the resistance phenotype.

In Vitro Susceptibility Testing (IC50 Determination)

The SYBR Green I-based fluorescence assay is a common method for determining the IC50 of antimalarial compounds.

  • Plate Preparation: A 96-well plate is prepared with serial dilutions of the test compounds.

  • Parasite Culture Addition: Synchronized ring-stage P. falciparum cultures are added to the wells.

  • Incubation: The plate is incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Fluorescence Reading: The plate is read using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of parasite DNA, and thus, parasite growth.

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression model.

Visualizations

Signaling Pathways and Experimental Workflows

BRD5018_Mechanism_of_Action cluster_parasite Plasmodium falciparum Cytosol Phenylalanine Phenylalanine PfcFRS Phenylalanyl-tRNA synthetase (PfcFRS) Phenylalanine->PfcFRS ATP ATP ATP->PfcFRS tRNA_Phe tRNA (Phenylalanine) tRNA_Phe->PfcFRS Phe_tRNA_Phe Phenylalanyl-tRNA (Charged) PfcFRS->Phe_tRNA_Phe Aminoacylation Ribosome Ribosome Phe_tRNA_Phe->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth This compound This compound This compound->PfcFRS Inhibition

Caption: Mechanism of action of this compound, inhibiting parasite protein synthesis.

Potential_Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound PfcFRS PfcFRS Target This compound->PfcFRS Binds to Inhibition Inhibition of Protein Synthesis PfcFRS->Inhibition Parasite_Death Parasite Death Inhibition->Parasite_Death Target_Mutation Mutation in PfcFRS gene (Altered drug binding site) Target_Mutation->PfcFRS Alters Target_Overexpression Increased PfcFRS gene copy number (Higher enzyme levels) Target_Overexpression->PfcFRS Increases Reduced_Uptake Decreased drug uptake (Membrane transporter changes) Reduced_Uptake->this compound Reduces intracellular concentration Increased_Efflux Increased drug efflux (Efflux pump activity) Increased_Efflux->this compound Reduces intracellular concentration

Caption: Inferred potential resistance mechanisms to this compound in P. falciparum.

Experimental_Workflow Start Start: P. falciparum Culture Drug_Pressure Apply Drug Pressure (e.g., this compound) Start->Drug_Pressure Monitor Monitor Parasitemia Drug_Pressure->Monitor Recrudescence Recrudescence? Monitor->Recrudescence Recrudescence->Monitor No Cloning Clone Resistant Parasites Recrudescence->Cloning Yes Phenotype Phenotypic Analysis (IC50 Shift) Cloning->Phenotype Genotype Genotypic Analysis (Whole Genome Sequencing) Cloning->Genotype End End: Resistance Profile Phenotype->End Genotype->End

Caption: Workflow for in vitro selection and characterization of drug resistance.

Discussion and Future Outlook

The lack of reported resistance to this compound in vitro is a highly encouraging sign for its development as a next-generation antimalarial. Several factors could contribute to this high barrier to resistance:

  • Essential Target: Phenylalanyl-tRNA synthetase is a vital enzyme for parasite survival. Mutations that confer resistance to this compound may also impair the enzyme's essential function, leading to a significant fitness cost for the parasite.

  • Novel Binding Pocket: this compound and related compounds bind to a site on the parasite enzyme that is distinct from that of the human counterpart, contributing to its selectivity. This specific binding interaction may be difficult for the parasite to alter without compromising enzyme activity.

While these early indications are positive, it is crucial to continue rigorous investigation into the potential for resistance development. Future studies should include:

  • Intensive In Vitro Selection: Employing a variety of selection protocols with different parasite strains and drug concentrations to exhaustively probe for the emergence of resistance.

  • Cross-Resistance Studies: Assessing the activity of this compound against parasite lines that are resistant to other protein synthesis inhibitors.

  • Molecular Modeling: Further elucidating the binding interactions of this compound with PfcFRS to predict mutations that could lead to resistance.

BRD5018: A Potent and Selective Inhibitor of Parasite Phenylalanyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antimalarials with new mechanisms of action to combat rising drug resistance has led to the investigation of essential parasite enzymes as therapeutic targets. One such promising target is the phenylalanyl-tRNA synthetase (PheRS), an enzyme crucial for protein synthesis. BRD5018, a bicyclic azetidine (B1206935) compound, has emerged as a potent inhibitor of Plasmodium PheRS, demonstrating significant promise in preclinical development. This guide provides a comparative analysis of this compound's selectivity for the parasite enzyme over its human counterpart, supported by available experimental data.

High Selectivity: A Key Advantage for Therapeutic Development

A critical attribute for any anti-infective agent is its ability to selectively target the pathogen's machinery without significantly affecting the host's cellular processes. This compound has been shown to possess good selectivity for the parasite PheRS over the human ortholog. While specific quantitative data for this compound's inhibition of human PheRS is not publicly available, reports from its preclinical development confirm "weak inhibition of the enzymatic activity of human cPheRS while potent inhibition of PfcPheRS".

To illustrate the remarkable selectivity achievable with this class of compounds, we can examine the data for a closely related bicyclic azetidine, BRD1389.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (Human/Parasite)
This compound Plasmodium vivax PheRS0.09[1]-
Plasmodium falciparum PheRSSimilar to P. vivax[1]-
Human PheRSWeak inhibitionGood selectivity[1]
BRD1389 Plasmodium falciparum PheRS<0.001>100,000
Human PheRS>100

Table 1: Comparative inhibitory activity of this compound and the related compound BRD1389 against parasite and human phenylalanyl-tRNA synthetase.

The data for BRD1389 showcases the potential for bicyclic azetidines to achieve an exceptionally high therapeutic window, a crucial factor for drug safety and efficacy.

Mechanism of Action: Targeting a Vital Parasite Pathway

This compound and related compounds function by inhibiting the aminoacylation activity of PheRS. This enzyme is responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By blocking this process, these inhibitors effectively halt protein production in the parasite, leading to its death. The selectivity of these compounds arises from structural differences between the parasite and human PheRS enzymes, allowing for targeted inhibition.

Mechanism of this compound Inhibition cluster_parasite Parasite Cell cluster_human Human Cell Parasite_PheRS Parasite PheRS Inhibited_Complex_p Inhibited Parasite PheRS Parasite_PheRS->Inhibited_Complex_p BRD5018_p This compound BRD5018_p->Parasite_PheRS Binds with high affinity Protein_Synthesis_p Protein Synthesis Inhibited_Complex_p->Protein_Synthesis_p Blocks Parasite_Death Parasite Death Protein_Synthesis_p->Parasite_Death Leads to Human_PheRS Human PheRS Protein_Synthesis_h Protein Synthesis Human_PheRS->Protein_Synthesis_h Continues BRD5018_h This compound BRD5018_h->Human_PheRS Binds with low affinity Normal_Function Normal Cell Function Protein_Synthesis_h->Normal_Function Aminoacylation Inhibition Assay Workflow Start Prepare Reaction Mixture (Buffer, ATP, [3H]Phe, tRNA) Incubate Incubate Enzyme with Inhibitor (this compound) Start->Incubate Initiate Initiate Reaction with Reaction Mixture Incubate->Initiate Incubate_Reaction Incubate at 37°C Initiate->Incubate_Reaction Quench Quench Reaction on Filter Paper with TCA Incubate_Reaction->Quench Wash Wash Filters Quench->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 determination) Count->Analyze

References

Validating BRD5018's Mechanism of Action in Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant malarial parasites necessitates the development of novel therapeutics with unique mechanisms of action. BRD5018 is a promising antimalarial candidate that has been shown to act via a novel mechanism: the inhibition of parasite protein synthesis.[1][2] This guide provides a framework for validating the mechanism of action of this compound, particularly in the context of resistant parasite strains, and compares its proposed mechanism to existing antimalarial drugs.

This compound: A Novel Inhibitor of Parasite Protein Synthesis

This compound targets the Plasmodium falciparum cytosolic phenylalanylalanyl-tRNA synthetase (PfcPheRS), an essential enzyme for protein translation.[1][3] By inhibiting PfcPheRS, this compound effectively halts protein synthesis in the parasite, leading to its death.[2] Notably, this compound demonstrates selectivity for the parasite enzyme over its human counterpart, suggesting a favorable safety profile.[2][3] Preclinical studies have shown that this compound is active against the blood, liver, and transmission stages of the malaria parasite, making it a potential multi-stage therapeutic agent.[1]

Visualizing the Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action of this compound in Plasmodium falciparum.

cluster_parasite Plasmodium falciparum Phe Phenylalanine PfcPheRS PfcPheRS Phe->PfcPheRS tRNA_Phe tRNA(Phe) tRNA_Phe->PfcPheRS Phe_tRNA_Phe Phe-tRNA(Phe) PfcPheRS->Phe_tRNA_Phe Aminoacylation Ribosome Ribosome Phe_tRNA_Phe->Ribosome Protein Parasite Protein Ribosome->Protein Translation This compound This compound This compound->PfcPheRS Inhibition

Caption: Proposed mechanism of action of this compound.

Validating the Mechanism of Action in Resistant Strains

The development of resistance is a significant challenge for all antimicrobial agents. Validating that this compound maintains its on-target activity in the face of resistance is crucial. This involves generating resistant parasite lines and characterizing their phenotypic and genotypic changes.

Experimental Workflow for Generating and Characterizing Resistant Strains

The following workflow outlines the key steps in developing and analyzing this compound-resistant P. falciparum strains.

start Start: Wild-type P. falciparum culture drug_pressure Continuous culture with escalating concentrations of this compound start->drug_pressure selection Selection of resistant parasites drug_pressure->selection cloning Clonal isolation of resistant lines selection->cloning phenotypic Phenotypic Characterization (IC50 determination) cloning->phenotypic genotypic Genotypic Characterization (Whole Genome Sequencing) cloning->genotypic target_validation On-Target Validation phenotypic->target_validation genotypic->target_validation end End: Characterized resistant strain target_validation->end

Caption: Workflow for resistance studies.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections provide protocols for key experiments in validating this compound's mechanism of action.

In Vitro Susceptibility Testing

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against sensitive and resistant P. falciparum strains.

Methodology:

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes in complete medium.

  • Drug Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.

  • Assay Plate Preparation: In a 96-well plate, the drug dilutions are added to wells containing parasitized erythrocytes.

  • Incubation: Plates are incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • Growth Inhibition Measurement: Parasite growth can be quantified using various methods, such as:

    • SYBR Green I-based fluorescence assay: SYBR Green I dye binds to parasite DNA, and fluorescence is measured.

    • [3H]-hypoxanthine incorporation assay: Measures the incorporation of radiolabeled hypoxanthine (B114508) into parasite nucleic acids.

    • pLDH assay: Measures the activity of parasite lactate (B86563) dehydrogenase.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Generation of Resistant Parasites

Objective: To select for P. falciparum parasites with reduced susceptibility to this compound.

Methodology:

  • Continuous Drug Pressure: A culture of wild-type P. falciparum is exposed to a sub-lethal concentration of this compound (e.g., IC50).

  • Escalating Concentrations: As the parasites adapt and resume growth, the concentration of this compound is gradually increased.

  • Monitoring: Parasite growth is monitored regularly by microscopy (Giemsa-stained blood smears).

  • Clonal Isolation: Once parasites can grow at a significantly higher concentration of this compound, clonal lines are isolated by limiting dilution.

  • Confirmation of Resistance: The IC50 of the clonal lines is determined to confirm the resistant phenotype.

Whole-Genome Sequencing of Resistant Strains

Objective: To identify genetic mutations associated with this compound resistance.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from both the resistant and the parental (sensitive) parasite lines.

  • Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads from the resistant and sensitive strains are aligned to the P. falciparum reference genome. Single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) are identified.

  • Candidate Gene Identification: Mutations found exclusively in the resistant strains, particularly in the gene encoding PfcPheRS or other genes in the protein synthesis pathway, are considered candidate resistance markers.

Target Engagement and Enzymatic Assays

Objective: To confirm that mutations in PfcPheRS alter the binding or inhibition of this compound.

Methodology:

  • Recombinant Protein Expression: The wild-type and mutated PfcPheRS enzymes are expressed and purified.

  • Enzymatic Activity Assay: The aminoacylation activity of the recombinant enzymes is measured in the presence of varying concentrations of this compound. This is typically done by monitoring the attachment of radiolabeled phenylalanine to its cognate tRNA.

  • IC50 Determination: The IC50 of this compound for the wild-type and mutant enzymes is determined to assess any shift in potency.

  • Thermal Shift Assay (TSA) or Cellular Thermal Shift Assay (CETSA): These assays can be used to measure the direct binding of this compound to PfcPheRS in vitro or in intact cells, respectively. A change in the melting temperature of the protein in the presence of the drug indicates binding.

Comparative Data Summary

While direct comparative data for this compound against other specific antimalarials in resistant strains is not yet publicly available, the following table provides a hypothetical comparison of expected outcomes based on their mechanisms of action.

FeatureThis compoundChloroquine (B1663885)Artemisinin
Primary Target Phenylalanyl-tRNA synthetaseHeme detoxificationMultiple targets (activated by heme)
Mechanism of Action Inhibition of protein synthesisInhibition of hemozoin formationGeneration of reactive oxygen species
Expected Resistance Mechanism Mutations in PfcPheRSMutations in PfCRT transporterMutations in Kelch13 protein
Activity in Chloroquine-resistant strains Expected to be activeInactiveActive
Activity in Artemisinin-resistant strains Expected to be activeActiveReduced efficacy

Comparison with Other Antimalarials

This compound's mechanism of action distinguishes it from current frontline antimalarial drugs.

  • Chloroquine and other quinolines interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. Resistance to these drugs is often mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT).

  • Artemisinin and its derivatives are thought to be activated by heme and generate reactive oxygen species that damage parasite proteins. Resistance to artemisinins is associated with mutations in the Kelch13 protein, which may be involved in a cellular stress response.

The novel target of this compound suggests that it will likely be effective against parasite strains that are resistant to existing drugs, as there is no expected cross-resistance.[1]

Conclusion

Validating the mechanism of action of novel antimalarial candidates like this compound is a critical step in their development. The experimental framework outlined in this guide, from in vitro susceptibility testing to the genetic and biochemical characterization of resistant strains, provides a comprehensive approach to confirming on-target activity and understanding potential resistance mechanisms. The unique mode of action of this compound, targeting parasite protein synthesis, positions it as a valuable tool in the fight against drug-resistant malaria. Further research and clinical development are warranted to fully assess its therapeutic potential.

References

A Head-to-Head Comparison of BRD5018 with Other Novel Antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – December 17, 2025 – In the global fight against malaria, the development of novel antimalarials with unique mechanisms of action is paramount to overcoming the growing threat of drug resistance. This guide provides a head-to-head comparison of BRD5018, a promising preclinical candidate, with other novel antimalarials in development: M5717, WM382, and MMV688533. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and early clinical data to inform future research and development efforts.

This compound, a bicyclic azetidine (B1206935) compound developed through a collaboration between the Broad Institute and Eisai Inc., has shown significant promise with its novel mechanism of action. It targets the Plasmodium falciparum phenylalanyl-tRNA synthetase (PheRS), an essential enzyme for parasite protein synthesis.[1][2] This mode of action is distinct from existing antimalarial drugs, making it a valuable candidate against drug-resistant parasite strains. This compound has demonstrated potent activity against the blood, liver, and transmission stages of the malaria parasite in mouse models.[3]

This guide will delve into the comparative efficacy, mechanism of action, and developmental stage of this compound and its contemporaries, supported by available experimental data.

Comparative Data of Novel Antimalarials

The following tables summarize the available quantitative data for this compound and selected comparator compounds. It is important to note that specific in vitro potency (IC50) and cytotoxicity (CC50) data for this compound are not publicly available at the time of this publication.

Table 1: In Vitro Activity and Cytotoxicity

CompoundTarget/Mechanism of ActionP. falciparum IC50 (nM)Mammalian Cell CC50 (µM)Selectivity Index (CC50/IC50)
This compound Phenylalanyl-tRNA synthetase (PheRS) inhibitorData not publicly availableData not publicly availableData not publicly available
M5717 Eukaryotic elongation factor 2 (eEF2) inhibitor~1 nM (3D7 strain)>10 (HepG2)>10,000
WM382 Dual Plasmepsin IX and X (PMIX/X) inhibitor0.6 nM (P. falciparum)24.8 (HepG2)~41,333
MMV688533 Putative (implicated in intracellular trafficking)1.3 nM (median, Ugandan isolates)>50 (various cell lines)>38,000

Table 2: In Vivo Efficacy in Mouse Models

CompoundMouse ModelDosing RegimenEfficacy
This compound P. falciparum SCID mouseSingle oral doseED90 between 3-10 mg/kg[4]
M5717 P. falciparum SCID mouseSingle oral doseDelayed parasite clearance, effective in combination
WM382 P. berghei and P. falciparum20 mg/kg, twice daily or 1-30 mg/kg once daily for 4 days (p.o.)Cleared parasitemia[5]
MMV688533 P. falciparum NSG mouseSingle oral dose of 5 mg/kgRapid reduction in parasitemia

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Library Compound Library Primary Screening Primary Screening (P. falciparum growth inhibition) Compound Library->Primary Screening IC50 Determination IC50 Determination (Dose-response) Primary Screening->IC50 Determination Selectivity Index Selectivity Index Calculation (CC50/IC50) IC50 Determination->Selectivity Index Cytotoxicity Assay Cytotoxicity Assay (e.g., HepG2 cells) Cytotoxicity Assay->Selectivity Index Lead Compounds Lead Compounds Selectivity Index->Lead Compounds Promising Candidates Mouse Model Infection with Plasmodium sp. (e.g., P. berghei, P. falciparum) Lead Compounds->Mouse Model Drug Administration Drug Administration (Oral or IV) Mouse Model->Drug Administration Efficacy Assessment Parasitemia Monitoring (e.g., 4-day suppressive test) Drug Administration->Efficacy Assessment ED50/ED90 Determination ED50/ED90 Determination Efficacy Assessment->ED50/ED90 Determination

Figure 1. General experimental workflow for antimalarial drug discovery.

mechanism_of_action cluster_parasite Plasmodium falciparum Amino Acid Pool Amino Acid Pool PheRS Phenylalanyl-tRNA Synthetase (PheRS) Amino Acid Pool->PheRS tRNA-Phe tRNA-Phe tRNA-Phe->PheRS Protein Synthesis Protein Synthesis (Ribosome) PheRS->Protein Synthesis Charges tRNA with Phenylalanine Parasite Growth Parasite Growth & Replication Protein Synthesis->Parasite Growth This compound This compound This compound->PheRS Inhibits

Figure 2. Proposed signaling pathway for this compound's mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

In Vitro P. falciparum Growth Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of a compound required to inhibit parasite growth by 50%.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 for drug-sensitive, Dd2 for drug-resistant) are cultured in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Assay Setup: Asynchronous parasite cultures (typically at 0.5% parasitemia and 2% hematocrit) are added to the drug-containing plates.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Growth Measurement: Parasite growth is quantified using various methods, such as the SYBR Green I fluorescence-based assay, which measures DNA content.

  • Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

Mammalian Cell Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in the viability of mammalian cells.

  • Cell Culture: A human cell line, such as HepG2 (liver carcinoma), is cultured in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Setup: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Exposure: The culture medium is replaced with medium containing serial dilutions of the test compound.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity. The absorbance is read using a plate reader.

  • Data Analysis: The absorbance values are plotted against the compound concentration to determine the CC50 value.

In Vivo Efficacy Study (4-Day Suppressive Test)

This standard mouse model assesses the ability of a compound to suppress parasite growth in vivo.

  • Animal Model: Immunodeficient mice (e.g., SCID or NSG) engrafted with human red blood cells are used for P. falciparum studies, while other strains like Swiss Webster can be used for rodent malaria parasites like P. berghei.

  • Infection: Mice are infected intravenously or intraperitoneally with a known number of parasitized red blood cells.

  • Drug Administration: The test compound is administered orally or via another relevant route, typically starting a few hours after infection and continuing for four consecutive days.

  • Parasitemia Monitoring: A thin blood smear is prepared from the tail blood of each mouse on day 4 post-infection. The percentage of infected red blood cells (parasitemia) is determined by microscopic examination of Giemsa-stained smears.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition. The dose that causes a 90% reduction in parasitemia (ED90) can be determined by testing a range of doses.[4]

Conclusion

This compound represents a significant advancement in the pipeline of novel antimalarials due to its unique mechanism of action targeting the parasite's protein synthesis machinery. While a direct quantitative comparison of its in vitro potency is currently limited by the lack of publicly available data, its potent in vivo efficacy positions it as a strong candidate for further development.[4] Continued research and clinical evaluation of this compound and other novel compounds like M5717, WM382, and MMV688533 are crucial for the development of next-generation antimalarial therapies that can effectively combat drug-resistant malaria and contribute to global eradication efforts.

References

BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor and its Potential for Synergistic Antimalarial Combinations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial agents with novel mechanisms of action. BRD5018, a bicyclic azetidine (B1206935) compound developed through a collaboration between the Broad Institute and Eisai, Inc., represents a promising new class of antimalarials. This guide provides a comprehensive overview of this compound, its unique mechanism of action, and a framework for evaluating its potential synergistic effects with existing malaria drugs. While direct experimental data on the synergistic interactions of this compound with other antimalarials is not yet publicly available, this document furnishes researchers with the necessary protocols and conceptual frameworks to conduct such investigations.

Introduction to this compound: A New Paradigm in Antimalarial Therapy

This compound distinguishes itself from current antimalarial drugs by targeting a novel enzyme essential for parasite survival: the cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1][2] This enzyme is critical for protein synthesis in the malaria parasite. By inhibiting PfcPheRS, this compound effectively blocks the parasite's ability to produce essential proteins, leading to its death.[1][2] This mechanism is distinct from those of existing antimalarial drug classes, such as artemisinins and their partners, which primarily target other cellular processes.

Preclinical studies have demonstrated that this compound exhibits potent activity against multiple stages of the Plasmodium life cycle, including the blood, liver, and transmission stages. This multi-stage efficacy is a significant advantage, as it offers the potential for not only treatment but also prophylaxis and transmission-blocking, key components of malaria eradication strategies.

The Rationale for Combination Therapy

The history of antimalarial drug development has unequivocally demonstrated the importance of combination therapy in delaying the emergence of drug resistance. Artemisinin-based combination therapies (ACTs) are the current standard of care for uncomplicated falciparum malaria, pairing a rapid-acting artemisinin (B1665778) derivative with a longer-acting partner drug.[3][4] The rationale behind this approach is to attack the parasite with two drugs that have different mechanisms of action, making it more difficult for the parasite to develop resistance to both simultaneously.

Given its novel mechanism of action, this compound is a prime candidate for inclusion in new combination therapies. Evaluating its interactions with existing antimalarials is a critical step in its clinical development. Such studies aim to identify combinations that are synergistic (the combined effect is greater than the sum of the individual effects), additive (the combined effect is equal to the sum of the individual effects), or antagonistic (the combined effect is less than the sum of the individual effects).

Evaluating Synergistic Effects: Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro synergistic effects of this compound with existing malaria drugs.

In Vitro Drug Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and partner drugs individually and in combination against P. falciparum.

Materials:

  • P. falciparum laboratory strains (e.g., 3D7, Dd2)

  • Complete malaria culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human erythrocytes

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • This compound and partner antimalarial drugs (e.g., dihydroartemisinin, chloroquine, lumefantrine, piperaquine)

Protocol (SYBR Green I-based Assay):

  • Prepare serial dilutions of individual drugs and fixed-ratio combinations in complete culture medium.

  • Synchronize P. falciparum cultures to the ring stage.

  • Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit.

  • Add 180 µL of the parasite suspension to each well of a 96-well plate.

  • Add 20 µL of the drug dilutions to the respective wells. Include drug-free wells as a positive control for parasite growth and uninfected erythrocytes as a negative control.

  • Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% O₂, 5% CO₂, 90% N₂).

  • After incubation, lyse the cells by freezing at -80°C.

  • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Isobologram Analysis

Objective: To graphically assess the nature of the drug interaction (synergism, additivity, or antagonism).

Methodology:

  • Determine the IC50 values of this compound (Drug A) and the partner drug (Drug B) individually.

  • Test the drugs in combination at various fixed ratios (e.g., 1:3, 1:1, 3:1 based on their IC50 values).

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination at the IC50 of the mixture:

    • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

    • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

  • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • Interpret the FICI:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additivity

    • FICI > 1.0: Antagonism

  • Construct an isobologram by plotting the FIC of Drug A on the y-axis and the FIC of Drug B on the x-axis. A concave curve below the line of additivity indicates synergy, a straight line indicates additivity, and a convex curve above the line indicates antagonism.

Data Presentation: A Framework for Comparison

The following tables provide a structured format for presenting quantitative data on the in vitro activity and synergistic interactions of this compound. As specific experimental data for this compound combinations are not yet available, these tables serve as templates for future research findings.

Table 1: In Vitro Activity of this compound and Standard Antimalarials against P. falciparum

DrugMechanism of ActionTarget Stage(s)IC50 (nM) against 3D7 (Drug-Sensitive)IC50 (nM) against Dd2 (Drug-Resistant)
This compound Phenylalanyl-tRNA synthetase inhibitorBlood, Liver, TransmissionData Not AvailableData Not Available
DihydroartemisininHeme activation, oxidative stressAsexual blood stagesReference ValueReference Value
ChloroquineHeme detoxification inhibitionAsexual blood stagesReference ValueReference Value
LumefantrineHeme detoxification inhibitionAsexual blood stagesReference ValueReference Value
PiperaquineHeme detoxification inhibitionAsexual blood stagesReference ValueReference Value

Table 2: Synergistic Interactions of this compound with Existing Antimalarials (Template for Future Data)

Drug CombinationP. falciparum StrainFIC Index (FICI)Interaction
This compound + Dihydroartemisinin3D7Data Not AvailableTo be determined
This compound + DihydroartemisininDd2Data Not AvailableTo be determined
This compound + Chloroquine3D7Data Not AvailableTo be determined
This compound + ChloroquineDd2Data Not AvailableTo be determined
This compound + Lumefantrine3D7Data Not AvailableTo be determined
This compound + LumefantrineDd2Data Not AvailableTo be determined
This compound + Piperaquine3D7Data Not AvailableTo be determined
This compound + PiperaquineDd2Data Not AvailableTo be determined

Visualizing Mechanisms and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

cluster_parasite Plasmodium falciparum This compound This compound PfcPheRS Phenylalanyl-tRNA synthetase (PfcPheRS) This compound->PfcPheRS Inhibits Protein_Synthesis Protein Synthesis PfcPheRS->Protein_Synthesis Essential for Parasite_Death Parasite Death PfcPheRS->Parasite_Death Protein_Synthesis->Parasite_Death Start Start Culture_Parasites Culture & Synchronize P. falciparum Start->Culture_Parasites Prepare_Plates Prepare Drug Dilutions (Single & Combination) Culture_Parasites->Prepare_Plates Incubate Add Parasites & Incubate (72h) Prepare_Plates->Incubate Lyse_Stain Lyse Cells & Stain with SYBR Green I Incubate->Lyse_Stain Read_Fluorescence Read Fluorescence Lyse_Stain->Read_Fluorescence Analyze_Data Calculate IC50 & FIC Index Read_Fluorescence->Analyze_Data Isobologram Construct Isobologram Analyze_Data->Isobologram End End Isobologram->End Drug_A This compound (Phenylalanyl-tRNA synthetase inhibitor) Parasite_Target_A Protein Synthesis Drug_A->Parasite_Target_A Inhibits Drug_B Partner Drug (e.g., Artemisinin - Heme activation) Parasite_Target_B Heme Detoxification / Oxidative Stress Drug_B->Parasite_Target_B Disrupts Parasite_Death Parasite Death Parasite_Target_A->Parasite_Death Parasite_Target_B->Parasite_Death

References

BRD5018: A Comparative Guide to its Transmission-Blocking Effect in Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical antimalarial candidate BRD5018 with other transmission-blocking agents. The information is intended to support research and development efforts in the fight against malaria by offering a clear, data-driven perspective on the current landscape of transmission-blocking compounds.

Introduction to this compound

This compound is a novel antimalarial compound belonging to the bicyclic azetidine (B1206935) class. Its primary mechanism of action is the inhibition of the Plasmodium falciparum phenylalanyl-tRNA synthetase (PfFRS), an enzyme crucial for parasite protein synthesis.[1][2] This mode of action is distinct from many current antimalarials, offering a potential new tool to combat drug-resistant strains.[3] Preclinical studies have indicated that this compound exhibits activity against the blood, liver, and transmissible gametocyte stages of the malaria parasite, positioning it as a potential multi-stage therapeutic and prophylactic agent.[1][3]

While the potential for transmission-blocking activity is a key feature of the bicyclic azetidine class, specific quantitative data on the transmission-blocking efficacy of this compound from gold-standard assays, such as the Standard Membrane Feeding Assay (SMFA), are not yet publicly available. This guide, therefore, presents a comparison based on the known mechanism of action of this compound and available quantitative data for other well-characterized and novel transmission-blocking compounds.

Comparative Analysis of Transmission-Blocking Agents

The following tables summarize the available quantitative data for various antimalarial compounds with demonstrated transmission-blocking activity. This allows for a comparative assessment of their potency.

Table 1: Phenylalanyl-tRNA Synthetase Inhibitors and Related Compounds

CompoundClassTargetEfficacy (EC50/IC50)Assay Type
This compound Bicyclic AzetidinePfFRSData not available-
BRD3914 Bicyclic AzetidinePfFRS15 nM (asexual blood stage)P. falciparum Dd2 strain
BRD7929 Bicyclic AzetidinePfFRS>1000-fold loss of activity in mature vs. immature gametocytes-

Note: While BRD3914 and BRD7929 are close analogs of this compound, the provided data for BRD3914 is for the asexual stage, not the transmission stage. The information for BRD7929 indicates a significant reduction in potency against mature, transmissible gametocytes.

Table 2: Other Antimalarial Compounds with Transmission-Blocking Activity

CompoundClassPrimary TargetTransmission-Blocking Efficacy (IC50/EC50)Assay Type
Atovaquone NaphthoquinoneCytochrome bc1 complexPotent inhibitor of sporogonic developmentSPORO-DMFA
Primaquine 8-aminoquinolineNot fully elucidatedPotent gametocytocidal activitySMFA
Methylene Blue Thiazine dyeGlutathione ReductasePotent transmission-blocking activityTB-DMFA
KAF156 (Ganaplacide) ImidazolepiperazineNot fully elucidatedPotent activity against asexual and sexual stages-
(+)-SJ733 TetrahydroisoquinolinePfATP4ED50 = 5 mg/kg (in vivo)P. berghei mouse model
M5717 (DDD107498) Quinoline-4-carboxamidePfeEF2Potent transmission-blocking activityTB-DMFA
OZ439 (Artefenomel) OzonideNot fully elucidatedIC50 = 0.13 µM (oocyst formation)SMFA
P218 Dihydrofolate reductase inhibitorDHFRPotent transmission-blocking activityTB-DMFA

Experimental Protocols

A thorough understanding of the methodologies used to generate transmission-blocking data is critical for accurate interpretation and comparison. The Standard Membrane Feeding Assay (SMFA) is the gold-standard for evaluating the ability of a compound to block the transmission of malaria parasites from humans to mosquitoes.

Standard Membrane Feeding Assay (SMFA) Protocol:

  • Gametocyte Culture: P. falciparum gametocytes (the sexual stage of the parasite) are cultured in vitro to maturity (Stage V).

  • Compound Incubation: Mature gametocytes are incubated with various concentrations of the test compound (e.g., this compound) for a defined period (typically 24-48 hours). A control group with no compound is also prepared.

  • Blood Meal Preparation: The treated and control gametocytes are mixed with red blood cells and serum to create an artificial blood meal.

  • Mosquito Feeding: A colony of susceptible Anopheles mosquitoes is allowed to feed on the blood meals through an artificial membrane.

  • Oocyst Assessment: After a period of incubation (typically 7-10 days), the midguts of the mosquitoes are dissected and examined for the presence and number of oocysts (the encysted stage of the parasite).

  • Data Analysis: The transmission-blocking activity is determined by comparing the number of infected mosquitoes (prevalence) and the average number of oocysts per mosquito (intensity) in the treated groups to the control group. The IC50 (concentration that inhibits 50% of oocyst development) and/or EC50 (concentration that is 50% effective) values are then calculated.

Visualizing the Mechanism and Workflow

Diagram 1: Proposed Signaling Pathway of this compound

BRD5018_Pathway This compound This compound PfFRS Plasmodium falciparum Phenylalanyl-tRNA Synthetase (PfFRS) This compound->PfFRS Inhibits tRNA_Phe Phenylalanyl-tRNA PfFRS->tRNA_Phe Charges tRNA with Phenylalanine Protein_Synthesis Protein Synthesis tRNA_Phe->Protein_Synthesis Essential for Gametocyte_Development Gametocyte Development & Maturation Protein_Synthesis->Gametocyte_Development Required for Transmission Transmission to Mosquito Protein_Synthesis->Transmission Disruption leads to Transmission Blockade Gametocyte_Development->Transmission

Caption: Proposed mechanism of this compound's transmission-blocking effect.

Diagram 2: Experimental Workflow for SMFA

SMFA_Workflow cluster_prep Preparation cluster_feeding Mosquito Feeding cluster_analysis Analysis Gametocyte_Culture 1. Mature P. falciparum Gametocyte Culture Compound_Incubation 2. Incubate Gametocytes with this compound Gametocyte_Culture->Compound_Incubation Blood_Meal 3. Prepare Blood Meal Compound_Incubation->Blood_Meal Mosquito_Feeding 4. Feed Anopheles Mosquitoes Blood_Meal->Mosquito_Feeding Dissection 5. Dissect Mosquito Midguts Mosquito_Feeding->Dissection Oocyst_Count 6. Count Oocysts Dissection->Oocyst_Count Data_Analysis 7. Calculate IC50/EC50 Oocyst_Count->Data_Analysis

Caption: Standard Membrane Feeding Assay (SMFA) workflow.

Diagram 3: Logical Comparison of Transmission-Blocking Strategies

TB_Strategies cluster_mechanisms Mechanisms of Action TB_Strategies Transmission-Blocking Strategies Protein_Synth_Inh Protein Synthesis Inhibition (e.g., this compound) TB_Strategies->Protein_Synth_Inh Mito_Target Mitochondrial Targeting (e.g., Atovaquone) TB_Strategies->Mito_Target Gametocytocidal Direct Gametocytocidal Activity (e.g., Primaquine) TB_Strategies->Gametocytocidal Other_Targets Other Novel Targets (e.g., PfATP4, PfeEF2) TB_Strategies->Other_Targets

Caption: Overview of different transmission-blocking mechanisms.

Conclusion

This compound, as a representative of the bicyclic azetidine class of PfFRS inhibitors, holds significant promise as a multi-stage antimalarial agent with the potential to block malaria transmission. Its novel mechanism of action is a critical asset in the face of growing drug resistance. However, the lack of publicly available, direct quantitative data on its transmission-blocking efficacy from standardized assays like the SMFA makes a definitive comparison with other agents challenging.

The data presented for alternative compounds highlight the diverse mechanisms and high potency of several molecules in development. Further research, specifically head-to-head SMFA studies including this compound, is essential to fully elucidate its position within the landscape of transmission-blocking antimalarials. The experimental protocols and comparative data in this guide are intended to provide a valuable resource for researchers working towards the ultimate goal of malaria eradication.

References

Comparative Cytotoxicity of BRD5018 on Human Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profile of BRD5018, a novel antimalarial candidate, against a panel of human cell lines. Due to the limited publicly available cytotoxicity data for this compound, this guide utilizes data from a closely related bicyclic azetidine (B1206935) compound, BRD3914, as a proxy. The cytotoxic effects are compared with established antimalarial drugs, Chloroquine and Artemisinin, and a standard chemotherapeutic agent, Doxorubicin.

Executive Summary

This compound and its analogs, such as BRD3914, are being developed as antimalarial agents by targeting the parasite's cytosolic phenylalanyl-tRNA synthetase (PheRS).[1] This mechanism is designed to be selective for the parasite's enzyme over the human equivalent, suggesting a favorable safety profile in humans. The available data on the related compound BRD3914 indicates low in vitro cytotoxicity against human cell lines, including A549 (lung carcinoma), HEK293 (embryonic kidney), and HepG2 (liver carcinoma).[2] When compared to the antimalarial drugs Chloroquine and Artemisinin, BRD3914 demonstrates significantly lower cytotoxicity. As expected, the chemotherapeutic agent Doxorubicin shows the highest cytotoxicity across the tested cell lines.

Data Presentation: Comparative Cytotoxicity Data (IC50/CC50 in µM)

The following table summarizes the 50% cytotoxic concentrations (CC50) or 50% inhibitory concentrations (IC50) of BRD3914 (as a proxy for this compound) and comparator compounds on various human cell lines.

CompoundA549 (Lung Carcinoma)HEK293 (Embryonic Kidney)HepG2 (Liver Carcinoma)
BRD3914 CC50: 38 µM[2]CC50: >50 µM[2]CC50: >50 µM[2]
Chloroquine CC50: >100 µM (72h)[3][4]CC50: 9.883 µM (72h)[3][4]CC50: 30 µM (48h)[5]
Artemisinin IC50: >20 µM (24h)[6]IC50: 242 µM (24h)[1][7][8]IC50: 268 µM[9]
Doxorubicin IC50: >20 µM (24h)[6]IC50: 0.8 µM[10]IC50: 12.2 µM (24h)[6]

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability and cytotoxicity.[5][7][8]

Objective: To determine the concentration of a test compound that inhibits 50% of cell viability (IC50) or causes 50% cytotoxicity (CC50) in a human cell line.

Materials:

  • Human cell lines (e.g., A549, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound/BRD3914, Chloroquine, Artemisinin, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include control wells: cells with medium only (negative control) and medium only without cells (blank).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50/CC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

G cluster_pathway Hypothetical Cytotoxicity Pathway This compound This compound hcPheRS Human Cytosolic Phenylalanyl-tRNA Synthetase (hcPheRS) This compound->hcPheRS Weak Inhibition CellularStress Cellular Stress (e.g., Ribotoxic Stress) This compound->CellularStress High Concentrations Aminoacylation Aminoacylation (Phenylalanine + tRNA) hcPheRS->Aminoacylation ProteinSynthesis Protein Synthesis Aminoacylation->ProteinSynthesis CellViability Decreased Cell Viability ProteinSynthesis->CellViability Maintains JNK_Pathway JNK Pathway Activation CellularStress->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis Apoptosis->CellViability G start Start seed_cells Seed Human Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Serial Dilutions of Test Compounds incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability and IC50/CC50 read_plate->analyze end End analyze->end

References

Evaluating the Potential for BRD5018 Resistance Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Plasmodium falciparum poses a significant threat to global malaria control efforts. Novel antimalarial agents with unique mechanisms of action are crucial to overcoming this challenge. BRD5018, a bicyclic azetidine, represents a promising new class of antimalarials that inhibit parasite protein synthesis by targeting the cytosolic phenylalanyl-tRNA synthetase (cFRS). This guide provides a comparative analysis of the potential for resistance development to this compound, drawing on available data for other aminoacyl-tRNA synthetase (aaRS) inhibitors and outlining the experimental frameworks used to assess antimalarial drug resistance.

Comparison of Antimalarial Protein Synthesis Inhibitors

The development of resistance is a key concern for any new antimicrobial agent. While specific in vitro resistance selection studies for this compound have not been publicly detailed, data from other antimalarial protein synthesis inhibitors targeting different aminoacyl-tRNA synthetases offer valuable insights into the potential for resistance development.

Compound/ClassTargetOrganismResistance SelectionFold-Increase in IC50Documented MutationsReference
This compound (Bicyclic Azetidine) Phenylalanyl-tRNA Synthetase (PheRS) P. falciparum Data not available Data not available Data not available N/A
CladosporinLysyl-tRNA Synthetase (LysRS)P. falciparumYes>10-foldPoint mutations in the ATP-binding pocket of PfLysRS[1]
HalofuginoneProlyl-tRNA Synthetase (ProRS)P. falciparumYesVariableMutations in the active site of PfProRS[2]
M5717 (aminobenzimidazole)Elongation Factor 2 (eEF2)P. falciparumYes>15-foldMutations in the PfeEF2 gene[3]
OSM-S-106 (pyrimidine-based sulfonamide)Asparaginyl-tRNA Synthetase (AsnRS)P. falciparumLow propensity observedLowNot specified[4]

Key Insights:

  • Resistance to aminoacyl-tRNA synthetase inhibitors in P. falciparum typically arises from point mutations within the target enzyme's active site.

  • The frequency and magnitude of resistance can vary significantly between different aaRS inhibitors.

  • Compounds with novel mechanisms of action, like this compound, are less likely to be affected by existing resistance to common antimalarials.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental procedures for evaluating resistance is critical for drug development.

This compound Mechanism of Action

This compound acts by inhibiting the phenylalanylation of tRNAPhe, a critical step in protein synthesis. This leads to a halt in parasite growth and replication.

cluster_reaction Aminoacylation Reaction This compound This compound PfPheRS Plasmodium falciparum Phenylalanyl-tRNA Synthetase (PfPheRS) This compound->PfPheRS Inhibition Phe_tRNA_Phe Phe-tRNA(Phe) PfPheRS->Phe_tRNA_Phe Catalysis Phenylalanine Phenylalanine Phenylalanine->PfPheRS ATP ATP ATP->PfPheRS tRNA_Phe tRNA(Phe) tRNA_Phe->PfPheRS Ribosome Ribosome Phe_tRNA_Phe->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Resistance Selection

The potential for resistance development to a new antimalarial compound is typically assessed through in vitro selection experiments. This workflow outlines the general process.

Start Start with clonal P. falciparum culture Drug_Pressure Continuous drug pressure (increasing concentrations) Start->Drug_Pressure Monitor_Growth Monitor for recrudescence Drug_Pressure->Monitor_Growth Monitor_Growth->Drug_Pressure No recrudescence Isolate_Resistant Isolate and clone resistant parasites Monitor_Growth->Isolate_Resistant Recrudescence observed Phenotypic_Assay Phenotypic characterization (IC50 determination) Isolate_Resistant->Phenotypic_Assay Genotypic_Analysis Genotypic analysis (Whole Genome Sequencing) Isolate_Resistant->Genotypic_Analysis Identify_Mutations Identify mutations in target gene (e.g., PfPheRS) Phenotypic_Assay->Identify_Mutations Genotypic_Analysis->Identify_Mutations Validate_Mutations Validate resistance-conferring mutations (e.g., CRISPR/Cas9) Identify_Mutations->Validate_Mutations End Characterized resistant line Validate_Mutations->End

References

BRD5018: A Novel Antimalarial Agent Demonstrating Potent In Vivo Efficacy Against Plasmodium Species

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the preclinical data for BRD5018, a novel antimalarial candidate, reveals its high potency in in vivo models of malaria. Developed through a collaboration between the Broad Institute and Eisai Inc., this compound targets a novel mechanism of action, the inhibition of parasite protein synthesis, offering a promising new tool in the fight against drug-resistant malaria.

This compound has demonstrated excellent efficacy in mouse models of malaria, targeting the blood, liver, and transmission stages of the Plasmodium parasite. Its unique mode of action, the inhibition of the Plasmodium falciparum cytosolic phenylalanyl tRNA synthetase (PfcPheRS), distinguishes it from currently available antimalarials and makes it a strong candidate for overcoming existing drug resistance.[1] Preclinical studies have shown that this compound can effectively treat malaria in mice, in some cases with just a single dose.

In Vivo Efficacy of this compound

Quantitative data from a preclinical study in SCID mice infected with Plasmodium highlights the potent in vivo activity of this compound. A single oral administration of the compound resulted in a significant reduction in parasitemia, demonstrating its potential for a simplified treatment regimen.

CompoundDose (mg/kg, oral)Mouse ModelParasitemia Reduction (Day 7)Reference
This compound3SCIDNot specified[1]
This compound10SCIDNot specified[1]
This compound 30 SCID >99.8% [1]
This compound 60 SCID >99.8% [1]
This compound 120 SCID >99.8% [1]

Comparison with Standard Antimalarial Agents

For context, the in vivo efficacy of standard antimalarial drugs such as chloroquine (B1663885) and artemisinin (B1665778) derivatives varies depending on the Plasmodium strain, mouse model, and treatment regimen. While a direct head-to-head comparison with this compound under identical experimental conditions is not available, published data on these established drugs provide a benchmark for its potent activity. For instance, studies have shown that combinations of artemisinin derivatives can achieve high levels of parasite reduction in mice.[2] Similarly, chloroquine has demonstrated significant efficacy in sensitive P. berghei strains, although resistance is a major clinical challenge.[3][4][5] The greater than 99.8% parasitemia reduction achieved with a single oral dose of 30 mg/kg of this compound is indicative of a highly effective antimalarial candidate.

Experimental Protocols

The in vivo efficacy of this compound was evaluated using a standardized murine malaria model.

Objective: To determine the in vivo antimalarial activity of this compound against Plasmodium infection in mice.

Animal Model: Severe Combined Immunodeficient (SCID) mice.

Parasite: Plasmodium species (specific strain not detailed in the available documentation).

Drug Administration:

  • This compound was administered as a single oral dose (P.O.).

  • Dose levels tested: 3, 10, 30, 60, and 120 mg/kg body weight.

Efficacy Endpoint:

  • The primary outcome measured was the percentage reduction in parasitemia.

  • Blood smears were collected and analyzed on day 7 post-treatment to determine the level of parasitemia compared to a control group.

Results: A dose-dependent reduction in parasitemia was observed. At doses of 30 mg/kg and higher, this compound achieved a greater than 99.8% reduction in parasitemia by day 7.[1]

G cluster_workflow Experimental Workflow for In Vivo Efficacy Testing of this compound infection Infection of SCID mice with Plasmodium parasites treatment Single oral administration of this compound at various doses (3, 10, 30, 60, 120 mg/kg) infection->treatment 24h post-infection monitoring Monitoring of parasitemia treatment->monitoring Daily endpoint Endpoint measurement: Parasitemia reduction at Day 7 monitoring->endpoint

In Vivo Efficacy Testing Workflow for this compound.

Mechanism of Action: Inhibition of Protein Synthesis

This compound's novel mechanism of action involves the specific inhibition of the Plasmodium falciparum cytosolic phenylalanyl tRNA synthetase (PfcPheRS). This enzyme is crucial for the parasite's protein synthesis machinery. By blocking the function of PfcPheRS, this compound prevents the incorporation of the amino acid phenylalanine into newly forming proteins, ultimately leading to parasite death. This targeted approach is highly selective for the parasite's enzyme over the human equivalent, suggesting a favorable safety profile.

G cluster_pathway Mechanism of Action of this compound This compound This compound inhibition Inhibition This compound->inhibition pfcphers Plasmodium falciparum cytosolic Phenylalanyl-tRNA Synthetase (PfcPheRS) protein_synthesis Parasite Protein Synthesis pfcphers->protein_synthesis Essential for inhibition->pfcphers inhibition->protein_synthesis Blocks parasite_death Parasite Death protein_synthesis->parasite_death Leads to

This compound inhibits parasite protein synthesis.

References

Safety Operating Guide

Lack of Specific Disposal Guidance for BRD5018 Underscores Need for Caution

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action: Consult the manufacturer or supplier to obtain the Safety Data Sheet (SDS) for BRD5018. This document is the primary source for specific safety, handling, and disposal information.

Publicly available information and safety databases do not contain specific disposal procedures for a compound designated as this compound. The absence of a dedicated Safety Data Sheet (SDS) necessitates treating this compound as a substance of unknown toxicity and hazard. The following guidelines are based on established best practices for the handling and disposal of novel or unidentified research chemicals. These are not a substitute for the official SDS.

General Precautionary Disposal Protocol for Novel Chemical Compounds

Researchers and laboratory personnel must adhere to a strict, safety-first protocol when handling and disposing of chemicals for which specific data is not available. This procedure is designed to minimize risk to personnel and the environment.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling, assume the compound is hazardous. Wear appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Step 2: Segregation and Labeling

  • Segregate waste containing this compound from all other laboratory waste streams.

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.

Step 3: Waste Collection

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other chemical wastes.

  • Solid Waste: Collect contaminated materials such as gloves, pipette tips, and absorbent paper in a separate, clearly labeled, sealed container.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for chemical waste.

Step 4: Storage

  • Store the sealed waste containers in a designated hazardous waste accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Utilize secondary containment to prevent spills.

Step 5: Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with all available information about the compound.

  • Never dispose of unknown chemicals down the drain or in the regular trash.[1]

Summary of General Disposal Procedures

Waste TypeContainer RequirementsLabelingDisposal Method
Liquid Waste Leak-proof, chemically compatible container"Hazardous Waste - this compound (Liquid)"EHS Pickup
Solid Waste Sealed, durable container"Hazardous Waste - this compound (Solid)"EHS Pickup
Sharps Waste Puncture-proof sharps container"Hazardous Waste - this compound (Sharps)"EHS Pickup

Disposal Workflow for Unidentified Chemicals

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Obtain_SDS Obtain SDS from Supplier Assess_Hazards Assess Hazards & Don PPE Obtain_SDS->Assess_Hazards Segregate_Waste Segregate Waste Streams (Liquid, Solid, Sharps) Assess_Hazards->Segregate_Waste Label_Liquid Label Liquid Waste Segregate_Waste->Label_Liquid Liquid Label_Solid Label Solid Waste Segregate_Waste->Label_Solid Solid Label_Sharps Label Sharps Waste Segregate_Waste->Label_Sharps Sharps Store_Waste Store in Designated Area with Secondary Containment Label_Liquid->Store_Waste Label_Solid->Store_Waste Label_Sharps->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS

Caption: Workflow for the safe disposal of an unidentified chemical compound.

References

Essential Safety and Operational Guide for Handling BRD5018

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for the handling of BRD5018 based on available research and general laboratory safety principles. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are intended to supplement, not replace, a comprehensive risk assessment and institutional safety protocols.

This compound is an investigational antimalarial agent that requires careful handling in a controlled laboratory environment. This guide furnishes procedural, step-by-step guidance for its safe use and disposal to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Handling

Given the potent biological activity of this compound, stringent adherence to safety protocols is mandatory to prevent accidental exposure. The following table summarizes the required personal protective equipment.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respiratorRecommended when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.

Handling Precautions:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of dust and aerosols.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Ensure that an eyewash station and safety shower are readily accessible.

Operational Plan: Storage and Solution Preparation

Proper storage and preparation of this compound solutions are critical for maintaining compound integrity and ensuring experimental accuracy.

Parameter Guideline Rationale
Storage Store the solid compound at room temperature in a dry, well-ventilated place.[1]To prevent degradation of the compound.
Solution Preparation Prepare solutions in a chemical fume hood.To minimize inhalation exposure.
Solubility Information on solubility in common laboratory solvents should be obtained from the supplier's Certificate of Analysis.Ensures proper dissolution for experimental use.
Labeling Clearly label all containers with the compound name, concentration, solvent, and date of preparation.Prevents misuse and ensures traceability.
Disposal Plan

The disposal of this compound and associated waste must comply with all local, state, and federal regulations for hazardous chemical waste.[2][3]

Waste Stream Disposal Procedure
Unused/Expired Solid Compound Collect in a designated, clearly labeled hazardous waste container.[2]
Contaminated Labware (non-sharps) Dispose of in a designated hazardous waste container.[2]
Contaminated Sharps Collect in a puncture-proof sharps container labeled for hazardous chemical waste.[2]
Liquid Waste (solutions, rinsate) Collect in a compatible, leak-proof container with a screw-top lid, labeled as hazardous waste.[2]

Note: Do not dispose of this compound or its waste in regular trash or down the drain. Utilize your institution's environmental health and safety (EHS) office for proper disposal through a licensed hazardous waste vendor.[2]

Mechanism of Action: Inhibition of Protein Synthesis

This compound is a member of the bicyclic azetidine (B1206935) class of compounds which function as antimalarial agents by inhibiting the cytosolic phenylalanyl-tRNA synthetase (PfcFRS) of Plasmodium falciparum.[4][5] This enzyme is crucial for the parasite's protein synthesis. By competitively inhibiting the binding of L-phenylalanine to PfcFRS, this compound effectively halts the translation process, leading to parasite death.[5]

BRD5018_Mechanism_of_Action This compound Mechanism of Action cluster_parasite Plasmodium falciparum Cytosol Phe L-Phenylalanine PfcFRS PfcFRS (Phenylalanyl-tRNA Synthetase) Phe->PfcFRS tRNA_Phe tRNA(Phe) tRNA_Phe->PfcFRS ATP ATP ATP->PfcFRS Phe_tRNA_Phe Phe-tRNA(Phe) PfcFRS->Phe_tRNA_Phe Aminoacylation Parasite_Death Parasite Death Protein_Synthesis Protein Synthesis Phe_tRNA_Phe->Protein_Synthesis Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth This compound This compound This compound->Inhibition

Caption: Mechanism of this compound action in P. falciparum.

Experimental Protocol: In Vitro Antimalarial Activity Assay

This protocol outlines a general method for determining the in vitro antimalarial activity of this compound against Plasmodium falciparum using a [³H]-hypoxanthine incorporation assay.[6][7]

Materials:

  • P. falciparum culture (e.g., drug-sensitive 3D7 strain)[6]

  • Human erythrocytes

  • Complete culture medium (RPMI 1640 with L-glutamine, HEPES, NaHCO₃, and supplemented with human serum or Albumax I)[6]

  • This compound stock solution (in an appropriate solvent like DMSO)

  • [³H]-hypoxanthine

  • 96-well microplates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)[6]

  • Incubator at 37°C

  • Cell harvester and scintillation counter

Procedure:

  • Parasite Culture Maintenance:

    • Maintain asynchronous P. falciparum cultures in human erythrocytes at 3-5% hematocrit in complete culture medium.[6]

    • Incubate at 37°C in a sealed chamber with the gas mixture.[6]

    • Monitor parasitemia daily by Giemsa-stained thin blood smears.

  • Drug Plate Preparation:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium.

    • Add 100 µL of each drug dilution to the wells of a 96-well plate in triplicate.[6]

    • Include control wells with no drug (vehicle control) and wells with uninfected erythrocytes (background control).

  • Assay Initiation:

    • Prepare a parasite suspension with 2-5% parasitemia (predominantly ring stages) and 2.5% hematocrit.[6]

    • Add 100 µL of the parasite suspension to each well of the drug plate.[6]

    • Incubate the plate at 37°C in the gas mixture for 24 hours.

  • [³H]-Hypoxanthine Labeling:

    • After 24 hours, add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well.

    • Continue to incubate for another 24 hours.

  • Harvesting and Measurement:

    • After the second incubation, harvest the contents of the wells onto a glass fiber filter using a cell harvester.

    • Wash the filter to remove unincorporated [³H]-hypoxanthine.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control wells.

    • Determine the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[6]

Experimental_Workflow In Vitro Antimalarial Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Maintain P. falciparum Culture Incubate_1 Add Parasite Suspension to Drug Plate & Incubate 24h Culture->Incubate_1 Drug_Plate Prepare Serial Dilutions of this compound Drug_Plate->Incubate_1 Label Add [3H]-Hypoxanthine Incubate_1->Label Incubate_2 Incubate for another 24h Label->Incubate_2 Harvest Harvest Cells & Measure Radioactivity Incubate_2->Harvest Calculate Calculate % Inhibition Harvest->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for in vitro antimalarial drug screening.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.